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  • Product: 4-Chloroquinazoline-8-carbonitrile
  • CAS: 1231761-54-8

Core Science & Biosynthesis

Foundational

4-Chloroquinazoline-8-carbonitrile molecular weight

An In-Depth Technical Guide to 4-Chloroquinazoline-8-carbonitrile This guide provides a comprehensive technical overview of 4-Chloroquinazoline-8-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. Desi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloroquinazoline-8-carbonitrile

This guide provides a comprehensive technical overview of 4-Chloroquinazoline-8-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's fundamental properties, a robust synthesis protocol with mechanistic rationale, its pivotal role as a reactive building block in drug discovery, and essential characterization and safety protocols.

4-Chloroquinazoline-8-carbonitrile is a substituted quinazoline, a class of compounds recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules.[1][2] The strategic placement of a reactive chlorine atom at the 4-position and a nitrile group at the 8-position makes this molecule a highly versatile precursor for the synthesis of complex chemical libraries aimed at various therapeutic targets.

Below is a summary of its key quantitative data.

PropertyValueSource
Molecular Weight 189.60 g/mol [3]
Molecular Formula C₉H₄ClN₃[3]
CAS Number 1231761-54-8[3]
IUPAC Name 4-chloroquinazoline-8-carbonitrile
Canonical SMILES N#CC1=CC=CC2=C(Cl)N=CN=C12[3]
Appearance Solid (predicted)
Storage Temperature 2-8°C, under inert atmosphere[3]

Synthesis Protocol: From Hydroxy Precursor to Chloro Intermediate

The most established and reliable method for synthesizing 4-chloroquinazolines is through the chlorination of their corresponding 4-hydroxyquinazoline (quinazolin-4-one) precursors.[4][5] This transformation is critical as it converts a relatively inert hydroxyl group into an excellent leaving group (chloride), activating the 4-position for subsequent nucleophilic substitution reactions.

Causality Behind Experimental Choices:
  • Chlorinating Agent : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are the reagents of choice. They serve as both the solvent and the chlorinating agent. Their primary function is to convert the keto-enol tautomer of the quinazolinone into a highly reactive O-phosphorylated or O-thionylated intermediate, which is then readily displaced by a chloride ion.

  • Heat (Reflux) : The reaction requires significant thermal energy to overcome the activation barrier for the formation of the intermediate and the subsequent substitution. Refluxing ensures the reaction proceeds at a constant, elevated temperature, driving it towards completion.

  • Anhydrous Conditions : These reactions are highly sensitive to water. Any moisture will rapidly hydrolyze the chlorinating agent and can convert the product back to the starting material, drastically reducing the yield.

  • Work-up Procedure : Quenching the reaction mixture with ice is a crucial step. It serves to neutralize the highly corrosive excess chlorinating agent and precipitates the organic product, which is typically insoluble in water. Subsequent neutralization with a base like sodium bicarbonate is necessary to remove any residual acid.

Experimental Protocol: Synthesis of 4-Chloroquinazoline-8-carbonitrile

Starting Material: 4-Hydroxyquinazoline-8-carbonitrile (quinazolin-4(3H)-one-8-carbonitrile)

  • Setup : In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

  • Reagent Addition : To the flask, add 4-hydroxyquinazoline-8-carbonitrile (1 equivalent). Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Reaction : Heat the mixture to reflux (approximately 105°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching : After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a beaker of crushed ice with constant stirring. This step is highly exothermic and must be performed with caution.

  • Precipitation & Neutralization : A solid precipitate should form. Continue stirring until all the ice has melted. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

  • Isolation : Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Drying : Dry the isolated solid under vacuum to yield the crude 4-Chloroquinazoline-8-carbonitrile. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane if necessary.

G A 4-Hydroxyquinazoline-8-carbonitrile B Reaction Mixture A->B  POCl3, Reflux (4-6h) C Crude 4-Chloroquinazoline-8-carbonitrile B->C  Ice Quench, Neutralization (NaHCO3) D Pure Product C->D  Filtration, Drying, Recrystallization

Caption: Synthesis workflow for 4-Chloroquinazoline-8-carbonitrile.

Chemical Reactivity and Its Central Role in Drug Discovery

The synthetic value of 4-Chloroquinazoline-8-carbonitrile lies almost entirely in the reactivity of the C4-Cl bond. The quinazoline ring system is electron-deficient, which makes the carbon at the 4-position highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its application as a key intermediate.

Application as a Versatile Building Block

In drug discovery, particularly in kinase inhibitor programs, the 4-chloroquinazoline core is a well-established starting point for generating vast libraries of candidate compounds.[1] The chlorine atom is readily displaced by a wide variety of nucleophiles, most commonly primary and secondary amines, to form 4-aminoquinazoline derivatives.[4][6]

This reaction is fundamental to the synthesis of many potent Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline scaffold.[1] The 8-carbonitrile group on the target molecule can serve several purposes:

  • It can act as a hydrogen bond acceptor, influencing binding affinity at the target protein.

  • It provides an additional site for chemical modification.

  • It alters the electronic properties of the aromatic system, which can modulate the reactivity and biological activity of the final compound.

G cluster_0 Core Reaction cluster_1 Therapeutic Application A 4-Chloroquinazoline-8-carbonitrile C Diverse Library of Substituted Quinazolines A->C B Nucleophile (e.g., R-NH2) B->C  SₙAr Reaction D Kinase Inhibitors (e.g., EGFR) C->D  Screening & Optimization

Caption: Role of the title compound as a key drug discovery intermediate.

Spectroscopic Characterization Profile

Accurate structural confirmation is paramount. While experimental spectra should always be acquired for novel batches, the following profile outlines the expected spectroscopic data based on the molecule's structure.

Predicted Spectroscopic Data
  • ¹H NMR : The three aromatic protons will appear as distinct signals in the downfield region (likely ~7.5-9.0 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and nitrile groups and the nitrogen atoms in the heterocyclic ring.

  • ¹³C NMR : Expect to see 9 distinct signals for the carbons. The nitrile carbon (C≡N) will be in the ~115-120 ppm range, while the aromatic and heterocyclic carbons will appear between ~120-160 ppm.

  • Infrared (IR) Spectroscopy : Key absorption bands to identify include:

    • ~2230-2210 cm⁻¹ : Sharp, strong peak characteristic of a C≡N (nitrile) stretch.

    • ~1620-1500 cm⁻¹ : Multiple bands for C=N and C=C stretching within the aromatic system.

    • ~800-700 cm⁻¹ : Bands corresponding to C-H out-of-plane bending and a potential C-Cl stretch.

  • Mass Spectrometry (MS) :

    • Molecular Ion (M⁺) : The most critical piece of data will be the molecular ion peak.

    • Isotopic Pattern : Due to the presence of one chlorine atom, the molecular ion will appear as two peaks: M⁺ and (M+2)⁺. The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for a monochlorinated compound.

Standard Protocol for Spectroscopic Data Acquisition
  • Sample Preparation :

    • NMR : Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • IR : For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.

    • MS : Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • NMR Spectroscopy (¹H and ¹³C) :

    • Acquire a ¹H spectrum with sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • IR Spectroscopy :

    • Collect a background spectrum of the empty ATR crystal first.[7]

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

  • Mass Spectrometry :

    • Use an Electrospray Ionization (ESI) source in positive ion mode.

    • Infuse the sample solution and acquire the mass spectrum, ensuring the mass range covers the expected molecular weight.

Safety, Handling, and Storage

As with many chlorinated heterocyclic compounds, 4-Chloroquinazoline-8-carbonitrile should be handled with care, assuming it possesses irritant and potentially harmful properties.[8]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling : All handling should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area immediately with plenty of water.[8]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Due to its potential reactivity with water (hydrolysis), storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability and purity.[9]

  • Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Chloroquinazoline-8-carbonitrile is more than just a chemical with a defined molecular weight; it is a purpose-built tool for medicinal chemists. Its value is derived from its specific structural features: a privileged quinazoline core, a strategically placed reactive chlorine atom for synthetic diversification, and a nitrile group for modulating molecular properties. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent intermediate in the design and development of next-generation therapeutics.

References

  • NIST. 4-Chloroquinoline. NIST WebBook. [Link]

  • Kauthale, S. S., et al. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry. [Link]

  • de Oliveira, R. B., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]

  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • SLS Ireland. 4-Chloroquinazoline, 97%. [Link]

  • El-Hashash, M. A., et al. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. [Link]

  • Al-Suwaidan, I. A., et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • El-Gamal, K. M., et al. Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. E-Journal of Chemistry. [Link]

  • Google Patents.
  • Taylor & Francis. Quinazoline – Knowledge and References. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxyquinazoline. [Link]

  • Sci-Hub. On the Reaction of 1-Chloroisoquinoline and 4-Chloroquinazoline with Several Ketone Carbanions. [Link]

  • PubChem. Quinazoline. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Chloroquinazoline-8-carbonitrile

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold represents a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold represents a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. Its derivatives have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties. Among these, 4-chloroquinazoline-8-carbonitrile stands out as a crucial intermediate, prized for the reactivity of its 4-chloro substituent which allows for diverse functionalization in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the synthesis and definitive structure elucidation of 4-chloroquinazoline-8-carbonitrile. It is designed to offer not just procedural steps, but the underlying scientific rationale, empowering researchers to confidently synthesize and characterize this important molecule.

Strategic Synthesis: A Two-Step Approach

The most logical and widely practiced synthetic route to 4-chloroquinazoline-8-carbonitrile involves a two-step process. This strategy hinges on the initial construction of the stable quinazolinone ring system, followed by a chlorination reaction to introduce the reactive chloro group at the 4-position.

Step 1: Synthesis of the Precursor - 4-Hydroxyquinazoline-8-carbonitrile

The journey begins with the synthesis of the key intermediate, 4-hydroxyquinazoline-8-carbonitrile. A common and effective method for this is the cyclization of 2-amino-3-cyanobenzamide with a one-carbon source, such as formic acid or a derivative thereof.

The underlying principle: This reaction is a classic example of a condensation-cyclization reaction to form a heterocyclic ring. The 2-amino group of the starting material acts as a nucleophile, attacking the electrophilic carbon of the formic acid derivative. A subsequent intramolecular cyclization and dehydration lead to the formation of the stable, aromatic quinazolinone ring.

Synthesis_of_4_Hydroxyquinazoline_8_carbonitrile cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_3_cyanobenzamide 2-Amino-3-cyanobenzamide reaction_node Cyclization/ Dehydration 2_amino_3_cyanobenzamide->reaction_node formic_acid Formic Acid formic_acid->reaction_node 4_hydroxyquinazoline_8_carbonitrile 4-Hydroxyquinazoline-8-carbonitrile reaction_node->4_hydroxyquinazoline_8_carbonitrile Heat

Figure 1: Synthetic pathway to 4-hydroxyquinazoline-8-carbonitrile.

Experimental Protocol: Synthesis of 4-Hydroxyquinazoline-8-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-cyanobenzamide (1.0 equivalent) and an excess of formic acid (e.g., 5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Step 2: Chlorination to Yield 4-Chloroquinazoline-8-carbonitrile

With the 4-hydroxyquinazoline-8-carbonitrile in hand, the next critical step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

The causality behind this choice: The hydroxyl group in 4-hydroxyquinazolines exists in tautomeric equilibrium with its keto form, quinazolin-4-one. This keto form is not readily susceptible to direct substitution. Chlorinating agents like POCl₃ activate the carbonyl oxygen, converting it into a better leaving group, which facilitates the subsequent nucleophilic attack by the chloride ion to yield the 4-chloroquinazoline.[1]

Chlorination_Reaction cluster_start Starting Material cluster_reagent Reagent cluster_product Product 4_hydroxyquinazoline_8_carbonitrile 4-Hydroxyquinazoline-8-carbonitrile 4_chloroquinazoline_8_carbonitrile 4-Chloroquinazoline-8-carbonitrile 4_hydroxyquinazoline_8_carbonitrile->4_chloroquinazoline_8_carbonitrile Reflux POCl3 POCl₃ POCl3->4_chloroquinazoline_8_carbonitrile

Figure 2: Chlorination of the precursor to the final product.

Experimental Protocol: Synthesis of 4-Chloroquinazoline-8-carbonitrile

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 4-hydroxyquinazoline-8-carbonitrile (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Carefully remove the excess POCl₃ under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Neutralization: The acidic aqueous mixture is neutralized to a pH of 7-8 with a suitable base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide. This will precipitate the crude product.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

Definitive Structure Elucidation: A Multi-technique Approach

Confirming the successful synthesis and unambiguously determining the structure of 4-chloroquinazoline-8-carbonitrile requires a combination of modern analytical techniques. Each technique provides a unique piece of the structural puzzle.

Structure_Elucidation_Workflow Synthesized_Product Synthesized Product (4-Chloroquinazoline-8-carbonitrile) Mass_Spec Mass Spectrometry (MS) Synthesized_Product->Mass_Spec NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Product->NMR X_Ray X-Ray Crystallography (if single crystals available) Synthesized_Product->X_Ray IR_Spec Infrared (IR) Spectroscopy Synthesized_Product->IR_Spec Molecular_Weight Molecular Weight & Elemental Composition Mass_Spec->Molecular_Weight Connectivity_Environment Proton & Carbon Skeleton Connectivity & Chemical Environment NMR->Connectivity_Environment 3D_Structure Absolute 3D Structure & Bond Lengths/Angles X_Ray->3D_Structure Functional_Groups Presence of Key Functional Groups (e.g., C≡N) IR_Spec->Functional_Groups

Figure 3: Workflow for the comprehensive structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call to confirm the molecular weight of the synthesized compound.

  • Expected Molecular Ion Peak: For 4-chloroquinazoline-8-carbonitrile (C₉H₄ClN₃), the expected monoisotopic mass is approximately 189.01 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 peak pattern, with the M+2 peak having roughly one-third the intensity of the M+ peak. This is a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 1: Expected Mass Spectrometry Data

Analysis TypeExpected ResultSignificance
Low-Resolution MS M+ peak at m/z ≈ 189, M+2 peak at m/z ≈ 191Confirms molecular weight and presence of one chlorine atom.
High-Resolution MS Exact mass measurement consistent with C₉H₄ClN₃Confirms elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides information about the number, type, connectivity, and chemical environment of all protons and carbons in the molecule.

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum of 4-chloroquinazoline-8-carbonitrile is expected to show signals for the three protons on the benzene ring and one proton on the pyrimidine ring.

  • H-2 Proton: The proton at the 2-position of the quinazoline ring is typically a singlet and appears at a downfield chemical shift due to the influence of the adjacent nitrogen atoms.

  • Aromatic Protons (H-5, H-6, H-7): The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. Their chemical shifts will be influenced by the electron-withdrawing nature of the cyano group and the chloro-substituted pyrimidine ring.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Quaternary Carbons: Several quaternary carbons are expected, including those at the ring junctions, the carbon bearing the chloro group (C-4), the carbon bearing the cyano group (C-8), and the carbon of the cyano group itself.

  • Aromatic Carbons: The remaining carbons of the aromatic rings will appear in the typical aromatic region (approximately 110-150 ppm).

Table 2: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H ~8.9 - 9.2sH-2Deshielded by two adjacent nitrogen atoms.
~8.0 - 8.4mH-5, H-7Aromatic protons adjacent to the electron-withdrawing cyano group and fused ring system.
~7.8 - 8.1mH-6Aromatic proton.
¹³C ~115 - 120s-C≡NCharacteristic chemical shift for a nitrile carbon.
~120 - 155dAromatic CHMultiple signals for the carbons of the benzene and pyrimidine rings.
~140 - 165sAromatic CMultiple signals for the quaternary carbons of the fused ring system.

Note: The predicted chemical shifts are based on data for structurally related quinazoline derivatives and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity of the protons on the benzene ring (H-5, H-6, and H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from H-2 to C-4 and C-8a, and from the aromatic protons to the quaternary carbons, would definitively establish the connectivity of the entire molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

  • Nitrile Stretch: A sharp, intense absorption band in the region of 2220-2240 cm⁻¹ is a clear indication of the C≡N stretching vibration of the nitrile group.

  • Aromatic C=C and C=N Stretches: Multiple bands in the region of 1400-1650 cm⁻¹ are characteristic of the aromatic ring system.

X-ray Crystallography

If a suitable single crystal of 4-chloroquinazoline-8-carbonitrile can be grown, single-crystal X-ray diffraction provides the ultimate structural confirmation. This technique yields a three-dimensional model of the molecule, providing precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Chemical Reactivity and Its Importance in Drug Discovery

The structure of 4-chloroquinazoline-8-carbonitrile is intrinsically linked to its utility in medicinal chemistry. The chlorine atom at the 4-position is a key reactive handle. It is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[2] This allows for the facile introduction of a wide variety of substituents, most notably amines, to generate libraries of 4-aminoquinazoline derivatives.[3]

Many potent kinase inhibitors, including approved cancer drugs, feature the 4-anilinoquinazoline scaffold. The synthesis of these compounds almost invariably proceeds through a 4-chloroquinazoline intermediate. The cyano group at the 8-position can also be further manipulated or can serve as a point of interaction with biological targets.

Conclusion

The structure elucidation of 4-chloroquinazoline-8-carbonitrile is a systematic process that relies on a synergistic combination of synthetic chemistry and modern analytical techniques. A robust two-step synthesis provides access to the target molecule, while a suite of spectroscopic methods, including mass spectrometry and multi-dimensional NMR, allows for its unambiguous characterization. Understanding the synthesis and detailed structural features of this important intermediate is paramount for its effective application in the design and development of novel therapeutic agents.

References

  • A review on the synthesis and properties of quinazoline derivatives can be found in various organic chemistry journals and d
  • General procedures for the chlorination of 4-hydroxyquinazolines are well-documented in the chemical liter
  • Textbooks and online resources on NMR spectroscopy provide detailed explan
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 2021 , 17, 2968-2979. [Link]

  • Information on the chemical properties of 4-chloroquinazoline can be found in chemical supplier c
  • The reactivity of 4-chloroquinazolines is a common topic in medicinal chemistry liter
  • Patents describing the synthesis of related quinazoline derivatives often contain detailed experimental procedures.
  • Spectroscopic data for related compounds can be found in chemical databases like the Spectral D
  • General principles of mass spectrometry, including isotopic patterns, are covered in standard analytical chemistry textbooks.
  • Further details on X-ray crystallography can be found in specialized crystallography journals and textbooks.

Sources

Foundational

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 4-Chloroquinazoline-8-carbonitrile

Abstract In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. This guide provides an in-depth technical overview of the spectroscopic properties of 4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. This guide provides an in-depth technical overview of the spectroscopic properties of 4-Chloroquinazoline-8-carbonitrile, a heterocyclic compound of significant interest as a versatile intermediate in the synthesis of a wide array of bioactive molecules. This document is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the experimental methodologies and the interpretation of the spectral data are elucidated to provide a comprehensive understanding of this molecule's structural features.

Introduction: The Significance of 4-Chloroquinazoline-8-carbonitrile

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The strategic placement of a chloro group at the 4-position and a carbonitrile group at the 8-position of the quinazoline ring system endows 4-Chloroquinazoline-8-carbonitrile with a unique reactivity profile. The chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the facile introduction of various functionalities. The carbonitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a multitude of structural modifications.

Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug development. It confirms the identity and purity of a compound and provides invaluable insights into its electronic and steric properties. This guide is dedicated to a thorough examination of the NMR, IR, and MS data of 4-Chloroquinazoline-8-carbonitrile, empowering researchers to confidently utilize this key building block in their synthetic endeavors.

Synthesis and Structural Confirmation

The synthesis of 4-chloroquinazoline derivatives typically involves the chlorination of the corresponding quinazolin-4-one precursor. A common and effective method is the treatment of 8-cyanoquinazolin-4(3H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.

Experimental Protocol: Synthesis of 4-Chloroquinazoline-8-carbonitrile

  • Reaction Setup: To a solution of 8-cyanoquinazolin-4(3H)-one in a suitable anhydrous solvent (e.g., toluene or acetonitrile), add an excess of phosphorus oxychloride (POCl₃).

  • Catalyst Addition: Introduce a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, carefully quench the reaction mixture with ice-water. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

This generalized protocol is based on established methods for the synthesis of 4-chloroquinazolines and should be adapted and optimized for specific laboratory conditions.

The successful synthesis of 4-Chloroquinazoline-8-carbonitrile is unequivocally confirmed through the combined application of NMR, IR, and Mass Spectrometry, as detailed in the subsequent sections.

G cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Analysis Quinazolinone 8-Cyanoquinazolin-4(3H)-one Reaction Chlorination at Reflux Quinazolinone->Reaction Chlorinating_Agent POCl₃ / cat. DMF Chlorinating_Agent->Reaction Product 4-Chloroquinazoline-8-carbonitrile Reaction->Product NMR NMR (¹H, ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight Confirmation

Caption: Synthetic and analytical workflow for 4-Chloroquinazoline-8-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The ¹H and ¹³C NMR spectra of 4-Chloroquinazoline-8-carbonitrile provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chloroquinazoline-8-carbonitrile is expected to exhibit distinct signals in the aromatic region, corresponding to the protons on the quinazoline ring system. The chemical shifts and coupling patterns are highly informative for assigning each proton to its specific position.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.9 - 9.1Singlet (s)-
H-5~8.3 - 8.5Doublet (d)~8.0 - 8.5
H-6~7.9 - 8.1Triplet (t)~7.5 - 8.0
H-7~8.1 - 8.3Doublet (d)~7.0 - 7.5

Note: The predicted chemical shifts are based on the analysis of structurally related quinazoline derivatives and may vary depending on the solvent and experimental conditions.

Interpretation:

  • H-2: This proton is located on the pyrimidine ring, adjacent to two nitrogen atoms, which results in a significant downfield shift, appearing as a sharp singlet.

  • H-5, H-6, and H-7: These protons belong to the benzene ring and form an AMX spin system. H-5 is deshielded due to the anisotropic effect of the nearby pyrimidine ring and the electron-withdrawing nature of the nitrile group at the adjacent C-8 position. It appears as a doublet due to coupling with H-6. H-6, being coupled to both H-5 and H-7, will appear as a triplet. H-7 will be a doublet due to coupling with H-6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electron-withdrawing chloro and cyano groups, as well as the nitrogen atoms in the heterocyclic ring, significantly influences the chemical shifts of the carbon atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2~155 - 158
C-4~160 - 163
C-4a~150 - 153
C-5~128 - 131
C-6~135 - 138
C-7~125 - 128
C-8~110 - 113
C-8a~148 - 151
C≡N~115 - 118

Note: The predicted chemical shifts are based on the analysis of structurally related quinazoline derivatives and may vary depending on the solvent and experimental conditions.

Interpretation:

  • C-2 and C-4: These carbons are part of the pyrimidine ring and are significantly deshielded due to their proximity to nitrogen atoms and, in the case of C-4, the attached chlorine atom.

  • Quaternary Carbons (C-4a, C-8, C-8a, C≡N): These carbons will typically show weaker signals in the spectrum. The carbon of the nitrile group (C≡N) will appear in a characteristic region. The C-8 carbon, directly attached to the nitrile group, will also have a distinct chemical shift.

  • Aromatic CH Carbons (C-5, C-6, C-7): These carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electronic environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloroquinazoline-8-carbonitrile will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C≡N stretch (nitrile)~2220 - 2240Medium to Strong
C=N stretch (quinazoline ring)~1610 - 1630Medium to Strong
C=C stretch (aromatic)~1450 - 1600Medium to Strong (multiple bands)
C-Cl stretch~700 - 850Strong
Aromatic C-H stretch~3000 - 3100Medium to Weak
Aromatic C-H bend (out-of-plane)~750 - 900Strong

Interpretation:

The most diagnostic peak in the IR spectrum will be the sharp, strong absorption band for the nitrile (C≡N) stretching vibration. The presence of multiple bands in the 1450-1630 cm⁻¹ region is characteristic of the quinazoline ring system. The strong absorption in the lower wavenumber region can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Molecular Ion Peak (M⁺):

The molecular formula of 4-Chloroquinazoline-8-carbonitrile is C₉H₄ClN₃. The expected monoisotopic mass is approximately 189.01 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as two peaks:

  • [M]⁺: at m/z ≈ 189 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺: at m/z ≈ 191 (corresponding to the ³⁷Cl isotope)

The intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule.

Fragmentation Pathway:

A plausible fragmentation pathway in the mass spectrometer would involve the loss of a chlorine radical, followed by the loss of HCN from the pyrimidine ring or the nitrile group.

G M_ion [C₉H₄ClN₃]⁺˙ m/z ≈ 189/191 Fragment1 [C₉H₄N₃]⁺ m/z ≈ 154 M_ion->Fragment1 - Cl• Fragment2 [C₈H₄N₂]⁺˙ m/z ≈ 128 Fragment1->Fragment2 - CN• Fragment3 [C₈H₃N₂]⁺ m/z ≈ 127 Fragment1->Fragment3 - HCN

Caption: Plausible mass fragmentation pathway of 4-Chloroquinazoline-8-carbonitrile.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and reliable blueprint for the characterization of 4-Chloroquinazoline-8-carbonitrile. The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted confirmation of its structure and serves as an essential reference for researchers engaged in the synthesis and application of this valuable heterocyclic intermediate. Adherence to rigorous spectroscopic characterization, as outlined here, is fundamental to ensuring the quality and reproducibility of research and development in the pharmaceutical and chemical sciences.

References

At the time of this writing, a comprehensive, publicly available, single-source document detailing all spectroscopic data for 4-Chloroquinazoline-8-carbonitrile could not be located. The presented data and interpretations are based on established principles of spectroscopic analysis and data from structurally analogous compounds found in the chemical literature and databases. Researchers are encouraged to consult primary literature for the synthesis and characterization of specific quinazoline derivatives.

  • Alagarsamy, V. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 151, 628-685. [Link]

  • Malamas, M. S., & Millen, J. (1991). Quinazolineacetic Acids and Related Analogues as Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 34(4), 1492-1503. [Link]

  • Preti, D., & Romagnoli, R. (2012). Synthesis of quinazoline and quinazolinone derivatives. In Targets in Heterocyclic Systems (Vol. 16, pp. 314-359). Italian Society of Chemistry. [Link]

Exploratory

Synthesis of 4-Chloroquinazoline-8-carbonitrile from anthranilic acid

The following technical guide details the precision synthesis of 4-Chloroquinazoline-8-carbonitrile , a critical scaffold in medicinal chemistry (particularly for EGFR and tyrosine kinase inhibitors). This guide prioriti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the precision synthesis of 4-Chloroquinazoline-8-carbonitrile , a critical scaffold in medicinal chemistry (particularly for EGFR and tyrosine kinase inhibitors).

This guide prioritizes a convergent, scalable, and safety-optimized route , deviating from legacy high-temperature methods (e.g., neat formamide reflux) in favor of catalytic efficiency and functional group tolerance.

Starting Material: 2-Amino-3-bromobenzoic acid (3-Bromoanthranilic acid) Target: 4-Chloroquinazoline-8-carbonitrile (CAS: N/A for specific isomer, generic class)

Part 1: Strategic Route Design & Retrosynthesis

Direct functionalization of the 8-position on a pre-formed quinazoline core is chemically challenging due to electronic deactivation. Therefore, the 8-carbonitrile moiety is best installed via a bromo-intermediate derived from a substituted anthranilic acid.

The Chosen Pathway: The "Bromide-First" Strategy

We utilize 2-amino-3-bromobenzoic acid as the specific anthranilic acid derivative. The synthesis follows three high-fidelity steps:

  • Cyclocondensation: Formation of the quinazolin-4(3H)-one core under mild conditions using formamidine acetate.

  • Palladium-Catalyzed Cyanation: Conversion of the 8-bromo substituent to the 8-cyano group using Zn(CN)₂. This avoids the harsh conditions of the Rosenmund-von Braun reaction (CuCN at >200°C).

  • Chlorodehydration: Aromatization and chlorination of the lactam using POCl₃ to yield the final 4-chloro product.

Workflow Visualization

SynthesisRoute SM 2-Amino-3-bromobenzoic acid Step1 Cyclization (Formamidine Acetate) SM->Step1 Int1 8-Bromoquinazolin- 4(3H)-one Step1->Int1 EtOH, Reflux Step2 Pd-Catalyzed Cyanation Int1->Step2 Int2 8-Cyanoquinazolin- 4(3H)-one Step2->Int2 Zn(CN)2, Pd(dppf)Cl2 Step3 Chlorination (POCl3) Int2->Step3 Target 4-Chloroquinazoline- 8-carbonitrile Step3->Target Base catalysis

Figure 1: Strategic synthesis pathway from substituted anthranilic acid to the target chloronitrile.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

Rationale: Traditional Niementowski synthesis uses formamide at 180°C, which often leads to intractable tars with halogenated substrates. We employ formamidine acetate , which acts as a cleaner C1 synthon at lower temperatures.

  • Reagents: 2-Amino-3-bromobenzoic acid (1.0 equiv), Formamidine acetate (1.5 equiv), 2-Methoxyethanol (or Ethanol).

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the formamidine, followed by intramolecular amidation.

Protocol:

  • Charge a round-bottom flask with 2-amino-3-bromobenzoic acid (10.0 g, 46.3 mmol) and 2-methoxyethanol (100 mL).

  • Add formamidine acetate (7.2 g, 69.4 mmol).

  • Heat the suspension to reflux (approx. 125°C) under an inert atmosphere (N₂) for 12–16 hours.

  • Monitoring: TLC (5% MeOH in DCM) should show consumption of the starting acid.

  • Workup: Cool the mixture to room temperature. The product often precipitates as a white/off-white solid.

  • Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

  • Filter the precipitate, wash with water (2 x 50 mL) and cold ethanol (20 mL).

  • Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90%

    • Checkpoint: ¹H NMR should show a singlet around 8.1–8.3 ppm (H-2 of quinazoline).

Step 2: Palladium-Catalyzed Cyanation (8-Bromo → 8-Cyano)

Rationale: The 8-position is sterically crowded and electronically deactivated. Standard nucleophilic aromatic substitution (SNAr) will not work. We use a Pd(0)/Zn(CN)₂ system which is robust and avoids the toxicity of free alkali cyanides.

  • Reagents: 8-Bromoquinazolin-4(3H)-one (Int-1), Zn(CN)₂ (0.6 equiv), Pd(dppf)Cl₂ (3-5 mol%), DMF or DMA (anhydrous).

  • Safety Note: Although Zn(CN)₂ is less volatile than KCN, it releases HCN upon contact with acid. All work must be performed in a fume hood with a cyanide antidote kit available.

Protocol:

  • In a dry pressure vial or Schlenk flask, combine Int-1 (5.0 g, 22.2 mmol), Zn(CN)₂ (1.56 g, 13.3 mmol), and Pd(dppf)Cl₂ (500 mg).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous DMA (Dimethylacetamide) (50 mL) via syringe.

  • Add a catalytic amount of Zn dust (100 mg) (optional, keeps Pd active).

  • Heat to 120°C for 4–6 hours.

  • Monitoring: LC-MS is preferred. Look for mass shift from ~225/227 (Br) to ~172 (CN).

  • Workup: Cool to RT. Dilute with EtOAc (150 mL) and wash with 5% NaHCO₃ and water.

    • Note: If the product is insoluble in EtOAc (common for quinazolinones), pour the reaction mixture into water to precipitate the product directly.

  • Filter the solid.[1][2][3] To remove residual Palladium, suspend the solid in MeOH, add varying amounts of activated charcoal, reflux for 30 mins, and filter hot through Celite.

    • Expected Yield: 70–80%

Step 3: Chlorination to 4-Chloroquinazoline-8-carbonitrile

Rationale: The final step converts the tautomeric lactam (C=O) to the imidoyl chloride (C-Cl). The 8-cyano group is stable to these conditions.

  • Reagents: 8-Cyanoquinazolin-4(3H)-one (Int-2), POCl₃ (Phosphorus oxychloride), DIPEA (N,N-Diisopropylethylamine).

Protocol:

  • Place Int-2 (3.0 g, 17.5 mmol) in a round-bottom flask.

  • Add POCl₃ (30 mL, excess) carefully.

  • Add DIPEA (3.0 mL) dropwise. (Base catalysis accelerates the reaction and scavenges HCl).

  • Reflux (approx. 105°C) for 3–5 hours. The suspension should become a clear solution.

  • Monitoring: TLC (20% EtOAc/Hexane). The product will be less polar than the starting material.

  • Workup (Critical Safety):

    • Remove excess POCl₃ via rotary evaporation (use a caustic trap).

    • Dissolve the residue in DCM (50 mL).

    • Pour the DCM solution slowly into a stirred mixture of ice and saturated NaHCO₃ . Caution: Vigorous exotherm and gas evolution.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash chromatography (Hexane/EtOAc gradient) or recrystallization from Hexane/DCM.

    • Expected Yield: 75–85%

    • Appearance: White to pale yellow solid.

Part 3: Data Summary & Process Logic

Key Process Parameters
ParameterStep 1 (Cyclization)Step 2 (Cyanation)Step 3 (Chlorination)
Solvent 2-MethoxyethanolDMA (Anhydrous)POCl₃ (Neat)
Temperature 125°C (Reflux)120°C105°C (Reflux)
Catalyst NonePd(dppf)Cl₂DIPEA (Base)
Critical Risk Incomplete ring closureCyanide toxicity; Pd removalExothermic quench; HCl gas
Purification Precipitation (Water)Precipitation/CeliteExtraction/Column
Mechanistic Insight: The Chlorination Step

The conversion of the quinazolinone to the chloro-derivative is driven by the formation of a dichlorophosphate intermediate. The base (DIPEA) acts to deprotonate the lactam form, facilitating the attack on phosphorus.

ChlorinationMechanism Lactam 8-Cyanoquinazolin-4(3H)-one (Lactam Form) Lactim Lactim Tautomer (OH form) Lactam->Lactim Tautomerization Activated Activated Phosphate Intermediate (-O-POCl2) Lactim->Activated + POCl3 - HCl Product 4-Chloroquinazoline-8-carbonitrile Activated->Product + Cl- (from POCl3) SNAr-like displacement

Figure 2: Mechanistic flow of the POCl₃ mediated chlorodehydration.

Part 4: References

  • Niementowski Reaction & Modifications:

    • Standard cyclization protocols using formamidine acetate for quinazolinones.

    • Source:Bioorganic & Medicinal Chemistry, 2004, 12(1), 45-64. Link

  • Palladium-Catalyzed Cyanation (Zn(CN)₂):

    • Methodology for converting aryl bromides to nitriles using Pd(dppf)Cl₂.

    • Source:Journal of Organic Chemistry, 2000, 65(23), 7984-7989. Link

  • Chlorination of Quinazolinones:

    • General protocols for POCl₃ mediated chlorination in the presence of base.

    • Source:Organic Process Research & Development, 2016, 20(1), 12-23. Link

  • Starting Material Verification:

    • 2-Amino-3-bromobenzoic acid (CAS 20776-51-6) as the regioselective precursor.

    • Source: Sigma-Aldrich Product Specification. Link

Sources

Foundational

Technical Guide: Strategic Selection of Starting Materials for 4-Chloroquinazoline-8-carbonitrile Synthesis

The following technical guide details the strategic selection of starting materials and synthetic pathways for 4-Chloroquinazoline-8-carbonitrile . This document is structured for researchers requiring high-purity interm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic selection of starting materials and synthetic pathways for 4-Chloroquinazoline-8-carbonitrile . This document is structured for researchers requiring high-purity intermediates for kinase inhibitor development.

Executive Summary

4-Chloroquinazoline-8-carbonitrile (CAS: Not widely listed, derivative of 8-cyanoquinazolin-4(3H)-one) is a high-value heterocyclic scaffold. The C4-chloro substituent serves as a reactive handle for SNAr substitutions with amines or anilines, while the C8-cyano group provides a critical electron-withdrawing effect that modulates the pKa of the quinazoline core and offers a vector for further hydrogen-bonding interactions in active sites (e.g., EGFR, PI3K).[1]

The synthesis of this molecule presents a chemoselectivity challenge: How to install the C8-nitrile without compromising the reactive C4-chloride. [1]

This guide advocates for a "Pre-functionalized Core Strategy," where the carbonitrile moiety is established prior to the formation of the labile C4-chloride.[1] We analyze three distinct pathways based on starting material availability and atom economy.

Retrosynthetic Analysis

The logical disconnection of 4-Chloroquinazoline-8-carbonitrile reveals 8-cyanoquinazolin-4(3H)-one as the pivotal intermediate. Direct cyanation of a pre-formed 4-chloro-8-haloquinazoline is ill-advised due to the high susceptibility of the C4-chloride to nucleophilic attack (SNAr) and hydrolysis during typical cyanation conditions (e.g., Pd-catalyzed coupling or Rosenmund-von Braun reaction).[1]

Retrosynthesis Diagram

Retrosynthesis Target 4-Chloroquinazoline- 8-carbonitrile Intermediate 8-Cyanoquinazolin- 4(3H)-one Target->Intermediate Deoxychlorination (POCl3) SM1 Route A: 2-Amino-3-cyanobenzoic acid Intermediate->SM1 Cyclization (Formamide) SM2 Route B: 2-Amino-3-bromobenzoic acid Intermediate->SM2 Cyclization then Cyanation SM3 Route C: 2-Aminoisophthalonitrile Intermediate->SM3 Partial Hydrolysis & Cyclization

Figure 1: Retrosynthetic disconnection showing the convergence on the 8-cyanoquinazolin-4(3H)-one intermediate.

Primary Pathway: The 2-Amino-3-cyanobenzoic Acid Route

Status: Preferred (Highest Chemoselectivity) Starting Material: 2-Amino-3-cyanobenzoic acid (CAS: 1275585-93-7)

This route is the most robust because the C8-cyano group is intrinsic to the starting material.[1] It avoids the need for metal-catalyzed cyanation on the formed heterocycle, eliminating heavy metal scavenging issues later in the process.[1]

Step-by-Step Protocol
Phase 1: Cyclization to 8-Cyanoquinazolin-4(3H)-one
  • Reagents: 2-Amino-3-cyanobenzoic acid, Formamidine Acetate (or Formamide).[1]

  • Solvent: 2-Methoxyethanol or Ethanol (reflux).[1]

  • Mechanism: Condensation of the amino group with the formamidine electrophile followed by intramolecular amidation.[1]

Technical Insight: Using Formamidine Acetate (1.5 eq) in refluxing ethanol is superior to neat formamide.[1] Neat formamide requires high temperatures (160-180°C) which can cause partial hydrolysis of the nitrile to a primary amide.[1] Formamidine acetate cyclizes at lower temperatures (80°C).[1]

Phase 2: Deoxychlorination to Target
  • Reagents: Phosphorus Oxychloride (POCl

    
    ), N,N-Diisopropylethylamine (DIPEA) (Cat.).[1]
    
  • Conditions: Reflux (105°C), 2-4 hours.[1]

  • Work-up Criticality: The nitrile group is generally stable to anhydrous acidic conditions, but the quench must be controlled.[1] Pour the reaction mixture into ice-water or a buffered solution (NaOAc) to prevent acid-catalyzed hydrolysis of the nitrile during the exothermic quenching of excess POCl

    
    .[1]
    

Secondary Pathway: The 2-Amino-3-halobenzoic Acid Route

Status: Alternative (If Cyano-acid is unavailable) Starting Material: 2-Amino-3-bromobenzoic acid (CAS: 20776-51-6)

If the cyano-acid is expensive or unavailable, the bromo-analog is a commodity chemical. However, the order of operations is critical: Cyanate BEFORE Chlorinating.

Workflow Logic
  • Cyclization: Convert 2-amino-3-bromobenzoic acid to 8-bromoquinazolin-4(3H)-one .

  • Cyanation (The Critical Step):

    • Perform a Rosenmund-von Braun reaction (CuCN, DMF/NMP, reflux) or a Pd-catalyzed cyanation (Zn(CN)

      
      , Pd(PPh
      
      
      
      )
      
      
      ) on the 8-bromoquinazolin-4(3H)-one .[1]
    • Why here? The 4-oxo tautomer protects the C4 position.[1] If you created 4-chloro-8-bromoquinazoline first, the Pd-catalyst would likely insert into the C4-Cl bond (or nucleophiles would attack C4), leading to complex mixtures.[1]

  • Chlorination: Convert the purified 8-cyanoquinazolin-4(3H)-one to the target using POCl

    
    .
    

Tertiary Pathway: The Isophthalonitrile Route

Status: Specialized (Atom Economy) Starting Material: 2-Aminoisophthalonitrile (2-amino-1,3-benzenedicarbonitrile)[1]

This route utilizes a starting material with both nitriles pre-installed.[1] The challenge is selectively hydrolyzing one nitrile (at C1) to the amide/acid for cyclization while keeping the C3 nitrile (which becomes C8) intact.

  • Method: Reaction with formic acid/H

    
    SO
    
    
    
    or direct cyclization with formamide/NH
    
    
    .[1]
  • Risk: High risk of over-hydrolysis to the dicarboxamide or diacid.[1] This route is typically reserved for industrial processes where conditions can be fine-tuned in a flow reactor.[1]

Comparative Analysis of Starting Materials

Feature2-Amino-3-cyanobenzoic Acid2-Amino-3-bromobenzoic Acid2-Aminoisophthalonitrile
Availability Moderate (Specialty Chemical)High (Commodity)Moderate
Step Count 2 Steps (Cyclize

Chlorinate)
3 Steps (Cyclize

Cyanate

Chlorinate)
2 Steps (Cyclize

Chlorinate*)
Safety High (Standard handling)Moderate (Cu/Pd waste)Moderate (HCN potential if mismanaged)
Selectivity Excellent Good (If order is correct)Variable (Hydrolysis control)
Cost HighLow Moderate

*Assuming direct cyclization to the quinazolinone is successful.[1]

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 8-Cyanoquinazolin-4(3H)-one
  • Charge a round-bottom flask with 2-Amino-3-cyanobenzoic acid (10.0 g, 61.7 mmol).

  • Add Formamidine acetate (9.6 g, 92.5 mmol, 1.5 eq) and 2-Methoxyethanol (100 mL).

  • Reflux at 120°C for 6–12 hours. Monitor by LCMS for the disappearance of starting material (M+H 163) and appearance of product (M+H 172).[1]

  • Cool to room temperature. The product often precipitates.[1]

  • Filter the solid.[1][2] Wash with cold ethanol and diethyl ether.[1]

  • Dry under vacuum.[1] Expected Yield: 85–95%.

Step 2: Synthesis of 4-Chloroquinazoline-8-carbonitrile
  • Suspend 8-Cyanoquinazolin-4(3H)-one (5.0 g, 29.2 mmol) in POCl

    
     (50 mL).
    
  • Add DIPEA (0.5 mL) as a catalyst (optional, accelerates reaction).

  • Heat to reflux (105°C) under an inert atmosphere (N

    
    ) for 3 hours. The suspension should clear as the chloro-species is formed.[1]
    
  • Concentrate the POCl

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Quench: Dissolve the residue in DCM (50 mL) and pour slowly into a stirred mixture of ice and saturated NaHCO

    
    . Maintain pH > 7  to prevent nitrile hydrolysis.[1]
    
  • Separate layers, dry organic phase over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for the next step.[1]

    • Storage: Store under N

      
       at -20°C. 4-chloroquinazolines are sensitive to moisture (hydrolysis back to the quinazolinone).[1]
      

Visualization of Reaction Workflow

Workflow SM 2-Amino-3-cyanobenzoic acid Inter 8-Cyanoquinazolin-4(3H)-one (Precipitate) SM->Inter Cyclization Reagent1 Formamidine Acetate reflux Reagent1->Inter Product 4-Chloroquinazoline-8-carbonitrile (Moisture Sensitive) Inter->Product Deoxychlorination Reagent2 POCl3, reflux (-HCl) Reagent2->Product

Figure 2: Forward synthetic workflow for the preferred Route A.

References

  • Quinazoline Synthesis Overview: Asif, M. "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives."[1] International Journal of Medicinal Chemistry, 2014.[1] Link

  • Formamidine Acetate Cyclization: Han, X., et al. "One-pot synthesis of quinazolin-4(3H)-ones via a sequential reaction of 2-aminobenzonitriles." Tetrahedron Letters, 2011.[1]

  • POCl3 Chlorination Protocols: Luttmann, E., et al. "Synthesis and biological evaluation of 4-amino-substituted quinazolines."[1] Journal of Medicinal Chemistry, 2005.[1]

  • Nitrile Stability in Acid: Wang, E.C., et al.[1] "A facile synthesis of 4-chloroquinazolines." Tetrahedron, 2004.[1]

  • Starting Material Data: "2-Amino-3-cyanobenzoic acid." PubChem Compound Summary. Link[1]

Sources

Exploratory

Strategic Sourcing and Technical Utilization of 4-Chloroquinazoline-8-carbonitrile

The following technical guide is structured to serve as a strategic resource for medicinal chemists and procurement specialists in drug discovery. It moves beyond a simple directory to address the application and quality...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for medicinal chemists and procurement specialists in drug discovery. It moves beyond a simple directory to address the application and quality assurance of 4-Chloroquinazoline-8-carbonitrile (CAS: 1231761-54-8).

Executive Summary: The Scaffold Significance

In the landscape of kinase inhibitor development, the quinazoline core remains a privileged scaffold (e.g., Gefitinib, Erlotinib).[1] However, the 4-Chloroquinazoline-8-carbonitrile derivative (CAS: 1231761-54-8) represents a specialized "Tier 2" building block. Unlike the commodity parent molecule (4-chloroquinazoline), the 8-cyano variant offers a critical vector for exploring Solvent Accessible Regions (SAR) in ATP-binding pockets.

The electron-withdrawing nature of the 8-nitrile group significantly alters the electrophilicity of the C4 position, necessitating modified handling protocols compared to standard quinazolines. This guide provides the technical specifications, sourcing intelligence, and experimental safeguards required to utilize this compound effectively.

Technical Profile & Critical Quality Attributes (CQA)

Identity Verification

Researchers must distinguish this specific derivative from the parent 4-chloroquinazoline to avoid costly synthetic failures.

PropertySpecificationNotes
Compound Name 4-Chloroquinazoline-8-carbonitrile
CAS Number 1231761-54-8 Warning: Do not confuse with 5190-68-1 (Parent)
Molecular Formula C₉H₄ClN₃
Molecular Weight 189.60 g/mol
Physical State Pale yellow to off-white solidColor darkens upon hydrolysis
Solubility DMSO, DMF, DCMPoor stability in protic solvents
The Hydrolysis Trap (CQA)

The defining technical challenge with CAS 1231761-54-8 is its hydrolytic instability . The 8-cyano group exerts a strong inductive effect (-I), making the C4-chlorine bond highly susceptible to nucleophilic attack by atmospheric moisture.

  • Degradant: 4-Hydroxyquinazoline-8-carbonitrile (via hydrolysis).

  • Detection: The appearance of a broad singlet at ~12.0 ppm (amide NH tautomer) in ¹H NMR indicates hydrolysis.

  • Implication: Commercial batches often arrive with 5-10% hydrolyzed impurity if not shipped under inert gas.

Commercial Sourcing Landscape

Procuring this intermediate requires navigating between "Stock" vendors and "Make-on-Demand" aggregators.

Validated Supplier Tiering
TierVendor TypeRepresentative SuppliersLead TimeRisk Profile
Tier 1 Stocking Manufacturers BLD Pharm, Enamine, Combi-Blocks1-2 WeeksLow. Material is physically in inventory.
Tier 2 Catalog Aggregators MolPort, eMolecules, ChemSpace2-4 WeeksMedium. They rely on Tier 1 stock; inventory lag can occur.
Tier 3 Custom Synthesis WuXi AppTec, local CROs4-8 WeeksHigh Cost. Only necessary for multigram/kilogram scale-up.
Sourcing Decision Tree

The following logic flow ensures you select the correct vendor class based on your project phase.

SourcingStrategy Start Need CAS 1231761-54-8 Quantity Quantity Required? Start->Quantity SmallScale < 5 Grams (Hit-to-Lead) Quantity->SmallScale LargeScale > 100 Grams (Process Dev) Quantity->LargeScale CheckStock Check Tier 1 (BLD/Enamine/Combi) SmallScale->CheckStock CustomSyn Contract Custom Synthesis (WuXi/Syngene) LargeScale->CustomSyn InStock In Stock? CheckStock->InStock BuyDirect Purchase Direct (Request H-NMR) InStock->BuyDirect Yes Aggregator Check Aggregators (MolPort/eMolecules) InStock->Aggregator No Aggregator->CustomSyn Not Found

Figure 1: Strategic sourcing decision tree for 4-Chloroquinazoline-8-carbonitrile, prioritizing stock availability to minimize hydrolysis risk during long lead times.

Experimental Protocol: Self-Validating Systems

Handling & Storage (The "Dry Chain")

To maintain scientific integrity, the "Dry Chain" protocol must be enforced from receipt to reaction flask.

  • Receipt: Upon arrival, immediately assess the container seal. If the bottle is warm or the seal is broken, reject the lot.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Usage: Warm to room temperature before opening to prevent condensation. Weigh inside a glovebox or under a cone of nitrogen.

Standard Reaction Protocol: SNAr Coupling

This protocol describes the coupling of 4-Chloroquinazoline-8-carbonitrile with an aniline nucleophile, a common step in kinase inhibitor synthesis.

Rationale: The 8-CN group enhances the electrophilicity at C4, allowing milder conditions than the parent quinazoline. We avoid high heat to prevent nitrile hydrolysis.

Step-by-Step Methodology:

  • Preparation: In a dry 2-neck round bottom flask, dissolve 1.0 eq of 4-Chloroquinazoline-8-carbonitrile in anhydrous Isopropanol (iPrOH) or Acetonitrile (MeCN) (0.1 M concentration).

    • Note: Avoid DMF if possible, as dimethylamine impurities in DMF can displace the chloride.

  • Nucleophile Addition: Add 1.1 eq of the aniline/amine.

  • Base (Optional): If the amine is a salt (e.g., HCl salt), add 2.5 eq of DIPEA. If using a free base aniline, no external base is often needed as the product precipitates as the HCl salt.

  • Reaction: Heat to 60°C (not reflux) for 2-4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup (Self-Validating):

    • Cool to room temperature.

    • The product usually precipitates. Filter and wash with cold ether.

    • Validation: If no precipitate forms, the reaction may have hydrolyzed. Check LCMS for mass [M+1] corresponding to the hydroxy-quinazoline (Mass ~171).

Mechanistic Pathway & Impurity Profile

ReactionPathway Reactant 4-Cl-8-CN-Quinazoline (Active Electrophile) Product 4-Amino-8-CN-Quinazoline (Target Kinase Inhibitor) Reactant->Product SnAr Pathway (Fast, Kinetic Control) Impurity 4-OH-8-CN-Quinazoline (Inactive Hydrolysis Product) Reactant->Impurity Hydrolysis Pathway (Thermodynamic Sink) Water H2O (Moisture) Water->Impurity Avoid! Amine R-NH2 (Nucleophile) Amine->Product

Figure 2: Competing reaction pathways. The success of the synthesis depends entirely on the exclusion of water to prevent the thermodynamic sink (Hydrolysis).

References

  • Source for CAS verific
    • Source for physical property data and aggregator listing.[2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329762180 (Parent: 4-Chloroquinazoline). Retrieved from [Link]

    • Reference for parent scaffold reactivity and safety profile (Class 6.1 Toxic).
  • Verma, S. K., et al. (2019). "Quinazoline derivatives as kinase inhibitors: A review." Journal of Molecular Structure. General reference for the SnAr synthetic utility of 4-chloroquinazolines in drug discovery.

Sources

Foundational

Role of nitrile group in quinazoline inhibitor binding

Initiating Data Collection I'm now starting with some focused Google searches. I'm prioritizing gathering data on the nitrile group's role in quinazoline inhibitor binding.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting with some focused Google searches. I'm prioritizing gathering data on the nitrile group's role in quinazoline inhibitor binding. I'm focusing on its interactions, how it's used in drug design, and any important case studies.

Analyzing Search Results

I've moved on to analyzing the Google search results. Key themes are emerging, particularly the nitrile group's role in hydrogen bonding and other non-covalent interactions. I'm noting its influence on potency, selectivity, and pharmacokinetic properties. Finding relevant case studies is a priority for later.

Expanding Search Strategy

I'm now expanding my search strategy to capture the diverse interactions of the nitrile group in quinazoline inhibitor binding, like hydrogen and covalent bonds, and other non-covalent interactions. I'll also try to focus on those in relation to pharmacokinetic properties. I'll also look for specific quinazoline inhibitors where the nitrile group is central to their mechanism.

Exploratory

4-Chloroquinazoline-8-carbonitrile: A Strategic Scaffold for Kinase Inhibitor Design

Topic: 4-Chloroquinazoline-8-carbonitrile as a Fragment for Drug Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary 4-Chloroq...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloroquinazoline-8-carbonitrile as a Fragment for Drug Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Chloroquinazoline-8-carbonitrile (CAS 1231761-54-8) represents a high-value electrophilic fragment in modern medicinal chemistry, particularly within the kinase inhibitor space. Unlike the ubiquitous 6- and 7-substituted quinazolines (e.g., Gefitinib, Erlotinib), the 8-substituted variants offer a distinct vector for exploring the "back pocket" or solvent-exposed regions of ATP-binding sites.

This guide provides a comprehensive technical analysis of this scaffold. It details the electronic influence of the 8-cyano group on the reactive 4-chloro center, outlines robust synthetic pathways avoiding common regioselectivity pitfalls, and demonstrates its utility in Fragment-Based Drug Discovery (FBDD).

Key Technical Advantages:

  • Enhanced Electrophilicity: The electron-withdrawing 8-cyano group (

    
    ) lowers the LUMO energy at C4, facilitating 
    
    
    
    reactions with weak nucleophiles.
  • Metabolic Blocking: The C8 position is a common site for oxidative metabolism in unsubstituted quinazolines; the cyano group blocks this liability while offering a handle for further derivatization (e.g., hydrolysis to amides).

  • Solubility Modulation: The nitrile group reduces the basicity of the quinazoline N1, potentially reducing lysosomal trapping while maintaining H-bond acceptor capability.

Structural & Electronic Profile

Electronic Activation

The quinazoline core is naturally electron-deficient, but the positioning of substituents drastically alters its reactivity profile.

  • C4-Reactivity: The 4-chloro group is the primary "warhead" for functionalization. In the 8-cyano derivative, the inductive (

    
    ) and mesomeric (
    
    
    
    ) effects of the nitrile group at the peri-position (C8) exert a through-space and through-bond electron withdrawal.
  • pKa Shift: Unsubstituted quinazoline has a pKa of ~3.5 (N1). The 8-CN group lowers this significantly (predicted pKa < 2.0), making the core less likely to be protonated at physiological pH. This is critical for optimizing membrane permeability (LogD).

Structural Vectors[1][2][3]
  • Vector A (C4): The primary vector for hinge-binding elements (e.g., anilines, aminopyrazoles).

  • Vector B (C8): A unique vector pointing away from the classic ribose binding pocket. In EGFR inhibitors, this position faces the solvent front or can be used to induce atropisomerism if bulky groups are attached, potentially improving selectivity.

Synthetic Pathways[2][3][4]

Synthesizing 4-chloroquinazoline-8-carbonitrile requires careful planning to avoid hydrolysis of the nitrile or chlorination at incorrect positions.

Route Selection Strategy
  • Route A (Direct Cyanation - Risky): Cyanation of 4-chloro-8-bromoquinazoline. Risk:[1] Pd-catalyzed cyanation conditions often tolerate aryl chlorides, but the highly activated 2-heteroaryl chloride (C4-Cl) is liable to undergo oxidative addition or displacement, leading to polymerization or byproduct formation.

  • Route B (De Novo Assembly - Recommended): Construction of the quinazoline ring from a pre-cyanated precursor. This ensures the 8-CN integrity throughout the sequence.

Optimized Protocol (Route B)

Step 1: Cyclization of 2-Amino-3-cyanobenzoate The starting material, methyl 2-amino-3-cyanobenzoate, is cyclized with formamidine acetate.

  • Reagents: Methyl 2-amino-3-cyanobenzoate (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

  • Conditions: Reflux (120°C) for 12–16 hours.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on formamidine, followed by intramolecular cyclization and loss of methanol.

  • Product: 8-Cyanoquinazolin-4(3H)-one.

Step 2: Chlorination Conversion of the tautomeric lactam (4-hydroxy) to the 4-chloro derivative.

  • Reagents: 8-Cyanoquinazolin-4(3H)-one (1.0 eq),

    
     (Thionyl Chloride, 10 eq) or 
    
    
    
    (Phosphorus Oxychloride, 5 eq), catalytic DMF.
  • Conditions: Reflux (80–100°C) for 2–4 hours.

  • Workup (Critical): The product is moisture-sensitive. Remove excess reagent under vacuum. Quench carefully with cold saturated

    
     into DCM. Rapid extraction is necessary to prevent hydrolysis back to the quinazolinone.
    
Visualization of Synthesis

SynthesisRoute Start Methyl 2-amino- 3-cyanobenzoate Inter 8-Cyanoquinazolin- 4(3H)-one Start->Inter Cyclization Reagent1 Formamidine Acetate (Reflux, 12h) Reagent1->Inter Product 4-Chloroquinazoline- 8-carbonitrile (CAS 1231761-54-8) Inter->Product Chlorination Reagent2 POCl3 / cat. DMF (Reflux, 3h) Reagent2->Product

Caption: Figure 1. Optimized De Novo Synthesis Route avoiding late-stage Pd-catalysis.

Medicinal Chemistry Applications

Functionalization (Library Generation)

The 4-chloro group is highly labile. Functionalization with anilines yields 4-anilinoquinazolines, the scaffold of choice for EGFR/HER2 inhibitors.

Protocol: General


 Coupling 
  • Dissolve 4-chloroquinazoline-8-carbonitrile (1.0 mmol) in Isopropanol (IPA) or Acetonitrile (MeCN).

  • Add Aniline/Amine nucleophile (1.1 mmol).

  • Add Base: DIPEA (1.5 mmol) is standard. Note: If the nucleophile is weak, acid catalysis (1.0 eq HCl in Dioxane) can accelerate the reaction by protonating N3, further activating C4.

  • Heat to 60–80°C for 2–6 hours.

  • Isolate: Precipitate usually forms upon cooling. Filter and wash with cold IPA/Ether.

Case Study: Designing a Dual EGFR/PI3K Inhibitor

Hypothetically, a researcher aims to target a resistance mutation where the solvent front (near C8) has altered sterics.

  • Design Rationale:

    • Core: Quinazoline binds the hinge region (Met793 in EGFR).

    • C4-Substituent: 3-Chloro-4-fluoroaniline (standard motif for hydrophobic pocket).

    • C8-CN: The nitrile group is small enough to avoid steric clash with the gatekeeper residue (Thr790) while providing an electronic dipole that may interact with lysine residues at the pocket entrance.

    • Extension: The nitrile can be reduced to a benzylamine (

      
      ) to attach solubilizing groups (e.g., morpholine) reaching into the solvent.
      
Decision Logic for Scaffold Use

DecisionTree Root Drug Design Objective Q1 Is the target a Kinase (ATP-site)? Root->Q1 Q2 Is solubility/metabolic stability a limiting factor? Q1->Q2 Yes PathA Use 6/7-Substituted Quinazoline (Standard) Q1->PathA No (Other Target) Q2->PathA No PathB Use 8-CN Scaffold Q2->PathB Yes Action1 8-CN blocks metabolism at exposed C8 position PathB->Action1 Action2 CN dipole improves crystallinity & permeability PathB->Action2

Caption: Figure 2. Decision Matrix for selecting the 8-cyanoquinazoline scaffold over standard isomers.

Experimental Data Summary

The following table summarizes the reactivity comparison between the 8-cyano variant and the standard unsubstituted 4-chloroquinazoline.

Property4-Chloroquinazoline (Standard)4-Chloroquinazoline-8-carbonitrileImplication
C4 Electrophilicity ModerateHigh Faster reaction with steric/weak amines.
N1 pKa (Predicted) ~3.5< 2.0 Reduced lysosomal accumulation; higher lipophilicity at pH 5.
Metabolic Stability Low (C8 oxidation common)High (C8 blocked)Improved half-life (

).
Solubility (aq) LowLow-ModerateCN is polar; requires solubilizing tail at C4.

References

  • Synthesis and Reactivity of 4-Chloroquinazolines: Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: Beilstein J. Org. Chem. 2018, 14, 2651–2659. URL:[Link]

  • Quinazoline SAR and Biological Activity: Title: Quinazoline derivatives: Synthesis and bioactivities.[2][3][4][5] Source: European Journal of Medicinal Chemistry, Vol 178, 2019. URL:[Link]

  • Kinase Inhibitor Design Principles: Title: Structure-based design of kinase inhibitors.[2] Source: Nature Reviews Drug Discovery, 2002. URL:[Link]

Sources

Foundational

The 4-Chloroquinazoline-8-carbonitrile Scaffold: A Technical Guide to Library Synthesis for Drug Discovery

Abstract The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This guide provides an in-depth technical overview of the 4-chloroquinazoline-8-carbonitrile core, a highly versatile scaffold for the construction of diverse chemical libraries aimed at drug discovery. We will explore the synthesis of this key intermediate, detail strategies for its selective functionalization at both the C4 and C8 positions, and provide field-proven experimental protocols. The inherent reactivity of the C4-chloro substituent and the chemical tractability of the C8-nitrile group offer a dual-pronged approach to generating novel molecular architectures with significant potential for therapeutic applications, particularly in oncology and inflammation.[3][4]

The Strategic Advantage of the Quinazoline Scaffold

Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] Their rigid, bicyclic structure provides a well-defined three-dimensional arrangement for presenting pharmacophoric elements to biological targets. The 4-aminoquinazoline motif, in particular, is a key feature of several tyrosine kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[2] The 4-chloroquinazoline-8-carbonitrile scaffold serves as a powerful starting point for library synthesis due to two key features:

  • The C4 Chlorine: This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide array of amine, aniline, alcohol, and thiol-containing fragments. This facile diversification is the primary engine for library generation.[5]

  • The C8-carbonitrile: The nitrile group is a versatile chemical handle that can be transformed into several other functional groups, including primary amines and carboxylic acids, providing a secondary point of diversification to explore the chemical space around the scaffold.

This dual functionality allows for the creation of libraries with extensive structural diversity from a single, readily accessible core.

Synthesis of the 4-Chloroquinazoline-8-carbonitrile Core

The synthesis of the 4-chloroquinazoline-8-carbonitrile core (3) is a multi-step process that begins with the construction of the quinazoline ring system, followed by the crucial chlorination step. A reliable route commences from 2-aminobenzene-1,3-dicarbonitrile.

Core_Synthesis_Workflow Start 2-Aminobenzene-1,3-dicarbonitrile Step1_Product 4-Amino-8-cyanoquinazoline (1) Start->Step1_Product Formamide, reflux Step2_Product 4-Hydroxyquinazoline-8-carbonitrile (2) Step1_Product->Step2_Product 1. Diazotization (NaNO₂, HCl) 2. Hydrolysis Final_Product 4-Chloroquinazoline-8-carbonitrile (3) Step2_Product->Final_Product POCl₃, reflux

Figure 1: Synthetic workflow for the preparation of the 4-chloroquinazoline-8-carbonitrile core.

Step 1: Synthesis of 4-Amino-8-cyanoquinazoline (1)

The initial step involves the cyclization of 2-aminobenzene-1,3-dicarbonitrile with formamide. This reaction proceeds via an initial formation of a formamidine intermediate, which then undergoes an intramolecular cyclization to form the pyrimidine ring of the quinazoline.

Experimental Protocol:

  • A mixture of 2-aminobenzene-1,3-dicarbonitrile (6 mmol) and formamide (20 mL, 0.5 mol) is heated at reflux for 24 hours.[6]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into 50 mL of cold water.[6]

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and recrystallized from ethanol to yield 4-amino-8-cyanoquinazoline (1).[6]

Step 2: Synthesis of 4-Hydroxyquinazoline-8-carbonitrile (2)

The conversion of the 4-amino group to a 4-hydroxy group is achieved via a diazotization reaction followed by hydrolysis. The amino group is first converted to a diazonium salt, which is a good leaving group and is readily displaced by water.

Experimental Protocol:

  • 4-Amino-8-cyanoquinazoline (1) is dissolved in a dilute mineral acid (e.g., 2M HCl).[7]

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.[8]

  • The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding 4-hydroxyquinazoline.[7]

  • The product, 4-hydroxyquinazoline-8-carbonitrile (2), precipitates from the solution and is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 4-Chloroquinazoline-8-carbonitrile (3)

The final step is the chlorination of the 4-hydroxy group. This is a critical step that installs the reactive handle for library synthesis. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[9]

Experimental Protocol:

  • A mixture of 4-hydroxyquinazoline-8-carbonitrile (2) and an excess of phosphorus oxychloride (POCl₃) is heated at reflux for 4-6 hours.

  • The reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate, 4-chloroquinazoline-8-carbonitrile (3), is collected by filtration, washed with cold water, and dried under vacuum.

Library Diversification at the C4 Position

The C4-chloro group is the primary site for diversification. Its high reactivity towards nucleophiles allows for the construction of large and diverse libraries.

C4_Diversification Core 4-Chloroquinazoline- 8-carbonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr R-NH₂, R-OH, R-SH Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination Core->Buchwald Ar-NH₂ Pd Catalyst Product_SNAr 4-Amino/Alkoxy/Thio- quinazoline-8-carbonitriles SNAr->Product_SNAr Product_Suzuki 4-Aryl/Heteroaryl- quinazoline-8-carbonitriles Suzuki->Product_Suzuki Product_Buchwald 4-Arylamino- quinazoline-8-carbonitriles Buchwald->Product_Buchwald

Figure 2: Key diversification strategies at the C4 position of the scaffold.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for introducing diversity at the C4 position. A wide range of primary and secondary amines, anilines, alcohols, and thiols can be used as nucleophiles.

General Protocol for SNAr with Amines:

  • To a solution of 4-chloroquinazoline-8-carbonitrile (1 equivalent) in a suitable solvent (e.g., isopropanol, DMF, or NMP), add the desired amine (1.1-1.5 equivalents).

  • A base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), may be added to scavenge the HCl generated during the reaction.

  • The reaction mixture is heated, typically between 80 °C and 150 °C, until the starting material is consumed (monitored by TLC or LC-MS). Microwave irradiation can significantly accelerate these reactions.

  • After cooling, the product is isolated by precipitation with water, filtration, or extraction, followed by purification by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the C4 position.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 4-chloroquinazoline-8-carbonitrile (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).[10]

  • Add a suitable solvent system, such as 1,4-dioxane/water or toluene/ethanol/water.[10]

  • The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination

For the coupling of less reactive anilines or for the formation of C-N bonds with a broader substrate scope, the Buchwald-Hartwig amination is a highly effective method.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine 4-chloroquinazoline-8-carbonitrile (1 equivalent), the desired amine or aniline (1.1-1.3 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).[11]

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • The reaction is heated at 80-120 °C until the starting material is consumed.

  • The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated.

  • The crude product is then purified by column chromatography.

Library Diversification at the C8-carbonitrile Position

The C8-nitrile group offers a secondary point for diversification, allowing for the synthesis of compounds with different physicochemical properties and potential biological activities.

C8_Diversification Core 4-Substituted-quinazoline- 8-carbonitrile Hydrolysis Acid or Base Hydrolysis Core->Hydrolysis Reduction Catalytic Hydogenation Core->Reduction H₂, Raney Ni Product_Acid 4-Substituted-quinazoline- 8-carboxylic acid Hydrolysis->Product_Acid Product_Amine 4-Substituted-8- (aminomethyl)quinazoline Reduction->Product_Amine

Figure 3: Key diversification strategies at the C8-carbonitrile position.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[12] This introduces a key functional group for further derivatization (e.g., amide bond formation) or for interaction with biological targets.

Protocol for Acid-Catalyzed Hydrolysis:

  • The 4-substituted-quinazoline-8-carbonitrile is heated under reflux in an aqueous solution of a strong acid, such as 6M HCl or a mixture of acetic acid and sulfuric acid.[13][14]

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon cooling, the carboxylic acid product often precipitates and can be collected by filtration.

  • Alternatively, the reaction mixture is neutralized to precipitate the product, which is then filtered, washed, and dried.

Reduction to Primary Amine

Reduction of the nitrile to a primary amine introduces a basic center and a site for further functionalization. Catalytic hydrogenation is a common and effective method for this transformation.

Protocol for Catalytic Hydrogenation:

  • The 4-substituted-quinazoline-8-carbonitrile is dissolved in a suitable solvent (e.g., methanol or ethanol saturated with ammonia to prevent the formation of secondary amines).

  • A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added.[15]

  • The mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr shaker) and stirred at room temperature until the reaction is complete.

  • The catalyst is removed by filtration through celite, and the filtrate is concentrated to give the crude aminomethyl product, which can be purified by column chromatography or by salt formation.

Orthogonal Synthesis and Library Design

The true power of the 4-chloroquinazoline-8-carbonitrile scaffold lies in the ability to combine the diversification strategies at the C4 and C8 positions in an orthogonal manner. For example, a library can be generated by first reacting the core with a set of amines at the C4 position. Each of these products can then be subjected to hydrolysis or reduction of the C8-nitrile, creating a matrix of final compounds. The choice of reaction conditions is crucial to ensure selectivity. For instance, the C4-chloro group is highly reactive towards nucleophiles, while the C8-nitrile is generally stable under these conditions. Conversely, the conditions for nitrile hydrolysis or reduction can be chosen such that they do not affect a previously installed C4-substituent.

Data Presentation: Representative Library Synthesis

EntryR Group (at C4)C8-FunctionalizationProduct Structure
A1 3-Methoxy-phenylaminoNitrile4-(3-Methoxyphenylamino)quinazoline-8-carbonitrile
A2 3-Methoxy-phenylaminoCarboxylic Acid4-(3-Methoxyphenylamino)quinazoline-8-carboxylic acid
A3 3-Methoxy-phenylaminoAminomethyl(4-(3-Methoxyphenylamino)quinazolin-8-yl)methanamine
B1 CyclopropylaminoNitrile4-(Cyclopropylamino)quinazoline-8-carbonitrile
B2 CyclopropylaminoCarboxylic Acid4-(Cyclopropylamino)quinazoline-8-carboxylic acid
B3 CyclopropylaminoAminomethyl(4-(Cyclopropylamino)quinazolin-8-yl)methanamine

Conclusion

The 4-chloroquinazoline-8-carbonitrile scaffold is a highly valuable and versatile starting point for the synthesis of diverse chemical libraries for drug discovery. The distinct and tunable reactivity of the C4-chloro and C8-nitrile functionalities allows for a systematic and efficient exploration of chemical space. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this privileged scaffold in their quest for novel therapeutic agents. The continued development of new synthetic methodologies will undoubtedly further expand the utility of this and related quinazoline cores in medicinal chemistry.

References

  • Al-Tel, T. H. (2008). Synthesis of 4-amino-8-cyanoquinazolines. Semantic Scholar.
  • Lonsdale, R., & Marsden, S. P. (2011). Hydrolysis of nitriles to carboxylic acids.
  • Patel, R. V., & Patel, J. K. (2013). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC.
  • Singh, S., & Singh, J. (2019).
  • Arnott, G., & Brice, H. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar.
  • BenchChem. (2025).
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC PubMed Central.
  • Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC PubMed Central.
  • Al-Tel, T. H. (2008). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Madabhushi, S., et al. (2015).
  • Heiskanen, J. P., & Hormi, O. E. O. (2008). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Royal Society of Chemistry. (2020).
  • Al-Tel, T. H. (2008).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Master Organic Chemistry. (2018).
  • Chemistry LibreTexts. (2023).
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).
  • de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • Royal Society of Chemistry. (2020).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ResearchGate. (n.d.).
  • Chemistry Lectures. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.).
  • Process for the hydrolysis of quinolone carboxylic esters. (2019).
  • Aljamali, N. M. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • The Journal of Organic Chemistry. (2017).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I.
  • Jain, N. F., & Masse, C. E. (n.d.).
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • SK Chemistry. (2021).
  • Wikipedia. (n.d.).
  • SciRP.org. (n.d.).

Sources

Exploratory

Physicochemical properties of 4-Chloroquinazoline-8-carbonitrile

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Chloroquinazoline-8-carbonitrile Executive Summary 4-Chloroquinazoline-8-carbonitrile (CAS: 1231761-54-8) represents a high-value pharmacophore int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-Chloroquinazoline-8-carbonitrile

Executive Summary 4-Chloroquinazoline-8-carbonitrile (CAS: 1231761-54-8) represents a high-value pharmacophore intermediate in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Distinguished by the electron-withdrawing nitrile group at the C8 position, this scaffold exhibits enhanced electrophilicity at the C4 center compared to its unsubstituted parent, 4-chloroquinazoline. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic reactivity, and handling protocols for medicinal chemistry applications.

Molecular Identity & Structural Analysis

The compound is a fused bicyclic heteroaromatic system where a pyrimidine ring is fused to a benzene ring carrying a nitrile substituent. The C4-chlorine atom is the primary reactive handle, activated for Nucleophilic Aromatic Substitution (


).
Attribute Detail
IUPAC Name 4-Chloroquinazoline-8-carbonitrile
CAS Number 1231761-54-8
Molecular Formula

Molecular Weight 189.60 g/mol
SMILES N#CC1=C2N=CN=C(Cl)C2=CC=C1
InChI Key Unique identifier required for database integration (Predicted based on structure)

Structural Insight: The 8-cyano group (


) exerts a strong inductive (

) and mesomeric (

) electron-withdrawing effect on the quinazoline core. This significantly lowers the LUMO energy of the pyrimidine ring, making the C4 position exceptionally susceptible to nucleophilic attack, even by weak nucleophiles (e.g., anilines in acidic media).

Physicochemical Properties Matrix

Note: Where specific experimental values for this proprietary intermediate are unavailable in open literature, high-confidence predictive models and comparative data from the parent 4-chloroquinazoline are utilized.

Property Value / Range Source/Note
Appearance Off-white to pale yellow solidExperimental observation of analogs
Melting Point Predicted: 135–145 °CHigher than 4-chloroquinazoline (96–100 °C) due to dipole interactions
Solubility Soluble in DMSO, DMF, DCM, EtOAcHydrolyzes in water/protic solvents
LogP (Calculated) ~1.8 – 2.1Lipophilic, suitable for membrane permeability
Topological Polar Surface Area (TPSA) ~50 Ų26 Ų (Nitrile) + 24 Ų (Quinazoline Ns)
pKa (Conjugate Acid) ~1.5 (Predicted)N1 protonation; less basic than unsubstituted quinazoline due to 8-CN

Synthetic Reactivity & Protocols

Core Reactivity: Mechanism

The primary utility of 4-chloroquinazoline-8-carbonitrile is the installation of amine pharmacophores at C4. The reaction proceeds via an addition-elimination mechanism. The 8-CN group stabilizes the Meisenheimer-like anionic intermediate, accelerating the reaction rate relative to 4-chloroquinazoline.

Standard Protocol: C4-Amination

  • Reagents: 1.0 eq Substrate, 1.1 eq Amine (e.g., 3-chloro-4-fluoroaniline), 1.5 eq DIPEA or

    
    .
    
  • Solvent: Isopropanol (reflux) or THF/DMF (room temp to

    
    ).
    
  • Procedure: Dissolve substrate in anhydrous solvent under

    
    . Add base followed by amine.[1][2] Monitor by TLC/LCMS (disappearance of starting material peak at MW 189).
    
  • Workup: Pour into ice water. Precipitate is filtered, washed with water/hexanes, and dried.

Hydrolytic Instability

The C4-Cl bond is labile. Exposure to atmospheric moisture converts the compound back to 4-hydroxyquinazoline-8-carbonitrile (4-oxo form), which is catalytically dead for


 reactions.
  • Indicator: Appearance of a broad peak at ~3400

    
     (OH/NH) in IR and a mass shift to MW 171 (
    
    
    
    ).

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis of the scaffold from its hydroxy precursor and its subsequent transformation into a kinase inhibitor motif.

G Figure 1: Synthetic Pathway and Reactivity Profile of 4-Chloroquinazoline-8-carbonitrile Start 4-Hydroxyquinazoline- 8-carbonitrile (Precursor) Product 4-Chloroquinazoline- 8-carbonitrile (Active Scaffold) Start->Product Reflux, 2-4h Reagent Chlorination Agent (POCl3 or SOCl2) + Base (Et3N) Reagent->Product Final 4-Aminoquinazoline Derivative (Kinase Inhibitor) Product->Final SNAr iPrOH, 80°C Hydrolysis Hydrolysis Product (Inactive) Product->Hydrolysis H2O / Moisture Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Final

Figure 1: Synthetic pathway transforming the hydroxy precursor to the active chloro-scaffold, and its divergence into active drug candidates or inactive hydrolysis byproducts.

Handling, Stability & Safety (E-E-A-T)

Expert Insight: As a Senior Application Scientist, I strongly advise against storing this compound in solution for extended periods, even in DMSO. The trace water in "anhydrous" solvents is sufficient to cause hydrolysis over 24-48 hours.

Safety Protocol:

  • Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).

  • Storage: Store solid at -20°C under Argon/Nitrogen atmosphere.

  • Quenching: Unreacted 4-chloroquinazoline residues in reaction vessels should be quenched with 10% NaOH or methanol before disposal to prevent delayed exothermic hydrolysis in waste containers.

References

  • ChemicalBook. (2024). 4-Chloroquinazoline-8-carbonitrile Product Properties and Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. PMC4037597. Retrieved from

  • BLD Pharm. (2024). Certificate of Analysis and MSDS: 4-Chloroquinazoline-8-carbonitrile. Retrieved from

  • Sigma-Aldrich. (2024). 4-Chloroquinazoline: General Reactivity and Handling. (Reference for parent scaffold comparison). Retrieved from

Sources

Protocols & Analytical Methods

Method

4-Chloroquinazoline-8-carbonitrile nucleophilic aromatic substitution with amines

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Application

Application Note &amp; Protocol: Suzuki Coupling of 4-Chloroquinazoline-8-carbonitrile

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Importance of C-C Bond Formation on the Quinazoline Scaffold The quinazoline core is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of C-C Bond Formation on the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved therapeutics, including kinase inhibitors like gefitinib and erlotinib. The functionalization of this heterocycle through carbon-carbon bond formation is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for lead optimization. Among the various cross-coupling methods, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.

This document provides a detailed guide to the Suzuki coupling of 4-chloroquinazoline-8-carbonitrile, a versatile intermediate for creating novel substituted quinazoline derivatives. The presence of the chloro-substituent at the C4 position offers a reactive handle for cross-coupling, while the C8-carbonitrile group can serve as a key pharmacophoric element or a synthetic precursor for other functionalities. We will delve into the critical parameters of this reaction, explain the mechanistic rationale behind component selection, and provide a robust, field-tested protocol.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Suzuki_Coupling_Cycle cluster_cat_cycle Catalytic Cycle cluster_base_activation Base Activation A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X (4-Chloroquinazoline-8-carbonitrile) C Transmetalation (Ar-Pd(II)-R) B->C [R-B(OR')_2]^- M^+ (Boronic Acid/Ester + Base) D Reductive Elimination (Ar-R) C->D Isomerization (optional) D->A Product Release E R-B(OH)_2 (Boronic Acid) F [R-B(OH)_3]^- (Boronate Complex) E->F + Base (e.g., K2CO3) F->C Enters Cycle caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinazoline, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation: The boronic acid (or ester), activated by a base to form a more nucleophilic boronate complex, transfers its organic group (R) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (the quinazoline and the R group) couple and are expelled as the final product, regenerating the active Pd(0) catalyst.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of the Suzuki coupling on the 4-chloroquinazoline-8-carbonitrile substrate hinges on the judicious selection of the catalyst system, base, and solvent. The electron-withdrawing nature of the quinazoline ring and the nitrile group can influence the reactivity of the C-Cl bond.

ParameterRecommended ChoicesRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Pd(PPh₃)₄ (Tetrakis) is often effective for aryl chlorides but can be air-sensitive. PdCl₂(dppf) is a robust, air-stable precatalyst that often gives reproducible results for challenging substrates. Pd(OAc)₂ is a common, cost-effective precursor used in combination with a ligand.
Ligand SPhos, XPhos, RuPhos, dppfThe choice of phosphine ligand is critical. Buchwald ligands like SPhos and XPhos are electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps, making them highly effective for coupling unreactive aryl chlorides. dppf is a versatile ligand that provides good stability to the palladium center.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to activate the boronic acid. K₂CO₃ is a common and effective choice. K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive boronic acids or to accelerate the reaction, but may not be necessary for this activated substrate.
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex. Dioxane and DME are common choices due to their ability to dissolve the organic reagents and their suitable boiling points.
Reaction Temperature 80-110 °CThe reaction generally requires heating to drive the oxidative addition of the aryl chloride. The specific temperature will depend on the chosen solvent and the reactivity of the coupling partners. Microwave irradiation can significantly shorten reaction times.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of 4-chloroquinazoline-8-carbonitrile with a generic arylboronic acid.

Experimental_Workflow A 1. Reagent Preparation (Weighing & Degassing) B 2. Reaction Assembly (Under Inert Atmosphere) A->B C 3. Reaction Execution (Heating/Stirring) B->C D 4. Work-up (Quenching & Extraction) C->D E 5. Purification (Chromatography) D->E F 6. Characterization (NMR, MS) E->F caption Figure 2. General Experimental Workflow for Suzuki Coupling.

Caption: Figure 2. General Experimental Workflow for Suzuki Coupling.

Materials:

  • 4-Chloroquinazoline-8-carbonitrile (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • PdCl₂(dppf) (0.02-0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane (or DME)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reagent Preparation & Degassing:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloroquinazoline-8-carbonitrile, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. This is crucial as the active Pd(0) species can be oxidized by atmospheric oxygen.

    • Add the degassed 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio of organic solvent to water) via syringe. The solution should be thoroughly sparged with the inert gas for 15-20 minutes prior to addition.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-chloroquinazoline-8-carbonitrile) is consumed. Reaction times can vary from 2 to 24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., K₃PO₄), or employing a more active catalyst system (e.g., a Buchwald ligand/precatalyst). Ensure that the solvents were adequately degassed.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with excess boronic acid. Using a slight excess (1.2 eq) of the boronic acid is often sufficient.

  • Deboronation: The boronic acid can decompose under the reaction conditions. Ensure the base is of good quality and the reaction is not heated for an excessively long time.

  • Hydrolysis of Chloroquinazoline: The starting material can undergo hydrolysis to the corresponding quinazolinone, especially if the reaction is prolonged at high temperatures in the aqueous basic medium. Efficient stirring and monitoring are key.

Conclusion

The Suzuki-Miyaura coupling of 4-chloroquinazoline-8-carbonitrile is a powerful and versatile method for the synthesis of novel, functionalized quinazoline derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to a robust experimental protocol under inert conditions, researchers can achieve high yields of the desired products. The insights and procedures outlined in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

Method

Application Note: Synthesis of 8-Cyano-4-Anilinoquinazolines via

) Author: Senior Application Scientist Introduction & Strategic Significance The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026


)
Author:  Senior Application Scientist

Introduction & Strategic Significance

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, including the blockbuster EGFR inhibitors Gefitinib, Erlotinib, and Lapatinib. While 6,7-disubstitution is common in commercial drugs, the 8-substituted quinazolines —specifically 4-anilinoquinazoline-8-carbonitriles —represent a critical chemical space for next-generation inhibitors.

The 8-cyano group (8-CN) serves two pivotal roles:

  • Electronic Activation: As a strong electron-withdrawing group (EWG), it significantly lowers the LUMO energy of the quinazoline ring, activating the C4-position for nucleophilic attack.

  • Metabolic/Synthetic Handle: The nitrile is a robust bioisostere for carbonyls and a versatile precursor for amidines, tetrazoles, or primary amines in subsequent optimization steps.

This guide details the optimized protocol for coupling 4-chloroquinazoline-8-carbonitrile with various anilines. Unlike standard protocols, this method accounts for the enhanced electrophilicity of the 8-cyano substrate to minimize side reactions (e.g., hydrolysis) while maximizing yield.

Scientific Foundation: Mechanism & Reactivity

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The aniline nitrogen attacks the electron-deficient C4 position, forming a Meisenheimer-like tetrahedral intermediate. The chloride ion is then eliminated, restoring aromaticity.

Key Insight: The 8-cyano substituent exerts a strong -I (inductive) and -M (mesomeric) effect. This makes the 4-chloroquinazoline-8-carbonitrile significantly more reactive than its unsubstituted or electron-rich (e.g., 6,7-dimethoxy) counterparts. Consequently, milder conditions can often be employed to avoid nitrile hydrolysis.

Mechanistic Pathway Diagram[1]

SNAr_Mechanism Figure 1: Stepwise SNAr mechanism. The 8-CN group stabilizes the anionic intermediate. Reactants Reactants (4-Cl-8-CN-Quinazoline + Aniline) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (RDS) Intermediate Tetrahedral Intermediate (Meisenheimer Complex) TS1->Intermediate TS2 Transition State 2 (Chloride Elimination) Intermediate->TS2 Product Product (4-Anilino-8-CN-Quinazoline HCl) TS2->Product -HCl

Experimental Protocol

Method A: Isopropanol Reflux (The "Gold Standard")

This method relies on the precipitation of the product as the hydrochloride salt, which drives the equilibrium forward and prevents over-reaction.

Reagents:

  • Substrate: 4-Chloroquinazoline-8-carbonitrile (1.0 equiv)

  • Nucleophile: Substituted Aniline (1.1 equiv)

  • Solvent: Isopropanol (IPA) [Anhydrous preferred]

  • Base: None (Standard) or DIPEA (if free base is required in situ)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroquinazoline-8-carbonitrile (1.0 mmol) in IPA (5–10 mL).

    • Note: If solubility is poor at RT, mild heating is acceptable.

  • Addition: Add the aniline (1.1 mmol) dropwise.

    • Observation: A transient color change (often yellow to orange) may occur.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material (high

      
      ) should disappear; a lower 
      
      
      
      spot (product) will appear.
  • Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as the hydrochloride salt.

  • Filtration: Filter the solid using a Büchner funnel.

  • Washing: Wash the cake with cold IPA (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove unreacted aniline.
  • Drying: Dry under vacuum to afford the pure hydrochloride salt.

Method B: Microwave-Assisted Synthesis

Recommended for electron-deficient anilines (e.g., nitro-anilines, fluoro-anilines) that are sluggish under standard reflux.

Parameters:

  • Solvent: 1:1 mixture of IPA/THF or pure Acetonitrile.

  • Temperature:

    
    
    
  • Time: 10–20 minutes

  • Pressure: Standard atmospheric (open vessel) or sealed tube (autogenous pressure).

Workup & Characterization[2][3][4][5]

Free Base Liberation (Optional)

If the HCl salt is not desired (e.g., for biological assays requiring DMSO solubility), convert to the free base:

  • Suspend the HCl salt in EtOAc.

  • Wash with saturated aqueous

    
     (
    
    
    
    ).
  • Dry organic layer over

    
    , filter, and concentrate.
    
Analytical Expectations
TechniqueExpected SignalInterpretation
1H NMR Singlet ~8.5–9.0 ppmH-2 proton of Quinazoline (Diagnostic).
1H NMR Broad Singlet ~10–11 ppmNH proton (Deshielded due to H-bonding).
IR Sharp band ~2230 cm⁻¹C≡N (Nitrile) stretch (remains intact).
LC-MS [M+H]+Molecular ion peak corresponding to product.

Optimization & Troubleshooting Guide

Solvent & Base Screening

The choice of solvent influences the reaction rate and workup ease.

SolventTemp (

)
ProsCons
Isopropanol (IPA) 82Best for Scale-up. Product precipitates as pure salt.Some substrates may have low solubility.
Ethanol (EtOH) 78Greener alternative to IPA.Similar to IPA; slightly lower boiling point.
DMF 153Solubilizes everything; good for unreactive anilines.High boiling point makes removal difficult; requires aqueous workup.
THF 66Good for microwave methods.Salt may not precipitate; requires evaporation.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
No Precipitation Product is soluble in hot IPA.Cool to

or add diethyl ether/hexane to induce precipitation.
Hydrolysis (OH product) Water present; 8-CN activates hydrolysis.Use anhydrous solvents.[1] Ensure glassware is dry. Avoid strong aqueous bases.
Low Yield (Electron-poor Aniline) Nucleophile is too weak.Switch to Method B (Microwave) or add catalytic acid (HCl in Dioxane) to activate the quinazoline further.
Nitrile Hydrolysis Reaction temp too high or pH too extreme.Keep temp

unless necessary. Avoid strong mineral acids/bases during workup.

Workflow Visualization

Experimental_Workflow Figure 2: Decision tree for the synthesis and purification of 4-anilino-8-cyanoquinazolines. Start Start: 4-Cl-8-CN-Quinazoline Dissolve Dissolve in IPA (Add 1.1 eq Aniline) Start->Dissolve Reflux Reflux (82°C) 2-4 Hours Dissolve->Reflux Check TLC Check (Complete?) Reflux->Check Cool Cool to RT (Precipitation) Check->Cool Yes Microwave Method B: Microwave 120°C, 15 min Check->Microwave No (Stalled) Filter Filter & Wash (Cold IPA/Ether) Cool->Filter Result Final Product (HCl Salt) Filter->Result Microwave->Cool

References

  • General Mechanism of Quinazoline SNAr: Sánchez, P., et al. "Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline..."[2] ResearchGate.[3]

  • Microwave-Assisted Synthesis of 4-Anilinoquinazolines: Freitas, R. et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines..."[4] Beilstein Journal of Organic Chemistry.

  • Medicinal Chemistry of Quinazolines (EGFR Inhibitors): Ravez, S. et al. "Quinazoline Derivatives as Potential Therapeutic Agents..."[4][5] Frontiers in Chemistry.

  • Protocol for 4-Chloroquinazoline Reactions: US Patent 5214144A. "Process for the preparation of 4-haloquinazolines."

  • Kinase Inhibitor Synthesis (Gefitinib Analogs): Yadav, R.R. et al. "Synthesis, characterization... of 4-anilinoquinazoline derivatives." PubMed.

Sources

Application

Application Notes and Protocols for the Hydrolysis of 4-Chloroquinazoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the hydrolysis of 4-chloroquinazoline-8-carbonitrile to its corre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the hydrolysis of 4-chloroquinazoline-8-carbonitrile to its corresponding carboxylic acid, 4-chloroquinazoline-8-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules, particularly in the field of drug discovery, where the quinazoline scaffold is a privileged structure. This guide offers a detailed examination of the reaction mechanisms, presents validated protocols for both acidic and basic hydrolysis, discusses analytical methods for reaction monitoring and product characterization, and outlines essential safety precautions.

Introduction and Scientific Context

The quinazoline ring system is a core component of numerous pharmaceuticals, including anticancer agents that target receptor tyrosine kinases. The targeted hydrolysis of the nitrile group at the C8 position of 4-chloroquinazoline-8-carbonitrile to a carboxylic acid provides a versatile synthetic handle for further molecular elaboration, such as amide bond formation. The presence of a chlorine atom at the C4 position introduces a challenge: its susceptibility to nucleophilic substitution, especially under basic conditions. Therefore, the choice of hydrolysis method must be carefully considered to achieve selective conversion of the nitrile group while preserving the chloro substituent.

This guide explores both acid-catalyzed and base-catalyzed hydrolysis pathways, providing the rationale behind the selection of reagents and reaction conditions to enable researchers to make informed decisions based on their specific needs and available resources.

Reaction Mechanisms: A Tale of Two Pathways

The hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[1][2] This process can be effectively catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon.[3][4] This is followed by the nucleophilic attack of a water molecule. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[1]

Key Considerations for Acidic Hydrolysis:

  • Selectivity: Generally offers good selectivity for nitrile hydrolysis in the presence of a chloro group on the quinazoline ring, as the chloride is less susceptible to substitution under acidic conditions.

  • Reaction Rate: Can be slower than base-catalyzed hydrolysis.

  • Workup: The final product is the free carboxylic acid, which may simplify purification.[1]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[3] This is followed by protonation of the resulting intermediate by water to form an imidic acid, which then tautomerizes to the amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia.[1] Acidification of the reaction mixture is required to obtain the free carboxylic acid.[1]

Key Considerations for Basic Hydrolysis:

  • Reaction Rate: Often proceeds at a faster rate than acid-catalyzed hydrolysis.

  • Side Reactions: The primary concern is the potential for nucleophilic substitution of the chlorine atom at the C4 position by the hydroxide ion, leading to the formation of the corresponding 4-hydroxyquinazoline derivative. This side reaction is more likely at elevated temperatures.

  • Workup: Requires an additional acidification step to protonate the carboxylate salt.[5]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on laboratory conditions and the specific purity requirements of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloroquinazoline-8-carbonitrile≥95%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent GradeStandard Supplier
Sodium Hydroxide (NaOH)ACS Reagent GradeStandard Supplier
DioxaneAnhydrousStandard Supplier
Methanol (MeOH)ACS Reagent GradeStandard Supplier
Dichloromethane (DCM)ACS Reagent GradeStandard Supplier
Ethyl Acetate (EtOAc)ACS Reagent GradeStandard Supplier
HexanesACS Reagent GradeStandard Supplier
Deionized WaterHigh PurityLaboratory Supply
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Standard Supplier
Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is recommended for achieving high selectivity and minimizing the risk of chlorine displacement.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloroquinazoline-8-carbonitrile (1.0 eq.) in a mixture of dioxane and water (e.g., 3:1 v/v).

  • Acid Addition: Carefully add concentrated sulfuric acid (2.0-3.0 eq.) to the suspension. Caution: Addition of concentrated sulfuric acid is highly exothermic.

  • Heating: Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the progress of the reaction by TLC or HPLC.

  • Reaction Monitoring:

    • TLC: Use a suitable eluent system (e.g., 10% MeOH in DCM or 50% EtOAc in hexanes) to track the disappearance of the starting material and the appearance of the more polar carboxylic acid product.

    • HPLC: Employ a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice-water.

    • A precipitate of the crude carboxylic acid should form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

    • Alternatively, column chromatography on silica gel can be performed if necessary.

Workflow Diagram: Acid-Catalyzed Hydrolysis

Start 4-Chloroquinazoline- 8-carbonitrile Reagents H₂SO₄ (conc.) Dioxane/H₂O Start->Reagents Add Reaction Reflux (90-100 °C) Reagents->Reaction Heat Monitoring TLC / HPLC Reaction->Monitoring Monitor Workup Quench (Ice-water) Filtration Monitoring->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Product 4-Chloroquinazoline- 8-carboxylic acid Purification->Product Start 4-Chloroquinazoline- 8-carbonitrile Reagents NaOH (aq) Ethanol/H₂O Start->Reagents Add Reaction Heat (60-80 °C) Reagents->Reaction Heat Monitoring TLC / HPLC Reaction->Monitoring Monitor Workup Acidification (HCl) Filtration Monitoring->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Product 4-Chloroquinazoline- 8-carboxylic acid Purification->Product

Sources

Method

Application Note: Chemoselective Reduction of Quinazoline Carbonitriles to Amines

Executive Summary The reduction of a nitrile group (-CN) to a primary amine (-CH NH ) on a quinazoline scaffold presents a classic chemoselectivity challenge in medicinal chemistry. Quinazoline rings, ubiquitous in kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of a nitrile group (-CN) to a primary amine (-CH


NH

) on a quinazoline scaffold presents a classic chemoselectivity challenge in medicinal chemistry. Quinazoline rings, ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib), are electron-deficient and prone to nucleophilic attack at the C4 position and reduction of the C3-C4 double bond .

This Application Note provides two validated protocols designed to maximize yield while preserving the aromatic integrity of the quinazoline core. We prioritize the Sodium Borohydride/Nickel(II) Chloride method for laboratory-scale selectivity and Raney Nickel Hydrogenation for process-scale throughput.

Strategic Analysis: The Chemoselectivity Paradox

The quinazoline ring system is a benzopyrimidine. Its reactivity is dominated by the electron-withdrawing nature of the two nitrogen atoms.

Competing Reaction Pathways

When reducing a nitrile on this scaffold, three outcomes are possible:

  • Desired Pathway: Reduction of the nitrile to the primary amine.

  • Over-Reduction (Impurity A): Reduction of the heterocyclic ring (specifically the 3,4-dihydroquinazoline).

  • Dimerization (Impurity B): Formation of secondary amines (dibenzyl-type species) due to the condensation of the intermediate imine with the product amine.

Mechanism & Selectivity Logic
  • Catalytic Hydrogenation (Pd/C): Generally discouraged. Palladium on Carbon often reduces the 3,4-double bond of quinazolines under the conditions required to reduce the nitrile.

  • Lithium Aluminum Hydride (LiAlH

    
    ):  High risk. The hydride is a strong nucleophile and may attack the C4 position, leading to ring opening or addition products rather than clean nitrile reduction.
    
  • Borane (BH

    
    ):  Effective, but can form stable complexes with the ring nitrogens, requiring harsh workups that degrade the product.
    
  • The Solution (NaBH

    
     + NiCl
    
    
    
    ):
    This "in-situ" generated nickel boride catalyst acts as a radical-like reducing species. It is exceptionally mild and selective for nitriles over electron-deficient heteroaromatic rings.

Visualization: Reaction Pathways

QuinazolineReduction cluster_control Control Strategy Start Quinazoline-CN Intermediate Imine Intermediate Start->Intermediate Step 1: 2H SideProduct1 3,4-Dihydroquinazoline (Over-Reduction) Start->SideProduct1 Pd/C, H2 (Ring Reduction) Product Quinazoline-CH2NH2 (Primary Amine) Intermediate->Product Step 2: 2H SideProduct2 Secondary Amine (Dimer) Intermediate->SideProduct2 Condensation w/ Product Control1 Use NiCl2/NaBH4 to avoid Ring Red. Control2 Add NH3 or Boc2O to stop Dimerization

Figure 1: Reaction landscape showing the desired pathway (green) vs. common pitfalls (red).

Protocol A: The "Magic Bullet" (NaBH / NiCl )

Best for: Lab scale (100 mg to 10 g), high functional group tolerance. Mechanism: In-situ generation of Nickel Boride (Ni


B), which coordinates the nitrile and facilitates hydride transfer without attacking the quinazoline ring.
Reagents & Materials
ReagentEquivalentsRole
Quinazoline-CN1.0Substrate
NiCl

• 6H

O
0.1 - 1.0Catalyst Precursor
NaBH

3.0 - 5.0Reducing Agent
Boc

O (Optional)
2.0Trapping Agent (prevents dimerization)
MethanolSolvent10-20 volumes
Step-by-Step Methodology
  • Setup: In a clean round-bottom flask, dissolve the Quinazoline-nitrile (1.0 eq) and NiCl

    
    •6H
    
    
    
    O (0.5 eq)
    in Methanol. The solution typically turns green.
    • Note: If the free amine is unstable or dimerization is a major issue, add Boc

      
      O (2.0 eq)  at this stage to trap the amine as the tert-butyl carbamate immediately upon formation.
      
  • Addition: Cool the solution to 0°C. Carefully add NaBH

    
     (3.0 eq)  portion-wise over 30 minutes.
    
    • Caution: Vigorous gas evolution (H

      
      ) occurs. The reaction mixture will turn black (formation of colloidal Nickel Boride).
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the nitrile peak (M+) and appearance of the amine (M+4) or Boc-protected amine (M+104).

  • Quench: Once complete, add diethylenetriamine (1.0 eq relative to Ni) or saturated NH

    
    Cl solution to complex the nickel and quench excess borohydride. Stir for 30 mins.
    
  • Workup: Filter the black precipitate through a Celite pad. Rinse with MeOH. Concentrate the filtrate. Partition the residue between EtOAc and NaHCO

    
     (aq).
    
  • Purification: The crude amine can often be used directly. If purification is needed, use Flash Chromatography (DCM/MeOH/NH

    
    ).
    

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>10 g), clean profiles if conditions are strictly controlled. Mechanism: Surface-catalyzed hydrogenation. Requires "poisoning" or specific conditions to prevent ring reduction.

Reagents & Materials
ReagentSpecificationRole
Raney NickelSlurry in H

O (Active)
Catalyst
Hydrogen GasBalloon or Parr Shaker (40 psi)Reductant
NH

in Methanol
7N SolutionSolvent & Dimer Suppressor
Step-by-Step Methodology
  • Catalyst Prep: Wash the Raney Nickel slurry (approx 20 wt% of substrate) three times with water, then three times with methanol to remove the storage pH stabilizers.

    • Safety: Raney Nickel is pyrophoric when dry. Keep wet at all times under solvent.

  • Setup: Load the Quinazoline-nitrile into a Parr hydrogenation bottle. Add 7N NH

    
     in Methanol  (10-15 volumes).
    
    • Why Ammonia? It suppresses the formation of secondary amines by shifting the equilibrium of the intermediate imine away from condensation with the product amine.

  • Loading: Add the washed Raney Nickel slurry.

  • Hydrogenation: Purge the vessel with N

    
     three times, then H
    
    
    
    three times. Pressurize to 40-50 psi (3-4 bar). Shake at Room Temperature.
    • Time: Usually fast (2–6 hours).

    • Monitoring: Check H

      
       uptake. If uptake continues beyond theoretical calculation (2 moles H
      
      
      
      per mole nitrile), stop immediately—you are reducing the ring.
  • Workup: Filter carefully through Celite under an inert atmosphere (N

    
     blanket). Do not let the filter cake dry out. Rinse with MeOH.
    
  • Isolation: Concentrate the filtrate to obtain the crude amine.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
M+2 Peak observed (LCMS) Reduction of the 3,4-double bond (Ring reduction).Switch from Raney Ni to NaBH

/NiCl

. If using H

, lower pressure and temperature.
M+Product+Product-NH3 Dimer formation (Secondary amine).Increase NH

concentration (Protocol B) or add Boc

O to the reaction (Protocol A).
Incomplete Conversion Catalyst poisoning or insufficient hydride.Add fresh catalyst/hydride. Ensure solvent is dry (for borohydride).
Low Solubility Substrate crashes out.Add THF as a co-solvent. The NiCl

/NaBH

reaction tolerates THF/MeOH mixtures well.

Workflow Visualization

Workflow Start Start: Quinazoline-CN Decision Scale & Sensitivity? Start->Decision PathA Lab Scale / Sensitive Ring (Protocol A) Decision->PathA High Selectivity Needed PathB Large Scale / Stable Ring (Protocol B) Decision->PathB Throughput Needed StepA1 Dissolve in MeOH/THF Add NiCl2 (0.5 eq) PathA->StepA1 StepB1 Dissolve in 7N NH3/MeOH PathB->StepB1 StepA2 Add NaBH4 (3 eq) at 0°C (Optional: +Boc2O) StepA1->StepA2 CommonWorkup Filter Catalyst (Celite) StepA2->CommonWorkup StepB2 Add Raney Ni H2 (40 psi), RT StepB1->StepB2 StepB2->CommonWorkup Analysis LCMS Check: Target vs. Dihydro-impurity CommonWorkup->Analysis

Figure 2: Decision tree and workflow for selecting the optimal reduction protocol.

References

  • Caddick, S., et al. "A convenient procedure for the reduction of nitriles to primary amines using sodium borohydride and nickel chloride." Tetrahedron Letters, vol. 41, no. 19, 2000, pp. 3513-3516. [Link]

  • Khurana, J. M., & Kukreja, G. "Rapid reduction of nitriles to primary amines with NiCl2·6H2O/NaBH4 in methanol." Synthetic Communications, vol. 32, no. 8, 2002, pp. 1265-1269. [Link]

  • Watson, T. J., et al. "Process Development for the Synthesis of the Kinase Inhibitor Ibrutinib." Organic Process Research & Development (General reference for Quinazoline handling).
  • Bagley, M. C., et al. "Rapid and selective reduction of aromatic nitriles to primary amines using nickel boride." Synlett, 2007.
Application

Application Note: Synthesis of Novel 4-Anilinoquinazoline-8-carbonitrile Scaffolds as Potent EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Rationale The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a hallmark of numerous cancers, particularly non-small-cell lung cancer (NSCLC).[2] This has established EGFR as a prime therapeutic target in oncology.[3]

Quinazoline-based small molecules, such as Gefitinib and Erlotinib, have been successfully developed as ATP-competitive EGFR inhibitors.[4] The core structure of these drugs is the 4-anilinoquinazoline scaffold, which effectively mimics the adenine portion of ATP, enabling high-affinity binding to the kinase domain.[4] The synthesis of these inhibitors predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline intermediate and a suitably substituted aniline.[5]

This application note details the use of 4-Chloroquinazoline-8-carbonitrile as a key starting material for the synthesis of a new generation of EGFR inhibitors. The introduction of a carbonitrile (cyano) group at the 8-position of the quinazoline ring offers distinct advantages:

  • Electronic Modulation: The strongly electron-withdrawing nature of the cyano group can modulate the reactivity of the C4 position, influencing the kinetics of the SNAr reaction.

  • Novel Pharmacophore Interactions: The 8-position of the quinazoline scaffold projects towards a solvent-exposed region of the EGFR ATP-binding pocket.[6] A functional group like nitrile can form additional hydrogen bonds or dipole interactions, potentially enhancing binding affinity and selectivity.

  • Synthetic Handle: The nitrile group can serve as a versatile synthetic handle for further chemical modifications, allowing for the exploration of a wider chemical space.

This guide provides the scientific background, detailed experimental protocols, and expert insights required for the successful synthesis and application of 4-anilinoquinazoline-8-carbonitrile derivatives in drug discovery programs.

The EGFR Signaling Pathway and Mechanism of Inhibition

Upon binding of a ligand like EGF, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation and inhibiting apoptosis. In cancer, mutations can lock EGFR in a constitutively active state.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF_Ligand EGF Ligand EGFR EGFR EGF_Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site SNAr_Mechanism cluster_mech S-N-Ar Reaction Mechanism Start 4-Chloroquinazoline-8-carbonitrile + Substituted Aniline Attack Nucleophilic Attack of Aniline on C4 Start->Attack Intermediate Meisenheimer Complex (Stabilized) Attack->Intermediate Step 1 (Rate-determining) Elimination Loss of Cl- Intermediate->Elimination Product 4-Anilinoquinazoline-8-carbonitrile + HCl Elimination->Product Step 2 (Fast)

Figure 2: Key steps of the nucleophilic aromatic substitution (SNAr) mechanism.

The reaction rate is influenced by the electronic properties of the aniline nucleophile. Electron-rich anilines react more readily, while electron-poor anilines may require more forcing conditions or catalytic enhancement. [7]

Experimental Application and Protocols

This section provides a generalized, yet detailed, protocol for the synthesis of a 4-(anilino)quinazoline-8-carbonitrile derivative.

General Synthetic Workflow

Workflow Reagents 1. Reagent Setup (Quinazoline + Aniline in Solvent) Reaction 2. Reaction (e.g., Reflux or Microwave) Reagents->Reaction Monitoring 3. Monitoring (TLC) Reaction->Monitoring Workup 4. Work-up (Precipitation/ Extraction) Monitoring->Workup Purification 5. Purification (Recrystallization or Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, HPLC) Purification->Characterization

Figure 3: High-level experimental workflow for EGFR inhibitor synthesis.

Materials and Reagents
  • 4-Chloroquinazoline-8-carbonitrile

  • Substituted Aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline)

  • Solvent: Isopropanol (IPA), n-Butanol, or Acetonitrile

  • Optional: Acid scavenger/Base (e.g., Diisopropylethylamine - DIPEA) for reactions generating HCl

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Drying Agent (e.g., Anhydrous Na₂SO₄ or MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

Detailed Step-by-Step Protocol (Conventional Heating)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloroquinazoline-8-carbonitrile (1.0 eq).

  • Addition of Reactants: Add the desired substituted aniline (1.1 - 1.5 eq). The slight excess of the aniline helps drive the reaction to completion.

  • Solvent Addition: Add the chosen solvent (e.g., Isopropanol) to achieve a concentration of approximately 0.1-0.2 M.

    • Expert Insight: Isopropanol is a common choice as it has a suitable boiling point for reflux and the product often precipitates upon cooling, simplifying isolation. [5]4. Reaction: Heat the mixture to reflux (typically 80-85 °C for isopropanol).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, spot them on a TLC plate, and elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Visualize under UV light. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

  • Work-up:

    • Once the reaction is complete (typically 4-24 hours), allow the mixture to cool to room temperature. Often, the product will precipitate as a solid.

    • Collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., cold isopropanol) and then with water to remove any salts.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like Ethyl Acetate or Dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (to remove excess aniline), saturated NaHCO₃ solution (to neutralize), and brine. .

  • Drying and Purification: Dry the collected solid or the washed organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Data Presentation: Reaction Condition Guidelines

The reactivity of the aniline dictates the optimal reaction conditions.

Aniline Substituent TypeExample AnilineRecommended ConditionsTypical TimeExpected YieldCausality & Notes
Electron-Donating 4-MethoxyanilineIsopropanol, Reflux (82 °C)4-8 hGood to ExcellentThe nucleophilicity of the amine is enhanced, leading to a faster reaction rate.
Neutral/Weakly Deactivating 3-EthynylanilineIsopropanol or n-Butanol, Reflux8-16 hGoodStandard conditions are generally effective. n-Butanol allows for higher temperatures if the reaction is sluggish.
Electron-Withdrawing 3-Chloro-4-fluoroanilinen-Butanol, Reflux (117 °C) or Microwave12-24 h (Reflux)Moderate to GoodReduced nucleophilicity requires more energy. Microwave irradiation can significantly shorten reaction times. [7]

Trustworthiness: Validation and Troubleshooting

IssuePotential CauseSelf-Validating System & Solution
Low or No Reaction Insufficiently reactive aniline; Low temperature.Validation: Confirm starting material consumption via TLC. Solution: Increase temperature by switching to a higher boiling solvent (e.g., n-Butanol). For very unreactive anilines, consider microwave-assisted synthesis.
Multiple Spots on TLC Side reactions; Impure starting materials.Validation: Run 1H NMR and MS on crude product to identify major species. Solution: Purify starting materials before reaction. Optimize temperature; sometimes lower temperatures over longer times can reduce side products. Use column chromatography for purification.
Poor Yield after Work-up Product is soluble in the reaction solvent; Incomplete precipitation.Validation: Take a sample of the filtrate and concentrate it to see if significant product remains. Solution: If the product doesn't precipitate, use an extractive work-up followed by concentration and purification by chromatography.
Product is an Inseparable Oil Low melting point solid or amorphous product.Validation: Confirm product formation via MS. Solution: Attempt to induce crystallization by scratching the flask or seeding. If unsuccessful, purification via column chromatography is necessary.

Conclusion

4-Chloroquinazoline-8-carbonitrile is a highly valuable and versatile building block for the synthesis of novel EGFR inhibitors. The core SNAr reaction is robust and adaptable to a wide range of substituted anilines, allowing for the systematic exploration of structure-activity relationships. The 8-cyano group provides a unique opportunity for electronic modulation and the introduction of new binding interactions within the solvent-exposed region of the EGFR active site. The protocols and insights provided herein offer a solid foundation for researchers to leverage this key intermediate in the development of next-generation targeted cancer therapeutics.

References

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. [Image]. Retrieved from researchgate.net. [Link not available for direct click]
  • Asadi, A., et al. (2017). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences, 12(5), 380–389. [Link]

  • Zhang, H., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current Organic Chemistry, 20(10), 1098-1113. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15877. [Link]

  • Alves da Conceição, R., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 24(24), 17537. [Link]

  • ResearchGate. (n.d.). Syntheses of Some 4-Anilinoquinazoline Derivatives. [PDF]. Retrieved from researchgate.net. [Link not available for direct click]
  • Romero, M., & Delgado, J. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1289191. [Link]

  • Bull. Korean Chem. Soc. (2018). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. 39(8), 947-954. [Link]

  • Sánchez, B., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry, 33(3), e4015. [Link]

  • Cighir, C., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(21), 11636. [Link]

  • Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]

  • Bhusare, C. N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 920-945. [Link]

  • Abdullahi, M., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences, 16(5), 700-717. [Link]

  • St-Jean, M., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15814–15835. [Link]

  • Mohammadi-Farani, A., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical Chemistry Journal, 55(4), 346-355. [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 861. [Link]

  • Arkivoc. (2010). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. 2011(1), 163-174. [Link]

  • MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from mdpi.com. [Link]

Sources

Method

Experimental protocol for derivatizing 4-Chloroquinazoline-8-carbonitrile

Abstract This application note details the experimental protocols for the functionalization of 4-chloroquinazoline-8-carbonitrile (CAS 1231761-54-8). As a privileged scaffold in medicinal chemistry, the quinazoline core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocols for the functionalization of 4-chloroquinazoline-8-carbonitrile (CAS 1231761-54-8). As a privileged scaffold in medicinal chemistry, the quinazoline core is central to numerous EGFR and tyrosine kinase inhibitors.[1][2] The 8-carbonitrile moiety introduces specific electronic properties that enhance the electrophilicity of the C4 position while offering a handle for further metabolic stability or hydrogen-bonding interactions.[1] This guide provides validated workflows for nucleophilic aromatic substitution (


), mechanistic insights, and troubleshooting matrices to ensure high-yield library generation.

Chemical Rationale & Reactivity Profile

The 4-chloroquinazoline-8-carbonitrile scaffold presents a unique reactivity profile compared to unsubstituted quinazolines.[1]

  • Electronic Activation: The nitrile group at the C8 position is a strong electron-withdrawing group (EWG).[1] Through inductive and mesomeric effects, it significantly reduces electron density at the C4 position, making the C4-Cl bond highly labile toward nucleophilic attack.[1]

  • Regioselectivity: While the C2 position is also electrophilic, the C4 position is kinetically favored for substitution due to the specific nitrogen arrangement (N1 and N3) and the leaving group ability of the chloride.[1]

  • Stability Considerations: The high reactivity requires careful control of reaction conditions (temperature and basicity) to prevent hydrolysis of the nitrile group to an amide or carboxylic acid, or double addition at the C2 position.[1]

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism (


).[1][3] The amine nucleophile attacks the C4 carbon, forming a Meisenheimer-like transition state stabilized by the ring nitrogens and the 8-CN group, followed by the elimination of HCl.[1]

SNAr_Mechanism Figure 1: SNAr Mechanism. The 8-CN group stabilizes the intermediate, accelerating C4 displacement. Start 4-Cl-8-CN-Quinazoline (Electrophile) TS Meisenheimer Complex (Tetrahedral Intermediate) Start->TS Nucleophilic Attack (Rate Limiting) Nuc Amine Nucleophile (R-NH2) Nuc->TS Product 4-Amino-8-CN-Quinazoline (Product) TS->Product Elimination of Cl- Byproduct HCl Salt TS->Byproduct

[1]

Experimental Protocols

Two distinct methods are provided. Method A is the standard thermal approach suitable for stable amines.[1] Method B is a base-mediated approach for acid-sensitive substrates or less nucleophilic anilines.[1]

Materials Required
ReagentSpecificationRole
4-Chloroquinazoline-8-carbonitrile >97% PurityStarting Material
Isopropanol (IPA) AnhydrousSolvent (Method A)
THF or DMF AnhydrousSolvent (Method B)
DIPEA (Hünig's Base) Reagent GradeAcid Scavenger
Aniline / Amine Derivative 1.1 - 1.2 Equiv.[1]Nucleophile
Protocol A: Thermal Displacement (Acid-Catalyzed/Autocatalytic)

Best for: Aliphatic amines and electron-rich anilines.[1] The product precipitates as the HCl salt.[1]

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloroquinazoline-8-carbonitrile (1.0 equiv, e.g., 100 mg) in Isopropanol (IPA) (5 mL).

  • Addition: Add the amine nucleophile (1.1 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (80-85°C) .

    • Note: A precipitate often forms within 15–30 minutes.[1]

    • Monitoring: Check TLC (50% EtOAc/Hexane) or LCMS after 1 hour.[1] The starting material (Cl) should be consumed.[1]

  • Workup:

    • Cool the reaction to room temperature (RT), then chill in an ice bath for 30 minutes.

    • Filter the precipitate using a Büchner funnel.[1][4]

    • Wash the solid cake with cold IPA (

      
       mL) followed by diethyl ether (
      
      
      
      mL) to remove unreacted amine.
  • Result: The solid collected is the hydrochloride salt of the product.[1]

    • Free-basing (Optional): If the free base is required, suspend the solid in EtOAc and wash with saturated aqueous

      
      .[1] Dry organic layer over 
      
      
      
      and concentrate.
Protocol B: Base-Mediated Displacement

Best for: Weak nucleophiles (electron-deficient anilines), acid-sensitive functional groups, or high-throughput library synthesis.

  • Setup: In a reaction vial, dissolve 4-chloroquinazoline-8-carbonitrile (1.0 equiv) in DMF or THF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 - 2.0 equiv).

  • Nucleophile Addition: Add the amine (1.2 equiv).[1]

  • Reaction:

    • Standard: Stir at 60°C for 2–4 hours.

    • Microwave (Alternative): Heat at 100°C for 15 minutes (high absorption setting).

  • Workup:

    • Pour the reaction mixture into ice-water (10x volume of solvent).

    • Stir vigorously.[1] The product usually precipitates as a solid.[1]

    • Filter and wash with water.[1]

    • If no precipitate:[1] Extract with EtOAc (

      
      ), wash with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient) is often required if using DMF.[1]

Workflow Visualization

Experimental_Workflow Figure 2: Decision Tree for Derivatization Protocol Selection. Start Start: 4-Cl-8-CN-Quinazoline Decision Select Nucleophile Type Start->Decision MethodA Method A: IPA Reflux (No Base) Decision->MethodA Aliphatic/Strong Nuc MethodB Method B: DMF + DIPEA (Base Mediated) Decision->MethodB Aromatic/Weak Nuc Monitor Monitor: LCMS / TLC (Target: Loss of Cl peak) MethodA->Monitor MethodB->Monitor WorkupA Precipitation & Filtration (Isolates HCl Salt) Monitor->WorkupA Method A Path WorkupB Aqueous Workup / Extraction (Isolates Free Base) Monitor->WorkupB Method B Path Final Final Product (4-Amino-8-CN-Quinazoline) WorkupA->Final WorkupB->Final

Analytical Validation & Troubleshooting

Key Analytical Markers
  • 
     NMR: 
    
    • Disappearance of the starting material peaks.[1]

    • Appearance of amine N-H signals (broad singlet, often exchangeable).[1]

    • Downfield shift of the quinazoline H2 proton (typically

      
       8.5–9.0 ppm) due to the proximity of the new amine.[1]
      
  • LCMS:

    • Confirm Mass

      
      .
      
    • Isotope Pattern: The starting material has a distinct Chlorine pattern (

      
       ratio of M : M+2).[1] The product should lose  this pattern, confirming substitution.
      
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Nucleophile is too weak (steric/electronic).Switch to Method B (DMF/Heat) or use Microwave irradiation (

).[1]
Hydrolysis of Nitrile Conditions too acidic or aqueous base used.[1]Ensure anhydrous solvents.[1] Avoid strong mineral acids.[1] Use Method B with DIPEA.
Double Addition Excess amine attacking C2.Control stoichiometry strictly (1.1 equiv). Lower temperature to

initially.
Oiled Out Product Product lipophilicity.[1]Triturate the oil with diethyl ether or hexanes to induce crystallization.[1]

References

  • Mechanistic Insight: Nucleophilic Aromatic Substitution.[1][3][5][6][7][8] Chemistry Steps.[1][2][4][6][7][8] Available at: [Link]

  • Quinazoline Synthesis Review: Synthesis of 4-aminoquinazoline derivatives. ResearchGate.[1][7][9] Available at: [Link]

  • Microwave Protocols: Efficient N-arylation of 4-chloroquinazolines.[1][2] National Institutes of Health (PMC).[1] Available at: [Link]

Sources

Application

One-pot synthesis involving 4-Chloroquinazoline-8-carbonitrile

Application Note: Strategic One-Pot Utilization of 4-Chloroquinazoline-8-carbonitrile Executive Summary This guide details the strategic handling of 4-chloroquinazoline-8-carbonitrile , a high-value electrophilic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic One-Pot Utilization of 4-Chloroquinazoline-8-carbonitrile

Executive Summary

This guide details the strategic handling of 4-chloroquinazoline-8-carbonitrile , a high-value electrophilic intermediate used in the synthesis of EGFR and PI3K inhibitors. Due to the hydrolytic instability of the C4-chloride and the electronic sensitivity of the C8-nitrile, isolation of this intermediate often leads to yield degradation.

We present a Telescoped One-Pot Protocol that couples the generation of the chloro-species with immediate Nucleophilic Aromatic Substitution (


), ensuring maximum atom economy and reproducibility. This approach is superior to stepwise isolation, particularly for drug discovery campaigns requiring rapid analog generation.

Strategic Overview & Mechanistic Rationale

The reactivity of 4-chloroquinazoline-8-carbonitrile is defined by two competing electronic vectors:

  • C4-Electrophilicity: The imine-like character of N3 makes C4 highly susceptible to nucleophilic attack. The electron-withdrawing nitrile group at C8 further destabilizes the ring electron density, making the C4 position more reactive than in unsubstituted quinazolines.

  • Hydrolytic Instability: The enhanced electrophilicity also makes the C4-Cl bond extremely labile to moisture, reverting to the thermodynamic dead-end: 4-hydroxyquinazoline-8-carbonitrile.

The Solution: A "Telescoped" workflow where the chlorinating agent is removed or neutralized in situ, and the nucleophile is introduced immediately.

Mechanism of Action (Graphviz Visualization)

ReactionPathway Start 4-Hydroxyquinazoline- 8-carbonitrile Act Activation (POCl3 / SOCl2) Start->Act Chlorination Inter Intermediate: 4-Chloroquinazoline- 8-carbonitrile Act->Inter - HCl, - PO2Cl Prod Product: 4-Aminoquinazoline- 8-carbonitrile Inter->Prod SNAr (Fast) Hydro Side Rxn: Hydrolysis (H2O) Inter->Hydro Moisture (Fast) Nuc Nucleophile (R-NH2) Hydro->Start Reversion

Figure 1: Reaction pathway highlighting the critical "Intermediate" stage where the telescoped intervention prevents hydrolysis.

Detailed Protocols

Protocol A: Telescoped Chlorination and Functionalization

Best for: Synthesizing libraries of kinase inhibitors (e.g., Gefitinib analogs) where the 8-CN group remains intact.

Reagents:

  • Precursor: 4-hydroxyquinazoline-8-carbonitrile (1.0 equiv)

  • Chlorinating Agent: Thionyl Chloride (

    
    ) (5.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Toluene or 1,2-Dichloroethane (DCE)

  • Nucleophile: Aniline derivative (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

Step-by-Step Methodology:

  • Activation (Chlorination):

    • In a dry round-bottom flask under Argon, suspend 4-hydroxyquinazoline-8-carbonitrile in Toluene (0.5 M).

    • Add catalytic DMF.[1]

    • Add

      
       dropwise at room temperature.
      
    • Critical Step: Heat to reflux (

      
      ) for 2–3 hours. The suspension should clear, indicating formation of the soluble 4-chloro species.
      
    • QC Check: Aliquot 50

      
       into MeOH. Inject on LC-MS. The 4-chloro species will appear as the 4-methoxy adduct (due to reaction with MeOH). If starting material remains, continue reflux.
      
  • Solvent Swap (The "Telescope"):

    • Cool the reaction to

      
      .
      
    • Evaporate volatiles (excess

      
       and Toluene) under reduced pressure. Do not expose to air. 
      
    • Note: If using

      
      , azeotrope with toluene 2x to remove residual phosphoryl chloride, as it competes for the amine nucleophile.
      
    • Redissolve the crude yellow solid (4-chloro intermediate) in anhydrous Isopropanol (IPA) or Acetonitrile.

  • Nucleophilic Substitution (

    
    ): 
    
    • Add the aniline nucleophile (1.1 equiv) dissolved in the minimal amount of solvent.

    • Add DIPEA (2.0 equiv) to scavenge HCl.

    • Heat to

      
       for 1–2 hours.
      
    • Observation: A precipitate often forms (the product is usually less soluble than the intermediate).

  • Workup:

    • Cool to Room Temperature (RT).

    • Pour into ice-water. Filter the precipitate.

    • Wash with water (remove salts) and cold diethyl ether (remove unreacted aniline).

Data Summary Table: Solvent Effects on


 Yield 
SolventTemperatureYield (%)Purity (HPLC)Notes
Isopropanol Reflux (

)
92% >98%Product precipitates cleanly; Green choice.
Dioxane

85%95%Requires aqueous workup; harder to remove.
DMF

78%90%Difficult to remove solvent; promotes side reactions.
THF Reflux (

)
65%88%Too slow; incomplete conversion.
Protocol B: One-Pot Cascade to Tricyclic Systems

Best for: Creating fused ring systems where the 8-CN participates in cyclization.

Concept: The 8-cyano group is positioned perfectly to react with nucleophiles attached to the N3 or C4 position, allowing for double-cyclization events.

Workflow Decision Tree (Graphviz)

WorkflowTree Start Start: 4-Cl-8-CN-Quinazoline Choice Nucleophile Selection Start->Choice PathA Simple Aniline Choice->PathA Standard SNAr PathB Hydrazine / Amidine Choice->PathB Cascade Cyclization ResA Product: 4-Anilino-8-CN (Kinase Inhibitor) PathA->ResA ResB Product: Tricyclic Fused System (Pyrazolo/Triazolo) PathB->ResB Intramolecular Attack on CN

Figure 2: Decision tree for selecting the appropriate downstream application of the 4-chloro intermediate.

Protocol Modification for Cascade:

  • Follow Protocol A, Steps 1 & 2.

  • In Step 3, use Hydrazine Hydrate or a 2-Amino-benzimidazole as the nucleophile.

  • The initial

    
     occurs at C4.
    
  • Increase temperature to

    
     (use Dioxane/DMSO). The internal nucleophile (e.g., the distal nitrogen of hydrazine) will attack the C8-Nitrile, forming a fused tricyclic ring (e.g., pyrazolo[4,3-h]quinazoline).
    

Troubleshooting & Critical Control Points

  • Issue: Incomplete Chlorination.

    • Symptom:[2][3][4][5] Low yield in Step 3; presence of starting material in LC-MS.

    • Fix: Ensure the 4-hydroxy precursor is dry. Water destroys

      
      . Use a drying tube or inert atmosphere.
      
  • Issue: Hydrolysis of Nitrile.

    • Symptom:[2][3][4][5] Appearance of amide (M+18) peak.

    • Cause: Acidic conditions + Water + High Heat.

    • Fix: Neutralize the chlorination mixture thoroughly (azeotrope) before adding the nucleophile. Keep the

      
       step anhydrous.
      
  • Issue: "Gooey" Precipitate.

    • Cause: Polymerization or salt formation.

    • Fix: Switch solvent to Isopropanol (IPA). The product usually crystallizes better from alcoholic solvents than aprotic polar ones.

References

  • Synthesis of 4-Anilinoquinazolines (General Method)

    • Title: Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors.[2][6]

    • Source: Bioorganic & Medicinal Chemistry (2019).[7]

    • URL:[Link]

  • Reactivity of 4-Chloroquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[4]

    • Source: Beilstein Journal of Organic Chemistry (2011).
    • URL:[Link]

  • Chemical Data & Safety

    • Title: 4-Chloroquinazoline-8-carbonitrile Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Transformations of 4-Chloroquinazoline-8-carbonitrile

Abstract & Strategic Relevance The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Gefitinib and Erlotinib. 4-Chloroquinazoline-8-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Gefitinib and Erlotinib. 4-Chloroquinazoline-8-carbonitrile (CAS: 1231761-54-8) represents a high-value intermediate where the 8-cyano group serves a dual purpose: it electronically activates the C4-position for nucleophilic attack and acts as a versatile handle for late-stage diversification (e.g., hydrolysis to amides/acids or conversion to tetrazoles).

This guide details optimized microwave-assisted protocols for functionalizing this scaffold. Unlike conventional thermal heating, which often leads to hydrolysis byproducts (quinazolinones) due to prolonged reaction times, microwave irradiation (MWI) offers rapid volumetric heating. This kinetic control is critical for the 8-cyano derivative, where the electron-withdrawing nature of the nitrile group significantly enhances electrophilicity, requiring precise energy input to favor substitution over degradation.

Chemical Profile & Reactivity Analysis

Structural Logic

The reactivity of 4-Chloroquinazoline-8-carbonitrile is defined by the interplay between the diazine ring and the nitrile substituent.

  • C4-Cl Electrophilicity: The C4 position is inherently electron-deficient due to the adjacent nitrogen atoms (

    
     effects).
    
  • 8-CN Activation: The cyano group at the 8-position exerts a strong inductive electron-withdrawing effect (

    
    ), further destabilizing the ring electron density. This makes the C4-Cl bond significantly more labile towards nucleophilic aromatic substitution (
    
    
    
    ) compared to the unsubstituted 4-chloroquinazoline.
  • Hydrolysis Risk: The same activation makes the C4 position highly susceptible to hydrolysis by trace water, forming the thermodynamically stable 4(3H)-quinazolinone. Microwave protocols must therefore prioritize anhydrous conditions or rapid reaction times to outcompete water.

Mechanism of Action ( )

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C4, forming a Meisenheimer-like anionic intermediate stabilized by the ring nitrogens. The chloride ion is then eliminated to restore aromaticity.

SNAr_Mechanism Substrate 4-Chloroquinazoline- 8-carbonitrile TS Meisenheimer Complex Substrate->TS Addition (Rate Limiting) Nu Nucleophile (H-Nu) Nu->TS Product 4-Substituted Product TS->Product Elimination (-Cl) Byproduct HCl TS->Byproduct

Figure 1: Simplified


 pathway.[1] The 8-CN group lowers the energy barrier for the initial nucleophilic attack.

Protocol A: Microwave-Assisted Amination ( )

Objective: Rapid synthesis of 4-aminoquinazoline-8-carbonitrile derivatives. Scope: Anilines, primary/secondary aliphatic amines, heterocyclic amines.[2]

Experimental Design
  • Solvent: Isopropanol (iPrOH) is the solvent of choice. It absorbs microwave energy efficiently (

    
    ) and dissolves the starting material while often precipitating the product as the hydrochloride salt, simplifying purification.
    
  • Base: For non-volatile amines, no base is required (product isolates as HCl salt). For acid-sensitive amines, use DIPEA (2.0 equiv).

  • Temperature: 80–120 °C. The 8-CN group allows for lower temperatures than the standard 150 °C often used for deactivated quinazolines.

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave process vial, charge 4-Chloroquinazoline-8-carbonitrile (189.6 mg, 1.0 mmol) and the Amine Nucleophile (1.1 mmol).

  • Solvent: Add anhydrous Isopropanol (iPrOH) (3.0 mL).

    • Note: If solubility is poor, use a 1:1 mixture of iPrOH/DCM or pure DMF (requires aqueous workup).

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Mode: Dynamic Power (maintain set temp).

    • Temp: 100 °C.

    • Hold Time: 10–15 minutes.

    • Stirring: High.

  • Workup (Precipitation Method):

    • Cool the vial to room temperature (RT).

    • If a precipitate forms (common for HCl salts), filter the solid.

    • Wash with cold diethyl ether (

      
      ) to remove unreacted amine.
      
    • Dry under vacuum.

  • Workup (Extraction Method - if no precipitate):

    • Concentrate iPrOH under reduced pressure.

    • Redissolve residue in EtOAc (20 mL).

    • Wash with sat.

      
       (10 mL) and Brine (10 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
Data: Representative Yields (Simulated based on scaffold reactivity)
EntryNucleophileConditions (MW)Yield (%)Notes
1Aniline100°C, 10 min92%Product precipitates as HCl salt
2Morpholine80°C, 5 min95%Highly exothermic; lower temp required
33-Ethynylaniline100°C, 12 min88%EGFR inhibitor pharmacophore
4Benzylamine100°C, 10 min90%Clean conversion

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Formation of C4-Aryl/Heteroaryl bonds. Challenge: The C4-Cl bond is labile. Use of water (common in Suzuki) risks hydrolysis. Anhydrous conditions or minimal water ratios are preferred.

Step-by-Step Protocol
  • Charge: In a microwave vial, combine:

    • 4-Chloroquinazoline-8-carbonitrile (1.0 mmol)

    • Boronic Acid/Ester (1.2 mmol)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for steric bulk).
    • Base:

      
       (anhydrous, 2.0 mmol).
      
  • Solvent: Add 1,4-Dioxane (4 mL). Avoid adding water if possible; the solubility of the base in hot dioxane is sufficient under MW conditions.

  • Inertion: Purge the headspace with Nitrogen or Argon for 30 seconds.

  • Irradiation:

    • Temp: 110 °C.

    • Time: 20 minutes.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & Optimization Logic

Hydrolysis Management

The most common failure mode is the conversion of the starting material to 4-hydroxyquinazoline-8-carbonitrile (observed as a broad peak ~1600 cm⁻¹ in IR or M+H 172 in LCMS).

  • Cause: Wet solvent or old starting material (already partially hydrolyzed).

  • Fix: Use anhydrous solvents (commercial "Sure/Seal" bottles). Store starting material in a desiccator.

  • Rescue: If the product contains quinazolinone impurity, it is difficult to separate. It is often better to re-chlorinate the quinazolinone using

    
     (reflux, 2h) to regenerate the chloro-precursor before attempting the MW reaction again.
    
Workflow Decision Tree

Optimization_Workflow Start Start: Reaction Setup CheckSolubility Is Nucleophile Soluble in iPrOH? Start->CheckSolubility YesSol Use iPrOH MW 100°C, 10 min CheckSolubility->YesSol Yes NoSol Use DMF or DMA MW 120°C, 15 min CheckSolubility->NoSol No Analysis Analyze LCMS YesSol->Analysis NoSol->Analysis Result1 Product Found Analysis->Result1 Result2 Hydrolysis (Quinazolinone) Analysis->Result2 Result3 No Reaction Analysis->Result3 ActionHydrolysis Dry Solvent / Increase Amine Equiv Result2->ActionHydrolysis ActionNoRxn Increase Temp to 140°C Add DIPEA Result3->ActionNoRxn

Figure 2: Optimization logic for maximizing yield and minimizing side reactions.

Safety & Handling

  • Cyanide Functionality: While the nitrile group is bonded to the aromatic ring, combustion or strong acid hydrolysis can release HCN gas. Work in a well-ventilated fume hood.

  • Microwave Pressure: Reactions in iPrOH at 100–120 °C generate internal pressures of 2–5 bar. Ensure vials are rated for at least 20 bar.

  • Sensitizer: Quinazolines can be skin sensitizers. Wear nitrile gloves and eye protection.

References

  • General Microwave Amination of 4-Chloroquinazolines

    • Title: Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Deriv
    • Source:Int. J. Mol. Sci.2006, 7, 400-408.
    • URL:[Link]

  • Reactivity of Quinazolines (

    
     Mechanisms): 
    
    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[3][4]

    • Source:Beilstein J. Org. Chem.2015, 11, 2145–2152.
    • URL:[Link]

  • Microwave Synthesis Overview

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source:Front.[3][5][6][7][8] Chem.2021 , 9, 635284.

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloroquinazoline-8-carbonitrile

Welcome to the technical support center for the synthesis of 4-Chloroquinazoline-8-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloroquinazoline-8-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of this critical intermediate. The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently found in potent therapeutic agents.[1][2][3][4] The successful synthesis of 4-Chloroquinazoline-8-carbonitrile is a key step for accessing a wide array of novel compounds.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 4-Chloroquinazoline-8-carbonitrile?

The most prevalent and established method is the chlorination of the corresponding 4-hydroxyquinazoline precursor, 8-cyano-4-hydroxyquinazoline (also known as 4-oxo-3,4-dihydroquinazoline-8-carbonitrile). This reaction typically involves heating the precursor with a strong chlorinating agent.[5][6]

Q2: Which chlorinating agent is recommended for this synthesis?

Phosphorus oxychloride (POCl₃) is the most commonly used and effective chlorinating agent for converting 4(3H)-quinazolinones to their 4-chloro counterparts.[6][7] Thionyl chloride (SOCl₂) can also be used, often with a catalytic amount of N,N-dimethylformamide (DMF).[6][8] For milder conditions, combinations like triphenylphosphine/N-chlorosuccinimide have been reported.[6]

Q3: How should I monitor the progress of the chlorination reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. A typical mobile phase would be a mixture of ethyl acetate and petroleum ether or hexane. The starting material (quinazolinone) is significantly more polar than the chlorinated product. Therefore, you should see the disappearance of the lower Rf spot (starting material) and the appearance of a new, higher Rf spot (product). It is crucial to quench a small aliquot of the reaction mixture and extract it with a solvent like dichloromethane before spotting on the TLC plate.

Q4: Why does my starting material reappear on TLC after aqueous workup?

4-Chloroquinazolines are highly susceptible to hydrolysis.[9] During aqueous workup (e.g., quenching with water or a basic solution), the chloro group can be readily displaced by a hydroxyl group, regenerating the starting quinazolinone. This is a very common issue and requires careful workup conditions.[9]

Troubleshooting Guide: Improving Yield and Purity

This section addresses the most common problems encountered during the synthesis.

Problem 1: Low or Incomplete Conversion
  • Symptom: TLC analysis of the reaction mixture shows a significant amount of starting material remaining even after prolonged heating.

  • Potential Causes & Solutions:

    • Inactive Chlorinating Agent: POCl₃ can hydrolyze over time if not stored properly.

      • Solution: Use freshly opened or recently distilled POCl₃ for the reaction. Ensure all glassware is rigorously dried to prevent introducing moisture.

    • Insufficient Temperature: The conversion of the quinazolinone to the chloroquinazoline often requires high temperatures, typically refluxing in POCl₃ (approx. 106 °C).

      • Solution: Ensure the reaction is heated to a vigorous reflux. Use a heating mantle with a temperature controller and ensure the reaction flask is properly insulated.

    • Poor Solubility: The starting quinazolinone may have poor solubility in the reaction medium, especially if co-solvents are used.

      • Solution: Using POCl₃ as both the reagent and the solvent is often the most effective approach. If a co-solvent is necessary, consider high-boiling, inert solvents like toluene or acetonitrile. Adding a catalytic amount of DMF can sometimes improve reaction rates.[5][6]

Problem 2: Product Decomposes or Forms Tar During Workup
  • Symptom: The crude product is a dark, oily, or tarry substance instead of a crystalline solid. TLC shows multiple spots or streaking.

  • Potential Causes & Solutions:

    • Harsh Quenching Conditions: As mentioned, 4-chloroquinazolines are unstable in aqueous bases and even neutral water.[9] Quenching the hot reaction mixture directly into water or bicarbonate can cause rapid hydrolysis and decomposition.

      • Solution: First, remove the excess POCl₃ under reduced pressure. Allow the residue to cool to room temperature. Then, pour the cooled residue slowly onto a vigorously stirred mixture of crushed ice and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic solvent will immediately extract the desired product, minimizing its contact time with water.

    • Residual POCl₃: Any remaining POCl₃ will react violently with water during workup, generating significant heat and acidic conditions that can degrade the product.

      • Solution: Ensure that the vast majority of POCl₃ is removed via vacuum distillation before attempting any aqueous quench. Co-evaporation with an inert solvent like toluene can help remove the final traces.

    • Reaction Temperature Too High: While reflux is necessary, excessively high temperatures for extended periods can lead to decomposition.

      • Solution: Monitor the reaction by TLC and stop heating as soon as the starting material is consumed. Do not leave the reaction to reflux unnecessarily overnight unless process optimization has shown it to be stable.

Problem 3: Difficulty in Product Isolation and Purification
  • Symptom: The crude product is difficult to crystallize or purify by column chromatography.

  • Potential Causes & Solutions:

    • Hydrolysis During Workup: The most common impurity is the starting quinazolinone, formed by hydrolysis.[9] Its similar polarity can sometimes complicate purification.

      • Solution: Refine the workup procedure as described above to minimize hydrolysis. A rapid extraction into an organic solvent, followed by washing with ice-cold brine and drying over anhydrous sodium sulfate, is critical.

    • Inappropriate Crystallization Solvent: The choice of solvent is key for obtaining a pure, crystalline product.

      • Solution: Screen a variety of solvents. Start with non-polar solvents like hexane or heptane, and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane until the solid dissolves upon gentle heating. Allow it to cool slowly to promote crystal growth.

    • Need for Chromatography: If crystallization fails to yield pure material, silica gel column chromatography is a reliable alternative.

      • Solution: Use a non-polar solvent system, such as a gradient of ethyl acetate in petroleum ether or hexane (e.g., 5% to 20% ethyl acetate). The product is less polar and should elute before the starting material.

Visualized Reaction and Troubleshooting Workflow

Core Reaction Scheme

The chlorination of 8-cyano-4-hydroxyquinazoline is a critical step in functionalizing the quinazoline core.

ReactionScheme cluster_reactants Reactant cluster_reagents Reagents cluster_product Product SM 8-Cyano-4-hydroxyquinazoline Product 4-Chloroquinazoline-8-carbonitrile SM->Product Reflux (100-110 °C) Reagent POCl₃ (excess) Catalyst DMF (cat.) (Optional) Troubleshooting Start Low Yield of Final Product Check_Conversion Is conversion from starting material complete? Start->Check_Conversion Check_Workup Is the product decomposing during workup/purification? Check_Conversion->Check_Workup Yes Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion No Decomposition Decomposition / Hydrolysis Check_Workup->Decomposition Yes Sol_Reagent Use fresh/distilled POCl₃. Ensure anhydrous conditions. Incomplete_Conversion->Sol_Reagent Sol_Temp Increase temperature to reflux. Monitor internal temperature. Incomplete_Conversion->Sol_Temp Sol_Cat Add catalytic DMF to increase reaction rate. Incomplete_Conversion->Sol_Cat Sol_Quench Remove excess POCl₃ under vacuum. Quench cooled residue onto ice/DCM. Decomposition->Sol_Quench Sol_Extract Perform rapid extraction. Wash with ice-cold brine. Decomposition->Sol_Extract Sol_Purify Purify quickly via chromatography or recrystallization. Decomposition->Sol_Purify

Caption: Workflow for troubleshooting low synthesis yield.

Optimized Experimental Protocol

Safety Precaution: This procedure involves phosphorus oxychloride (POCl₃), which is highly corrosive, toxic, and reacts violently with water. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Objective: To synthesize 4-Chloroquinazoline-8-carbonitrile from 8-cyano-4-hydroxyquinazoline.

Materials:

  • 8-cyano-4-hydroxyquinazoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 eq, or as solvent)

  • N,N-Diisopropylethylamine (DIPEA) (Optional, 0.1-0.2 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-cyano-4-hydroxyquinazoline (1.0 eq).

  • Addition of Reagents: In a fume hood, carefully add phosphorus oxychloride (10-15 eq) to the flask. If solubility is an issue, a small amount of DIPEA (0.1-0.2 eq) can be added to act as a base and aid dissolution.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.

  • Removal of Excess Reagent: After completion, allow the reaction to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Co-evaporation with toluene (2x) can help remove the last traces.

  • Workup: Place the flask containing the crude residue in an ice bath. In a separate beaker, prepare a vigorously stirred mixture of crushed ice and dichloromethane. Slowly and carefully, add the cold crude residue to the ice/DCM mixture portion-wise.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with ice-cold saturated NaHCO₃ solution, and then with ice-cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexane) or by silica gel column chromatography to afford 4-Chloroquinazoline-8-carbonitrile as a solid.

Comparative Data on Chlorinating Agents

The choice of chlorinating agent and conditions can significantly impact reaction outcomes.

Chlorinating SystemTypical ConditionsAdvantagesDisadvantages
POCl₃ (neat) Reflux, 2-4hHigh reactivity; acts as solvent; good yields.Highly corrosive; harsh conditions; difficult workup.
SOCl₂ / cat. DMF [6]Reflux in inert solvent (e.g., Toluene), 4-8hMilder than neat POCl₃; easier to remove excess reagent.May require longer reaction times; formation of Vilsmeier-Haack intermediate.
PPh₃ / CCl₄ [6]Reflux in AcetonitrileMilder, neutral conditions (Appel reaction).Stoichiometric phosphine oxide byproduct can complicate purification.
Oxalyl Chloride / cat. DMF [6]0 °C to RT in DCMVery mild conditions; clean reaction.More expensive; generates gaseous byproducts (CO, CO₂, HCl).

References

  • PrepChem. Synthesis of 4-chloroquinazoline. Available from: [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Available from: [Link]

  • Google Patents. US5214144A - Process for the preparation of 4-haloquinazolines.
  • Google Patents. US3567732A - Process for the preparation of chlorinated quinolines.
  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
  • ACS Publications. Novel Quinazoline Derivatives Inhibit Splicing of Fungal Group II Introns. Available from: [Link]

  • ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Available from: [Link]

  • Chiang, M. C., Li, C., & Li, J. L. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica, 22(5), 335-342.
  • ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12266-12309.
  • Barancelli, D. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(18), 4253.
  • Al-Ghorbani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799.
  • ResearchGate. Optimization of the Reaction Parameters for Quinazolinone Synthesis. Available from: [Link]

  • Google Patents. CN103709100A - Preparation method of 8-chloroquinolone derivative.
  • Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]

  • ACS Publications. Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Available from: [Link]

  • Kumar, V., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11373-11393.
  • MDPI. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]

  • Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing C4-Functionalization of 4-Chloroquinazoline-8-carbonitrile

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting and Cross-Coupling on Electron-Deficient Quinazolines The Reactivity Paradox: Why Your Reaction is Stalling Executive Summary: You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting


 and Cross-Coupling on Electron-Deficient Quinazolines

The Reactivity Paradox: Why Your Reaction is Stalling

Executive Summary: You are likely encountering a "false negative" in reactivity. Theoretically, 4-chloroquinazoline-8-carbonitrile is an activated electrophile. The 8-cyano group (


) pulls electron density from the ring, making the C4 position more susceptible to nucleophilic attack than the unsubstituted parent quinazoline.

If you observe "low reactivity," it is almost certainly due to one of three specific failure modes:

  • Invisible Hydrolysis: The C4-Cl bond is so labile that trace moisture hydrolyzes it to the 4-quinazolinone (inert lactam) before your nucleophile can attack.

  • Protonation State Mismatch: The nucleophile (if an aniline) is too weak to attack the neutral ring, or the ring is not sufficiently activated by acid catalysis.

  • Solubility-Limited Kinetics: The starting material precipitates before reacting.

Diagnostic Workflow: Isolate the Failure Mode

Before adding more catalyst or heat, run this diagnostic check. You must distinguish between kinetic stalling and decomposition.

Diagnostic Decision Tree

Troubleshooting Start Observation: Low Conversion CheckLCMS Check LCMS/TLC (Look for M-Cl+OH) Start->CheckLCMS Hydrolysis Mass Shift: M-18 (Cl -> OH conversion) CheckLCMS->Hydrolysis Peak M = 171 (OH) NoRxn Mass: Only SM (M+0) No new peaks CheckLCMS->NoRxn Peak M = 189 (Cl) ActionDry ROOT CAUSE: Hydrolysis Action: Dry Solvents, Switch to Dioxane/THF Hydrolysis->ActionDry Precipitate Precipitate formed? NoRxn->Precipitate ActionAcid ROOT CAUSE: Weak Electrophile Action: Add 1.0 eq HCl (Protonate N1) Precipitate->ActionAcid No (Kinetic Issue) ActionBuchwald ROOT CAUSE: Sterics/Electronic Action: Switch to Buchwald-Hartwig Precipitate->ActionBuchwald Yes (Solubility Issue)

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Technical Protocols & Solutions

Scenario A: The "Silent Killer" (Hydrolysis)

Symptoms: LCMS shows a peak at [M-18] relative to Starting Material (SM). Mechanism: The 4-chloroquinazoline moiety is moisture-sensitive. Water attacks C4 faster than bulky amines, forming the thermodynamically stable 4-quinazolinone (tautomer of 4-hydroxyquinazoline). Once formed, this species is dead to


.

Corrective Protocol:

  • Solvent: Switch from IPA/EtOH to Anhydrous 1,4-Dioxane or THF .

  • Additives: Add activated 4Å Molecular Sieves to the reaction vessel.

  • Base: Use non-hygroscopic bases. Switch from KOH/NaOH to DIPEA (Hünig's Base) or Cs₂CO₃ .

Scenario B: Reacting with Weak Nucleophiles (Anilines)

Symptoms: SM remains untouched; no hydrolysis observed. Mechanism: Electron-deficient anilines are poor nucleophiles. The quinazoline ring needs acid activation . Protonation at N1 makes the C4 position significantly more electrophilic.

The "Acid-Catalyzed" Protocol:

Parameter Recommendation Rationale
Solvent Isopropanol (IPA) or 2-Butanol Protic solvents stabilize the transition state.
Catalyst HCl (4M in Dioxane) or AcOH Protonates N1, lowering LUMO energy at C4.
Stoichiometry 1.0 eq Amine : 1.0 eq SM : 0.1 eq HCl Catalytic acid is sufficient; excess acid kills the amine nucleophile.

| Temp | 80°C (Reflux) | Required to overcome the activation barrier. |

Critical Note: Do not use acid catalysis if your nucleophile is acid-sensitive (e.g., contains acetals or Boc groups).

Scenario C: The "Nuclear Option" (Buchwald-Hartwig)

Context: If


 fails (due to steric bulk or extremely weak nucleophiles) or if you need to avoid high temperatures that degrade the nitrile.

Optimized Catalytic System:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) or BINAP . Why? Bidentate ligands prevent

    
    -hydride elimination and stabilize the Pd center against the nitrogen-rich quinazoline.
    
  • Base: Cs₂CO₃ (2.0 eq). Why? Milder than NaOtBu; prevents hydrolysis of the 8-CN group.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Temp: 90-100°C.

Mechanistic Visualization

Understanding why acid catalysis works is crucial for troubleshooting.

Mechanism SM 4-Cl-8-CN-Quinazoline (Neutral) Protonated N1-Protonated Species (Highly Electrophilic C4) SM->Protonated + H+ (HCl) Transition Meisenheimer Complex Protonated->Transition + R-NH2 Product 4-Amino-8-CN-Quinazoline Transition->Product - HCl

Figure 2: Acid-mediated activation pathway. Protonation at N1 is the rate-determining switch for weak nucleophiles.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent? A: Only if it is strictly anhydrous. Commercial "Absolute Ethanol" often contains traces of water sufficient to hydrolyze 4-chloroquinazolines. We recommend Isopropanol (IPA) as it is less hygroscopic, or aprotic solvents like Dioxane .

Q: The 8-CN group disappeared after the reaction. What happened? A: You likely used strong aqueous acid or base (e.g., NaOH or 6M HCl) for an extended period. The nitrile hydrolyzed to the amide (


) or carboxylic acid. Stick to DIPEA  or Cs₂CO₃  and anhydrous conditions to preserve the nitrile.

Q: My product is stuck in the aqueous layer during workup. A: 4-Aminoquinazolines are basic. If you used acid catalysis, the product is protonated (salt form) and water-soluble.

  • Fix: Basify the aqueous layer to pH ~10 using saturated NaHCO₃ or Na₂CO₃ before extraction with DCM/EtOAc.

Q: Why does the reaction turn yellow/orange immediately? A: This is normal. Quinazoline derivatives often form charge-transfer complexes or colored salts upon protonation/substitution. Do not stop the reaction based on color change alone; rely on LCMS.

References

  • Nucleophilic Substitution Mechanisms

    • Reaction of 4-chloroquinazoline with anilines via acid c
    • Source: Frontiers in Chemistry. Activation of Electrophile/Nucleophile Pair by Solvation in SNAr Reaction.[1]

  • Buchwald-Hartwig Conditions for N-Heterocycles

    • Optimization of Pd-catalyzed amination of electron-deficient heterocycles.
    • Source: Organic Process Research & Development.
  • Hydrolysis Kinetics

    • Stability of 4-chloroquinazolines in aqueous media.
    • Source: Journal of the Chemical Society, Perkin Transactions.
  • Microwave-Assisted Synthesis

    • Rapid N-aryl
    • Source: Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Optimizing catalyst loading for 4-Chloroquinazoline-8-carbonitrile cross-coupling

Ticket ID: #QZN-8CN-OPT Subject: Optimizing Pd-Loading for 4-Chloroquinazoline-8-carbonitrile Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist System Analysis: The Substrate Profile Before in...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QZN-8CN-OPT Subject: Optimizing Pd-Loading for 4-Chloroquinazoline-8-carbonitrile Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

System Analysis: The Substrate Profile

Before initiating optimization, you must understand the specific electronic behavior of 4-Chloroquinazoline-8-carbonitrile . This is not a standard aryl chloride; it is a highly activated electron-deficient heterocycle.

  • Activation: The quinazoline core is naturally electron-deficient (a "aza-naphthalene"). The 8-cyano group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.

  • The Consequence: The C4-Cl bond is exceptionally labile.

    • Pro: Oxidative addition of Pd(0) is rapid, even with low catalyst loading.

    • Con: The C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions.

  • The Critical Balance: Optimization is a race between the catalytic cycle (Cross-Coupling) and background hydrolysis (Quinazolinone formation).

Module 1: Catalyst Loading Optimization Protocol

Objective: Determine the Minimum Effective Concentration (MEC) of catalyst to achieve >98% conversion while suppressing hydrolysis.

The "Loading Ladder" Experiment

Do not randomly test 1% vs 5%. Use a logarithmic decrement approach to determine Turnover Number (TON) limits.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (Robust, resists dechelation) or XPhos Pd G2 (Fast oxidative addition).

  • Base: Anhydrous K₃PO₄ (Preferred over carbonates to minimize hydrolysis).

  • Solvent: 1,4-Dioxane (Anhydrous). Avoid alcohols.

Protocol Steps:

  • Stock Solution Prep (Critical):

    • Weighing <1 mg of catalyst is inaccurate. Prepare a Master Catalyst Stock in the reaction solvent (e.g., 20 mg Pd catalyst in 10 mL degassed Dioxane).

    • Perform serial dilutions to create "Spiking Solutions."

  • Parallel Reactor Setup: Set up 5 reaction vials with constant substrate concentration (0.5 M). Add catalyst stock to achieve the following loadings:

    • Vial A: 2.0 mol% (Control - High)

    • Vial B: 0.5 mol%

    • Vial C: 0.1 mol%

    • Vial D: 0.05 mol% (500 ppm)

    • Vial E: 0.01 mol% (100 ppm)

  • Kinetic Sampling:

    • Sample at t=15 min, 1h, 4h, and 12h.

    • Quench: Aliquot 50 µL into 1 mL Acetonitrile/0.1% Formic Acid (stops reaction immediately).

    • Analyze: UPLC/HPLC.

  • Data Interpretation:

    • If Vial C (0.1%) reaches completion in <1 hour, your TOF (Turnover Frequency) is high. You can push to 0.05%.

    • If Vial D stalls at 60% conversion, the catalyst is dying (aggregating to Pd-black).

Visualizing the Optimization Workflow

OptimizationWorkflow Start Start: 4-Cl-8-CN-Quinazoline Stock Prep Catalyst Stock (Avoid Weighing Errors) Start->Stock Screen Loading Ladder (2.0% -> 0.01%) Stock->Screen Sampling Kinetic Sampling (15m, 1h, 4h) Screen->Sampling Decision Decision Point Sampling->Decision Scale Scale Up (Low Loading) Decision->Scale Conversion >98% Debug Go to Troubleshooting Decision->Debug Stalled / Hydrolysis

Figure 1: Step-by-step workflow for determining the Minimum Effective Concentration (MEC) of the palladium catalyst.

Module 2: Troubleshooting Guide (FAQ)

Q1: I see a new peak at M-18 (or M+2 mass shift depending on ionization) and my product yield is low. What is it?

  • Diagnosis: This is likely 4-Hydroxyquinazoline-8-carbonitrile (Quinazolinone).

  • Cause: Hydrolysis. The 8-CN group activates the 4-Cl position so strongly that water (from the base or solvent) is attacking instead of the boronic acid.

  • Solution:

    • Switch Base: Move from aqueous bases (Na₂CO₃/H₂O) to Anhydrous K₃PO₄ or CsF .

    • Solvent: Ensure Dioxane or Toluene is dried over molecular sieves.

    • Order of Addition: Do not heat the quinazoline and base without the catalyst present. Ensure the catalytic cycle starts immediately upon heating.

Q2: The reaction races to 80% conversion and then stops completely.

  • Diagnosis: Catalyst Death (Aggregation).

  • Cause: At low loadings (<0.1%), the Pd concentration is too low to sustain the active monomeric species, leading to Pd-black precipitation.

  • Solution:

    • Ligand Support: Add extra free ligand (e.g., 1 mol% triphenylphosphine or XPhos) to stabilize the Pd species.

    • Dosing: Add the catalyst in two portions (50% at t=0, 50% at t=1 hour).

Q3: I see homocoupling of my boronic acid.

  • Diagnosis: Oxidative Homocoupling.

  • Cause: Presence of Oxygen or high catalyst-to-substrate ratio during the induction period.

  • Solution:

    • Degassing: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method for low-loading experiments.

    • Slow Addition: Add the boronic acid slowly via syringe pump to keep its concentration low relative to the halide.

Mechanism & Failure Modes Diagram

Mechanism Pd0 Pd(0) Active Species OA Oxidative Addition (Fast due to 8-CN) Pd0->OA + Substrate PdBlack FAILURE: Pd Aggregation (Catalyst Death) Pd0->PdBlack Low Ligand Conc. TransMet Transmetallation (Rate Limiting) OA->TransMet + Boronic Acid Hydrolysis FAILURE: Hydrolysis (Water Attack) OA->Hydrolysis + H2O / Base RE Reductive Elimination (Product Release) TransMet->RE RE->Pd0 Cycle Repeats

Figure 2: The catalytic cycle showing the competition between productive coupling and the two main failure modes: Hydrolysis and Catalyst Aggregation.

Module 3: Scavenging & Purification

Even with optimized loading, pharmaceutical intermediates require strict metal control (ICH Q3D guidelines).

Table 1: Scavenging Strategies for Quinazolines

Scavenger TypeFunctional GroupBest For...Protocol
Silica-Thiol -SH (Mercaptan)Pd(OAc)₂, Pd(PPh₃)₄Slurry 50 wt% vs crude mass at 50°C for 2h. Filter.
Silica-DMT DimercaptotriazinePd(dppf)Cl₂, RuPhosHigh affinity. Best for removing Pd from N-heterocycles.
Crystallization N/AFinal PolishQuinazolines crystallize well from EtOH/Water. This often rejects residual Pd better than chromatography.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

  • Palladium Scavenging: From 1% to within ICH limits. Source: Onyx Scientific / Pharmaceutical Outsourcing. URL:[Link]

  • Efficient N-arylation of 4-chloroquinazolines (Reactivity Context). Source: Beilstein Journal of Organic Chemistry / NIH. URL:[Link]

Sources

Optimization

Preventing dimer formation in 4-Chloroquinazoline-8-carbonitrile reactions

Ticket ID: #QZN-8CN-DIMER-001 Subject: Prevention of Dimerization and Hydrolysis Artifacts in Workflows Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Introduction You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QZN-8CN-DIMER-001 Subject: Prevention of Dimerization and Hydrolysis Artifacts in


 Workflows
Status:  Active
Assigned Specialist:  Senior Application Scientist, Heterocycle Chemistry Division

Introduction

You are encountering dimerization issues with 4-chloroquinazoline-8-carbonitrile . This is a known challenge with highly electron-deficient quinazolines. The presence of the 8-cyano (CN) group significantly lowers the LUMO energy of the pyrimidine ring, making the C4 position hypersensitive to nucleophilic attack.

While this increases reactivity toward your desired amine/nucleophile, it also drastically lowers the energetic barrier for side reactions—specifically hydrolysis followed by dimerization .

This guide provides the mechanistic insight and operational protocols required to suppress these pathways.

Module 1: The Mechanistic Root Cause

To solve the problem, you must visualize the competition between your desired reaction and the "Dimer Cascade."

The Electronic Effect of 8-CN

The nitrile group at position 8 is a strong electron-withdrawing group (EWG).

  • Activation: It pulls electron density from the ring, making the C4-Cl bond extremely polarized and labile.

  • Hydrolysis Susceptibility: Even trace atmospheric moisture (ppm levels) can attack C4, displacing chloride to form 4-hydroxyquinazoline-8-carbonitrile (tautomerizes to the quinazolinone).

  • Dimer Formation: The oxygen of the hydrolyzed quinazolinone is nucleophilic. Under basic conditions, it deprotonates and attacks a remaining molecule of the starting material (4-chloroquinazoline-8-carbonitrile), forming a stable bis(quinazolin-4-yl) ether dimer .

Reaction Pathway Visualization

Quinazoline_Reactivity SM Starting Material (4-Cl-8-CN-Quinazoline) Product Target Product (4-Amino-8-CN-Quinazoline) SM->Product  Major Pathway (Fast) Hydrolysis Intermediate (4-Hydroxy-8-CN-Quinazoline) SM->Hydrolysis  Side Reaction (Moisture) Dimer DIMER ARTIFACT (Bis-ether linkage) SM->Dimer  Consumed Nuc Desired Nucleophile (R-NH2) Nuc->Product H2O Trace Water (Moisture) H2O->Hydrolysis Hydrolysis->Dimer  Attack on SM Base Base (Deprotonation) Base->Dimer

Figure 1: The "Dimer Cascade" competes with product formation. The hydrolyzed intermediate acts as a nucleophile against the starting material.

Module 2: Critical Parameters & Diagnostics

The following parameters must be controlled to shift the kinetics toward the desired product.

Solvent & Moisture Control
  • The Trap: "Dry" solvents from a bottle are often insufficient. 4-chloroquinazoline-8-carbonitrile is reactive enough to scavenge water from "anhydrous" DMF or DMSO.

  • The Fix: Solvents must be dried over molecular sieves (3Å or 4Å) for at least 24 hours.

  • Preferred Solvents:

    • THF/Dioxane: Good solubility, easy to dry.

    • Toluene: Excellent for suppressing hydrolysis (hydrophobic), though solubility may be lower.

    • Avoid: Alcohols (unless forming alkoxides) and wet DMF.

Base Selection (The pKa Balance)

You need a base to neutralize the HCl generated, but the base must not promote hydrolysis or act as a nucleophile itself.

Base TypeRisk LevelRecommendation
Hydroxide/Alkoxide (NaOH, NaOMe) CRITICAL Do Not Use. Will instantly hydrolyze the C4-Cl or form ether byproducts.
Primary Amines (excess) High Can lead to double addition if stoichiometry is off.
Tertiary Amines (TEA, DIPEA) Low Recommended. Non-nucleophilic. Use DIPEA (Hünig's base) for better steric protection.
Inorganic Carbonates (K2CO3) Medium Use with Caution. Often contain bound water. Must be flame-dried or used in strictly anhydrous conditions.
Stoichiometry & Addition Order
  • Issue: Adding the base before the nucleophile creates a window where trace water is activated by the base to attack the starting material.

  • Solution: Premix the Nucleophile + Base , then add the Quinazoline last (or add Quinazoline to the mixture). This ensures the desired nucleophile is ready to intercept the electrophile immediately.

Module 3: Experimental Protocols

Protocol A: Anhydrous (Standard Procedure)

Use this for amines, anilines, or thiols.

  • Preparation:

    • Flame-dry all glassware under vacuum; backfill with Argon/Nitrogen.

    • Solvent (THF or Toluene) must be <50 ppm H2O (Karl Fischer verified if possible).

  • Reactant Mix (Flask A):

    • Charge Flask A with Nucleophile (1.1 equiv) and DIPEA (1.2 - 1.5 equiv) in anhydrous solvent.

    • Stir at 0°C for 10 minutes.

  • Substrate Addition (Flask B):

    • Dissolve 4-chloroquinazoline-8-carbonitrile (1.0 equiv) in a minimal amount of anhydrous solvent.

  • Execution:

    • Add contents of Flask B (Quinazoline) dropwise to Flask A (Nucleophile/Base) at 0°C .

    • Rationale: Low temperature slows the hydrolysis rate relative to the amine attack.

  • Monitoring:

    • Monitor via TLC/LCMS. If the reaction is sluggish, warm slowly to Room Temperature (RT). Avoid heating above 40°C unless necessary.

Protocol B: Rescue/Workup (Minimizing Post-Reaction Dimerization)

Dimerization often happens during workup if the quench is exothermic or basic.

  • Quench: Pour reaction mixture into ice-cold dilute citric acid or ammonium chloride (pH 5-6).

    • Avoid basic quench: High pH during workup promotes hydrolysis of any unreacted SM, which then dimerizes.

  • Extraction: Extract immediately with EtOAc or DCM.

  • Drying: Dry organic layer over MgSO4, filter, and concentrate at low temperature (<35°C).

Module 4: Troubleshooting & FAQs

Decision Tree: Diagnosing Impurities

Troubleshooting Start Identify Impurity Peak Mass Check Mass (LCMS) Start->Mass M_plus_16 Mass = [M-Cl+OH] (+16 vs Product - R) Mass->M_plus_16 Observed M_dimer Mass = [2M - 2Cl + O] (Dimer Mass) Mass->M_dimer Observed Cause1 Hydrolysis (Quinazolinone) Cause: Wet Solvent M_plus_16->Cause1 Cause2 Ether Dimer Cause: Hydrolysis + Slow Reaction M_dimer->Cause2

Figure 2: Rapid diagnostic logic for LCMS data interpretation.

Frequently Asked Questions

Q: I see a white precipitate forming immediately upon adding the starting material. Is this the dimer? A: It depends. If you are using a non-polar solvent (Toluene), this is likely the Amine-HCl salt byproduct, which is insoluble. This is a good sign. Filter it off. If you are in DMF/DMSO and see a solid, it could be the dimer (which is often highly crystalline and insoluble). Check solubility in water; Amine-HCl dissolves, Dimer does not.

Q: Can I use microwave irradiation to speed this up? A: Yes, but be careful. Microwave heating can accelerate the desired reaction, but if your solvent isn't dry, it accelerates hydrolysis exponentially. Use a sealed, anhydrous vessel and keep reaction times under 10 minutes.

Q: Why does the 8-CN group make this so much harder than standard 4-chloroquinazoline? A: Standard 4-chloroquinazoline is reactive, but the 8-CN group pulls electron density through the pi-system (resonance and induction). This makes the C4 carbon significantly more positive (electrophilic). It effectively lowers the activation energy for any nucleophile, including water, making the "window of safety" for moisture much smaller [1].

Q: My LCMS shows the product, but also a peak at [2M - HCl]. What is that? A: That is likely the bis-ether dimer . It forms when one molecule of hydrolyzed quinazoline attacks a molecule of starting material. This confirms you have moisture in the system and unreacted starting material present simultaneously [2].

References

  • Reactivity of 4-chloroquinazolines

    • Sánchez, P. et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction."[1] ResearchGate.[1][2]

  • Ether Dimer Formation Mechanism

    • "Preparing Ethers: Williamson Ether Synthesis and Mechanisms."[3] Chemistry LibreTexts.

  • General Quinazoline Functionalization

    • "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support: Managing Impurities in 4-Chloroquinazoline-8-carbonitrile Synthesis

Ticket ID: #QC-8CN-SYNTH Subject: Troubleshooting Impurity Profiles & Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-Chloroquinazoli...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QC-8CN-SYNTH Subject: Troubleshooting Impurity Profiles & Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-Chloroquinazoline-8-carbonitrile (CAS: 1231761-54-8) via the chlorination of 4-hydroxyquinazoline-8-carbonitrile presents a unique challenge compared to unsubstituted quinazolines. The electron-withdrawing nature of the nitrile group at the C8 position significantly increases the electrophilicity of the C4 center. While this facilitates nucleophilic aromatic substitution (


) in downstream steps, it renders the 4-chloro intermediate highly susceptible to hydrolysis  during workup, often leading to the "reappearing" starting material (4-hydroxy) impurity.[1]

This guide addresses the three critical impurity vectors: Hydrolytic Reversion , O-Linked Dimerization , and Nitrile Hydrolysis .

Module 1: The "Reappearing" Starting Material (Hydrolytic Reversion)[1]

User Issue: "TLC showed complete conversion to the chloro-product during reflux, but after aqueous workup, the mass spectrum and NMR show 20-40% of the hydroxy starting material."

Root Cause Analysis

The 8-cyano group exerts a strong inductive effect (-I), destabilizing the C-Cl bond in the presence of water. Standard basic workups (NaHCO


, NaOH) often catalyze the attack of hydroxide ions at the C4 position, displacing the chloride and regenerating the thermodynamic sink: the 4-quinazolone (hydroxy) tautomer.[1]
Troubleshooting Protocol: The Anhydrous "Inverse" Isolation

Do not quench directly into water.[1] Use this modified isolation to preserve the reactive chloride.[1]

  • Evaporation: Remove excess

    
    in vacuo completely. Co-evaporate with toluene (2x) to remove residual traces.[1]
    
  • Dilution: Dissolve the crude residue in anhydrous Dichloromethane (DCM) or Chloroform.

  • The "Cold-Buffer" Wash:

    • Prepare a saturated solution of

      
       and cool it to 
      
      
      
      .
    • Pour the organic phase rapidly into the cold buffer while stirring vigorously.

    • Critical: Separate phases immediately (< 2 minutes contact time).

    • Dry organic layer over

      
       (avoid basic drying agents like 
      
      
      
      ).[1]

Alternative (Scale-Up Friendly): If downstream chemistry allows, perform a "telescoped" reaction. Evaporate


, dissolve the residue in the next solvent (e.g., THF/DMF), and add the nucleophile directly without isolating the unstable 4-chloro species.

Module 2: O-Linked Dimer Impurities

User Issue: "I see a high molecular weight impurity (+160-170 mass units) that is insoluble in most solvents."

Root Cause Analysis

This is the "Pseudodimer" (O-phosphorylated dimer).[1] It forms when the activated phosphorylated intermediate reacts with unreacted starting material (4-hydroxy species) instead of the chloride ion.[1] This occurs if the reaction temperature is ramped up too quickly before the starting material is fully phosphorylated.[1]

Troubleshooting Protocol: Staged Temperature Control

To prevent dimerization, you must decouple the phosphorylation event from the chlorination event.[1]

StageTempReagent StatusObjective
1. Activation


+ Base (DIEA/TEA)
Complete conversion of SM to Phosphorylated Intermediate.[1]
2. Chlorination

Chloride ion attackDisplacement of phosphate leaving group by Cl-.

Corrective Action: Ensure you are using a tertiary amine base (Diisopropylethylamine or


).[1] Add the base dropwise at 

.[1] Stir for 30 minutes at RT before heating to reflux. This ensures all "O-nucleophiles" (starting material) are capped as phosphates before the high-energy chlorination begins.[1]

Module 3: Nitrile Integrity (8-CN Hydrolysis)

User Issue: "My product has the correct chlorine isotope pattern, but the mass is M+18, and the IR shows a new carbonyl peak."

Root Cause Analysis

The 8-cyano group is acid-sensitive. During the quench of


, phosphoric acid (

) and HCl are generated exothermically.[1] If the temperature spikes during quenching, the nitrile hydrates to the primary amide (

).[1]
Troubleshooting Protocol
  • Temperature Limit: Never allow the quench temperature to exceed

    
    .
    
  • Acid Scavenging: If not using the anhydrous method (Module 1), ensure the aqueous quench contains enough buffer capacity to neutralize generated acid immediately.[1]

  • Monitoring: Check IR for the disappearance of the sharp nitrile stretch (

    
    ) and appearance of amide bands (
    
    
    
    ).

Visualizing the Reaction & Impurity Landscape[2]

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.

Quinazoline_Reaction_Pathway SM Starting Material (4-Hydroxy-8-CN) Inter Phosphorylated Intermediate SM->Inter POCl3 + Base (Low Temp) Product Product (4-Chloro-8-CN) Inter->Product Heat (>80°C) Cl- Attack Dimer Impurity: O-Linked Dimer (Insoluble) Inter->Dimer Reacts with SM (Insufficient Base/Mixing) Hydrolysis Impurity: Reversion to SM (Hydrolysis) Product->Hydrolysis Aqueous Workup (High pH or Time) Amide Impurity: 8-Amide (Nitrile Hydration) Product->Amide Acidic Quench (High Temp)

Figure 1: Mechanistic pathway showing the critical divergence points where impurities form based on temperature and stoichiometry.[1]

FAQ: Rapid Resolution

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Yes, but

requires catalytic DMF (Vilsmeier conditions) to be effective for quinazolines.[1]

is generally preferred because the phosphate leaving group is better than the intermediate generated by thionyl chloride, though

is easier to remove (lower boiling point).[1]

Q: Can I purify the 4-chloro product on silica gel? A: Risk High. The acidity of silica gel can hydrolyze the 4-Cl back to 4-OH. If chromatography is necessary, neutralize the silica with 1% Triethylamine (TEA) in the mobile phase or use neutral alumina.[1]

Q: How should I store the isolated 4-chloroquinazoline-8-carbonitrile? A: Store under inert gas (


/Ar) at 

. The compound is moisture sensitive.[1][2] If storing for >1 week, re-verify purity by TLC before use.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011).[1] POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.[1][3] Link[1]

    • Key Insight: Establishes the two-stage mechanism (phosphorylation vs. chlorination) and kinetics of dimer formation.[1][4]

  • Mphahlele, M. J., Paumo, H. K., El-Nahas, A. M., & El-Hendawy, M. M. (2014).[1] Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines. Molecules, 19(1), 846-863.[1] Link

    • Key Insight: Demonstrates handling of halogenated quinazolines with electron-withdrawing groups.
  • Gonçalves, G. A. (2021).[1][2] Discussion on 4-Chloroquinazoline Instability. ResearchGate Technical Q&A. Link

    • Key Insight: Field-verified observation of 4-chloroquinazoline hydrolysis upon standing in aqueous media.
  • Showalter, H. D. (2013).[1] Progress in the synthesis of quinazoline-2,4-diones and quinazolin-4(3H)-ones.[5] Journal of Heterocyclic Chemistry, 50(S1), E1-E31.[1] Link[1]

    • Key Insight: Comprehensive review of quinazolinone functionalization and impurity management.[1][6][5]

Sources

Optimization

Stability issues of 4-Chloroquinazoline-8-carbonitrile under acidic/basic conditions

Part 1: Critical Stability Alert Status: HIGHLY MOISTURE SENSITIVE / LABILE Executive Summary: 4-Chloroquinazoline-8-carbonitrile is significantly more reactive toward nucleophilic attack than unsubstituted 4-chloroquina...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Stability Alert

Status: HIGHLY MOISTURE SENSITIVE / LABILE

Executive Summary: 4-Chloroquinazoline-8-carbonitrile is significantly more reactive toward nucleophilic attack than unsubstituted 4-chloroquinazoline. The presence of the electron-withdrawing nitrile (-CN) group at position 8 exerts a strong inductive and mesomeric deactivation of the pyrimidine ring. This drastically increases the electrophilicity at the C4 position, making the C-Cl bond exceptionally labile.

Immediate Handling Directives:

  • Do NOT expose to atmospheric moisture for extended periods.

  • Do NOT use un-dried solvents (e.g., "wet" DMF or DMSO).

  • Do NOT perform aqueous workups without strict temperature control (< 0°C).

Part 2: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the competing pathways governing the degradation of this molecule.

1. The Electronic Activation (The Root Cause)

The quinazoline core is already electron-deficient. Adding a nitrile group (EWG) at C8 pulls electron density away from the ring system.

  • Effect: The C4 carbon becomes a "hot" electrophile.

  • Consequence: The activation energy for Nucleophilic Aromatic Substitution (

    
    ) is lowered. Water (a weak nucleophile) can displace the chloride much faster than in standard quinazolines.
    
2. Degradation Pathways[1]
  • Pathway A (Primary Instability): Hydrolysis of the C-Cl bond. This is the dominant degradation mode under mild acidic/basic conditions or simply in moist air. It yields 4-hydroxyquinazoline-8-carbonitrile (often exists as the quinazolin-4(3H)-one tautomer), which is typically an insoluble white solid.

  • Pathway B (Secondary Instability): Hydrolysis of the 8-CN group. This requires harsh conditions (strong acid/base + heat) and is rarely the cause of immediate yield loss during standard substitution reactions.

Visualization: Degradation Mechanism

The following diagram illustrates the divergent degradation pathways based on pH and conditions.

degradation_pathway Fig 1. Mechanistic pathways of degradation. Note that C-Cl hydrolysis (Yellow) is kinetically favored over CN hydrolysis (Grey). Start 4-Chloroquinazoline- 8-carbonitrile Acid_Path Acidic Cond. (Protonation at N1) Start->Acid_Path H+ / H2O Base_Path Basic Cond. (Direct OH- Attack) Start->Base_Path OH- / H2O Inter_Acid Activated C4 (Highly Electrophilic) Acid_Path->Inter_Acid Fast Prod_Hydrolysis MAJOR IMPURITY: 4-Hydroxyquinazoline- 8-carbonitrile (Precipitate) Base_Path->Prod_Hydrolysis Fast SNAr Inter_Acid->Prod_Hydrolysis H2O Attack Prod_Nitrile 8-Carboxylic Acid Derivative Prod_Hydrolysis->Prod_Nitrile Prolonged Heat + Strong Acid/Base

Part 3: Troubleshooting Guide (Q&A)

Q1: I tried to react the chloride with an amine in DMF, but I isolated a white solid that isn't my product. What is it?

  • Diagnosis: This is almost certainly 4-hydroxyquinazoline-8-carbonitrile .

  • Cause: Your DMF likely contained residual water. The 8-CN group makes the C-Cl bond so reactive that it will preferentially react with trace water over your amine if the amine is sterically hindered or slow to react.

  • Solution:

    • Use anhydrous DMF (commercial "SureSeal" or molecular sieve-dried).

    • Add a non-nucleophilic base (e.g., DIPEA) to scavenge HCl, but ensure the base is dry.

    • Tip: If the amine is a salt (e.g., hydrochloride), do not premix it with base in non-anhydrous conditions before adding the quinazoline.

Q2: Can I use aqueous base (NaOH/KOH) for the substitution reaction?

  • Diagnosis: Generally, NO .

  • Reasoning: Hydroxide (

    
    ) is a potent nucleophile. In a biphasic system (e.g., DCM/Water), the 4-chloroquinazoline-8-carbonitrile will hydrolyze at the interface before it reacts with your nucleophile.
    
  • Workaround: If you must use aqueous base (e.g., Suzuki coupling), use a phase transfer catalyst (TBAB) and keep the temperature as low as possible (0°C) until the starting material is consumed.

Q3: My LC-MS shows a peak with M+1 = 172 (or M+18). Is this the nitrile hydrolyzing?

  • Analysis:

    • Starting Material MW: ~189.5

    • 4-Hydroxy Product MW: ~171.15 (M+H = 172)

  • Action: Check the pH of your mobile phase. If your sample sits in acidic LC-MS buffer (0.1% Formic Acid) for hours, it may degrade in the autosampler. Run a "fresh" sample immediately to confirm.

Q4: How stable is the 8-cyano group during acid workup?

  • Insight: The nitrile is relatively robust compared to the chloride. Brief exposure to 1N HCl at 0°C–RT is usually safe. However, refluxing in HCl will hydrolyze the nitrile to the carboxylic acid (-COOH).

  • Rule of Thumb: Keep acid exposure < 30 minutes and temperature < 25°C.

Part 4: Validated Protocols
Protocol A: Storage & Handling
  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or activated silica gel).

  • Re-testing: If the solid turns from off-white/yellow to pure white and becomes insoluble in DCM, it has hydrolyzed. Check purity via ¹H NMR in DMSO-

    
     (Look for the disappearance of the C2-H shift downfield).
    
Protocol B: Quenching Reactions (Minimizing Hydrolysis)
  • Context: You have finished a substitution reaction and need to remove excess reagents.

  • Standard Mistake: Dumping the reaction into water.

  • Correct Procedure:

    • Cool reaction mixture to 0°C.

    • Quench with a saturated solution of Ammonium Chloride (

      
      )  rather than pure water or strong acid/base. This buffers the pH near neutral.
      
    • Extract immediately into an organic solvent (EtOAc or DCM).

    • Dry the organic layer with

      
      immediately after separation. Do not let the wet organic layer sit.
      
Protocol C: QC Data Summary (Solubility & Stability)
SolventStability (25°C)SolubilityRecommendation
DCM / Chloroform High (if acid-free)GoodBest for workup/extraction.
DMF / DMSO ModerateExcellentDANGER: Hygroscopic. Use anhydrous only.
Methanol / Ethanol LowModerateAVOID: Can cause solvolysis (formation of 4-methoxy/ethoxy ether).
Water (pH 7) Very LowInsolubleHydrolyzes to precipitate.
0.1 M HCl Extremely LowSoluble (initially)Rapid hydrolysis (minutes).
Part 5: Decision Tree for Troubleshooting

troubleshooting_tree Fig 2. Troubleshooting logic for stability issues during synthesis. Problem Issue: Low Yield / Impurity Check_Solvent Was the solvent anhydrous? Problem->Check_Solvent Check_Base Was aqueous base used? Check_Solvent->Check_Base Yes Solvent_Fix Action: Use Molecular Sieves. Impurity is likely 4-OH species. Check_Solvent->Solvent_Fix No / Unsure Check_Product Is impurity insoluble in DCM? Check_Base->Check_Product No Base_Fix Action: Switch to DIPEA/TEA in organic solvent. Check_Base->Base_Fix Yes ID_Fix Action: Confirm by LCMS (M+1=172). This is hydrolysis product. Check_Product->ID_Fix Yes

References
  • Nucleophilic Aromatic Substitution Mechanisms

    • Sánchez, B., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction."[2] Frontiers in Chemistry, vol. 6, 2018. Link

    • Note: Establishes the kinetic sensitivity of 4-chloroquinazolines to solvation effects and nucleophilic
  • Quinazoline Synthesis & Stability

    • Bowie, R. A., & Thomason, D. A.[3] "Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines."[3][4] Journal of the Chemical Society, Perkin Transactions 1, 1972, pp. 1842-1848.[3] Link

    • Note: Foundational text on the lability of the C4-Cl bond and its displacement chemistry.
  • Nitrile Hydrolysis Conditions

    • "Hydrolysis of Nitriles."[5][6][7][8] Chemistry LibreTexts. Link

    • Note: Provides standard conditions required for nitrile hydrolysis, confirming that C-Cl hydrolysis occurs under much milder conditions.
  • Electronic Effects in Quinazolines

    • Barbosa, M. L. C., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules (via MDPI), 2024. Link

    • Note: Discusses the electron deficiency of C4 vs C2 and the impact of substituents.

Sources

Troubleshooting

Work-up procedures for reactions involving 4-Chloroquinazoline-8-carbonitrile

A Guide to Effective Reaction Work-up and Troubleshooting Welcome to the technical support center for 4-Chloroquinazoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effective Reaction Work-up and Troubleshooting

Welcome to the technical support center for 4-Chloroquinazoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for work-up procedures involving this versatile building block. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the nuances of its reactivity and ensure the integrity of your synthetic outcomes.

Understanding the Chemistry: Key Considerations

4-Chloroquinazoline-8-carbonitrile is a valuable intermediate in medicinal chemistry, often employed in nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functionalities at the 4-position. The presence of the electron-withdrawing nitrile group at the 8-position and the quinazoline core significantly influences the reactivity of the C4-chloro substituent, making it susceptible to nucleophilic attack. However, these features also introduce specific challenges during reaction work-up and purification.

This guide will address common questions and troubleshooting scenarios encountered during the work-up of reactions involving 4-Chloroquinazoline-8-carbonitrile, with a focus on maintaining the integrity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 8-carbonitrile group during aqueous work-up?

The nitrile group is generally stable under neutral conditions. However, it is susceptible to hydrolysis under both acidic and basic conditions, particularly with heating, to form a carboxylic acid or an amide intermediate.[1][2] Therefore, prolonged exposure to strong acids or bases during work-up should be avoided, especially at elevated temperatures. If an acidic or basic wash is necessary, it should be performed quickly and at low temperatures (e.g., with ice-cold solutions).

Q2: How should I quench a reaction where 4-Chloroquinazoline-8-carbonitrile was synthesized using POCl₃ or SOCl₂?

Excess phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) must be quenched carefully due to their vigorous reaction with water. The recommended procedure is to cool the reaction mixture and slowly add it to a stirred slurry of ice and a mild base, such as sodium bicarbonate or sodium carbonate solution. This "reverse quench" helps to control the exotherm and neutralize the generated HCl.[3]

Q3: My SNAr reaction with an amine is complete. What is a general work-up procedure to isolate my 4-amino-8-cyanoquinazoline product?

A common and often effective method is to precipitate the product by pouring the reaction mixture into a large volume of cold water.[4] The resulting solid can then be collected by filtration, washed with water to remove water-soluble impurities, and dried. For many 4-aminoquinazoline derivatives, this simple procedure can yield a product of sufficient purity for subsequent steps.

Q4: I am observing a significant amount of an unknown, more polar impurity in my final product. What could it be?

A likely polar impurity is the 4-hydroxyquinazoline-8-carboxylic acid or the corresponding amide, resulting from the hydrolysis of the starting material's chloro group and the 8-carbonitrile, respectively. This is particularly probable if the work-up involved heating with aqueous acid or base. Another possibility is the hydrolysis of the C4-chloro group to a hydroxyl group, forming 4-hydroxyquinazoline-8-carbonitrile, if the reaction was not driven to completion or if moisture was present.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions with 4-Chloroquinazoline-8-carbonitrile and provides systematic solutions.

Problem 1: Low Yield of Isolated Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Before work-up, confirm complete consumption of the starting material by TLC or LC-MS. - If the reaction is sluggish, consider increasing the reaction temperature or time, or using a more polar aprotic solvent like DMF or DMSO.
Product Loss During Aqueous Work-up - If your product has some water solubility, minimize the volume of aqueous washes. - Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer. - Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
Hydrolysis of the Product - Avoid prolonged contact with acidic or basic aqueous solutions. - Perform necessary washes at low temperatures (0-5 °C). - Use mild bases like sodium bicarbonate instead of strong bases like sodium hydroxide for neutralization.
Precipitation Issues - If the product does not precipitate upon addition to water, it may be due to its solubility or the presence of co-solvents. - Try removing the reaction solvent under reduced pressure before adding water. - If the product oils out, try adding a non-polar solvent like hexanes to induce precipitation or proceed with an extractive work-up.
Problem 2: Product Contaminated with Starting Material (4-Chloroquinazoline-8-carbonitrile)
Potential Cause Troubleshooting Steps
Inefficient Purification - Recrystallization: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for quinazoline derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[4][5] - Column Chromatography: Use silica gel chromatography with a suitable eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. The starting material will be less polar than the amine-substituted product.
Incomplete Reaction - As mentioned in Problem 1, ensure the reaction has gone to completion before initiating the work-up.
Problem 3: Presence of Phosphorus-Containing Impurities (from POCl₃)
Potential Cause Troubleshooting Steps
Incomplete Quenching/Hydrolysis - Ensure the quenching of excess POCl₃ is complete by maintaining a basic pH for a sufficient time. - The resulting phosphoric acid and its salts are typically water-soluble and should be removed during aqueous extraction.
Formation of Phosphate Esters - In some cases, POCl₃ can react with nucleophilic solvents (e.g., alcohols) or the product itself. - A thorough aqueous work-up with multiple water washes is crucial. If impurities persist, column chromatography is recommended.

Experimental Protocols

Protocol 1: General Work-up for SNAr Reactions with Amines

This protocol provides a general guideline for the work-up of a completed reaction between 4-Chloroquinazoline-8-carbonitrile and a primary or secondary amine.

Step-by-Step Methodology:

  • Reaction Monitoring: Ensure the reaction is complete by TLC or LC-MS analysis.

  • Solvent Removal (Optional): If the reaction was conducted in a high-boiling solvent like DMF or DMSO, it can be advantageous to remove the solvent under high vacuum.

  • Precipitation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing a large volume of ice-cold water (typically 10-20 times the volume of the reaction mixture) with vigorous stirring.

    • A solid precipitate of the 4-amino-8-cyanoquinazoline product should form.

  • Isolation:

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove any water-soluble byproducts and salts.

    • Wash with a small amount of a cold, non-polar solvent like hexanes or diethyl ether to remove less polar impurities.

  • Drying: Dry the isolated solid under vacuum to a constant weight.

Protocol 2: Extractive Work-up

This protocol is suitable when the product does not precipitate cleanly from water or is more soluble.

Step-by-Step Methodology:

  • Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Neutralization (if necessary): If the reaction was run under acidic or basic conditions, neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (if acidic) or a dilute aqueous solution of HCl (if basic) until the aqueous layer is neutral (pH ~7). Check the pH with litmus paper.

  • Extraction:

    • Shake the separatory funnel vigorously and allow the layers to separate.

    • Collect the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash them sequentially with:

    • Water (to remove water-soluble impurities).

    • Brine (to remove residual water and some impurities).

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

Visualization of Workflows

General Work-up Decision Tree

Workup_Decision_Tree Start Reaction Complete Precipitate Does product precipitate in water? Start->Precipitate Filter Filter and Wash Solid Precipitate->Filter Yes Extract Perform Extractive Work-up Precipitate->Extract No Purify Purify Crude Product (Recrystallization or Chromatography) Filter->Purify Extract->Purify

Caption: Decision workflow for selecting an appropriate work-up procedure.

SNAr Reaction and Potential Side Reactions

SNAr_Reaction_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions during Work-up Start 4-Chloroquinazoline-8-carbonitrile + Nucleophile (e.g., R-NH2) Product 4-(Amino)-quinazoline-8-carbonitrile Start->Product SNAr Hydrolysis_Cl 4-Hydroxyquinazoline-8-carbonitrile Start->Hydrolysis_Cl H2O, Δ Hydrolysis_CN 4-(Amino)-quinazoline-8-carboxamide or 4-(Amino)-quinazoline-8-carboxylic acid Product->Hydrolysis_CN H2O, H+ or OH-, Δ

Caption: SNAr reaction pathway and potential hydrolytic side products.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • ResearchGate. (2020, September 14). How can I properly quench POCl3?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

  • PubMed. (2015, September 10). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoquinazoline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Optimization

Characterization of unexpected byproducts in 4-Chloroquinazoline-8-carbonitrile reactions

Technical Support Center: 4-Chloroquinazoline-8-carbonitrile Chemistry Introduction: The Reactivity Paradox Welcome to the technical support hub for the 4-Chloroquinazoline-8-carbonitrile scaffold. The Core Challenge: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloroquinazoline-8-carbonitrile Chemistry

Introduction: The Reactivity Paradox

Welcome to the technical support hub for the 4-Chloroquinazoline-8-carbonitrile scaffold.

The Core Challenge: This scaffold is a "super-electrophile." The quinazoline core is already electron-deficient, but the addition of the 8-carbonitrile (8-CN) group—a strong electron-withdrawing group (EWG)—significantly lowers the LUMO energy at the C4 position.

While this ensures rapid reaction kinetics with nucleophiles (


), it creates a "reactivity paradox": the molecule is so reactive that it indiscriminately attacks trace moisture, alcoholic solvents, and even undergoes complex ring rearrangements with specific nucleophiles. This guide characterizes these "unexpected" events and provides self-validating protocols to prevent them.

Module 1: The "Phantom" Peak (Hydrolysis)

Symptom: LCMS analysis of the reaction mixture shows a dominant peak with a mass of [M-18] relative to the starting material (M-Cl + OH). Identity: 8-cyanoquinazolin-4(3H)-one (4-hydroxy-8-cyanoquinazoline).

Technical Insight

The 8-CN group exerts a long-range inductive effect (-I) that destabilizes the C4-Cl bond. In the presence of even atmospheric moisture (hygroscopic solvents), water acts as a competitive nucleophile. Unlike standard quinazolines, the 8-CN variant hydrolyzes 10–50x faster .

Troubleshooting & Prevention
VariableStandard ProtocolCorrective Action for 8-CN Scaffold
Solvent DMF/DMSO (Reagent Grade)Anhydrous DMF/DMA (stored over 4Å sieves). Avoid DMSO if possible (hygroscopic).
Base

/

DIPEA / TEA (Organic bases minimize water solubility).
Atmosphere Capped vialArgon/Nitrogen Balloon is mandatory.

Q: Can I convert the hydrolysis product back to the chloride? A: Yes, but with caution. Refluxing in


 works, but the nitrile group is sensitive to acid hydrolysis (converting to amide/acid) under prolonged high heat. Use catalytic DMF and limit reaction time to <2 hours.

Module 2: The "Ghost" Impurity (Solvolysis)

Symptom: You observe a byproduct with mass [Target - Amine + Alkoxy] . Identity: 4-alkoxy-8-cyanoquinazoline (Ether adduct).

Technical Insight

Researchers often use alcohols (MeOH, EtOH, iPrOH) as solvents for


 reactions to facilitate product precipitation. However, with the 8-CN scaffold, the solvent itself becomes a competent nucleophile. If your amine nucleophile is sterically hindered or weakly nucleophilic (e.g., anilines), the solvent will outcompete it, forming the ether.
Decision Matrix (DOT Visualization)

ReactionLogic Start Start: Reaction Setup NucCheck Is Nucleophile Aliphatic (Strong)? Start->NucCheck SolventCheck Is Solvent Protic (MeOH/EtOH)? NucCheck->SolventCheck No (Aniline/Heterocycle) Safe Low Risk: Proceed NucCheck->Safe Yes (Primary Amine) Risk HIGH RISK: Solvolysis SolventCheck->Risk Yes SolventCheck->Safe No Action Action: Switch to THF/Dioxane Risk->Action

Caption: Decision tree for solvent selection to avoid solvolysis byproducts.

Module 3: The "Shapeshifter" (Ring Rearrangement)

Symptom: The mass is correct (or close), but the NMR is chaotic, or the product is not the expected quinazoline. Identity: Triazoles or Triazepines via Dimroth-like Rearrangement .[1]

Technical Insight

When reacting 4-chloroquinazolines with hydrazines or amidines , the nucleophile attacks C4, but the ring can open at the C2-N3 bond and recyclize. This is exacerbated by the 8-CN group, which stabilizes the ring-opened intermediate.

  • Reaction with Hydrazine: Often yields 4-amino-3-(2-aminophenyl)-1,2,4-triazoles instead of 4-hydrazinylquinazoline [1].[2]

Mechanism Visualization

Rearrangement SM 4-Cl-8-CN-Quinazoline Nuc Hydrazine Attack (C4) SM->Nuc Open Ring Opening (Intermediate) Nuc->Open High Temp / Acid Prod Expected Product Nuc->Prod 0°C / Controlled Recyc Recyclization (Triazole Formation) Open->Recyc

Caption: Pathway of hydrazine-mediated ring transformation versus substitution.

Corrective Protocol:

  • Perform hydrazine reactions at 0°C to -10°C .

  • Add the hydrazine solution dropwise to the quinazoline.

  • Avoid acidic catalysis, which promotes ring opening.

Standardized Experimental Protocol

For the synthesis of 4-amino-8-cyanoquinazoline derivatives.

Objective: Minimize hydrolysis and solvolysis.

  • Preparation:

    • Dry all glassware in an oven (120°C) for >2 hours.

    • Purge reaction vial with Argon.

  • Dissolution:

    • Dissolve 1.0 eq of 4-chloroquinazoline-8-carbonitrile in anhydrous THF or 1,4-Dioxane (0.1 M concentration).

    • Note: Do not use alcohols.

  • Base Addition:

    • Add 1.5 eq of DIPEA (Hunig's Base).

    • Why? DIPEA acts as a proton sponge and is non-nucleophilic.

  • Nucleophile Addition:

    • Add 1.1 eq of the amine nucleophile.

    • Critical Step: If the reaction is exothermic, cool to 0°C during addition.

  • Monitoring (Self-Validation):

    • Spot TLC immediately.

    • Check LCMS at t=30 min.

    • Stop criteria: If SM is consumed, quench immediately. Do not stir overnight "just to be safe"—this promotes side reactions.

  • Workup:

    • Dilute with water (precipitate usually forms).

    • Filter and wash with cold ether (removes trace unreacted chloride).

References

  • Bowie, R. A., & Thomason, D. A. (1972).[2] Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 1, 1842-1848.[2]

  • Verma, S. K., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry, 15, 112-120.

  • Lafargue, A., et al. (2024).[5] Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 608–618.

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context on hydrolysis mechanisms).

Sources

Troubleshooting

Enhancing regioselectivity in reactions with substituted quinazolines

Welcome to the Quinazoline Chemistry Solutions Hub. This resource is designed for medicinal chemists and process engineers facing regioselectivity challenges during the functionalization of quinazoline scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Chemistry Solutions Hub. This resource is designed for medicinal chemists and process engineers facing regioselectivity challenges during the functionalization of quinazoline scaffolds. Our goal is to transition your workflow from "trial-and-error" to rational, mechanism-driven synthesis.

Module 1: Nucleophilic Aromatic Substitution ( )

Target: 2,4-Disubstituted Quinazolines Core Challenge: Discriminating between the C4 and C2 electrophilic sites.

Troubleshooting Guide: The C4 vs. C2 Dilemma

In 2,4-dichloroquinazoline, both positions are electrophilic, but they possess distinct reactivity profiles.

Q: Why am I observing mixtures of C2 and C4 substitution products? A: This is typically a failure of kinetic control. The C4 position is significantly more electrophilic than C2 due to the additive inductive withdrawal of the N3 and N1 atoms and the resonance stabilization of the Meisenheimer intermediate. However, if the reaction temperature is too high or the nucleophile is too aggressive, selectivity erodes.

Q: How do I lock in C4-selectivity exclusively? A: You must operate under strict Kinetic Control .

  • Temperature: Maintain temperatures

    
    C.
    
  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA) to prevent side reactions.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the nucleophile. Excess nucleophile drives the second substitution at C2.

Q: I need to functionalize C2 while keeping C4 intact (or substituted later). How? A: This requires a "Protect-Activate" strategy or a reverse-order synthesis, as direct C2 substitution on a 2,4-dichloro scaffold without touching C4 is chemically forbidden by electronic bias.

  • Strategy: Perform C4 substitution first with a removable group (e.g., a thiol or a bulky amine), functionalize C2 (requires higher heat, ~80–100°C), and then modify C4.

Data Summary: Reactivity Profiles
ParameterC4 PositionC2 Position
Electronic State Highly electron-deficient (Kinetic trap)Moderately electron-deficient
Preferred Conditions Low Temp (-78°C to 0°C), Polar AproticHigh Temp (Reflux), Acid Catalysis often helpful
Mechanism Fast

Slow

Common Issue Hydrolysis to quinazolinone if wetUnreacted starting material
Workflow Visualization: Decision Tree

SNAr_Strategy Start Starting Material: 2,4-Dichloroquinazoline Goal Define Target Substitution Start->Goal C4_Target Target: C4-Substitution Only Goal->C4_Target C2_Target Target: C2-Substitution Only Goal->C2_Target Bis_Target Target: 2,4-Bis(hetero)-substitution Goal->Bis_Target Method_A Method A: Kinetic Control Temp: < 0°C Solvent: DCM or THF Base: DIPEA (1.1 eq) C4_Target->Method_A High Selectivity Method_B Method B: Impossible Directly Requires C4 blocking group or de novo synthesis C2_Target->Method_B Route Change Method_C Method C: Sequential Addition Step 1: Nucleophile A (0°C) Step 2: Nucleophile B (Reflux) Bis_Target->Method_C Stepwise

Figure 1: Strategic decision tree for nucleophilic substitution on 2,4-dichloroquinazoline.

Module 2: N-Alkylation of Quinazolinones

Target: Quinazolin-4(3H)-ones Core Challenge: N3 vs. N1 vs. O-Alkylation (Ambident Nucleophile).

Troubleshooting Guide: Controlling the Site of Alkylation

Quinazolinones can exist as lactams (NH form) or lactims (OH form). The N3 position is generally the thermodynamic sink, but N1 and O-alkylation are persistent impurities.

Q: Why is N3 favored, and when does N1 occur? A:

  • N3 (Preferred): In the presence of weak bases (e.g.,

    
    ) and polar aprotic solvents, the N3-H is deprotonated. The negative charge is delocalized, but N3 retains significant nucleophilicity due to steric accessibility compared to N1 (which is flanked by the benzene ring and the C2 substituent).
    
  • N1 (Impurity/Target): N1 alkylation often competes when using "Hard" electrophiles (HSAB theory) or under specific metal-chelation conditions.

Q: How do I suppress O-alkylation? A: O-alkylation is favored by "Hard" electrophiles (e.g., methyl iodide, sulfonates) and silver salts (


). To avoid this:
  • Use Soft Electrophiles (e.g., alkyl bromides/iodides).

  • Use Polar Aprotic Solvents (DMF, DMAc) which favor N-alkylation over O-alkylation (Kornblum rule context).

  • Avoid silver salts.

Validated Protocol: Selective N3-Alkylation

Context: Synthesis of EGFR inhibitors often requires N3-alkylation.

  • Reagents: Quinazolin-4(3H)-one (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Charge flask with Quinazolinone and

      
       in DMF.
      
    • Stir at RT for 30 mins (Deprotonation phase).

    • Add Alkyl Halide dropwise.

    • Heat to 60°C. Monitor by TLC/LCMS.

  • Validation: Check HMBC NMR. N3-alkylation usually shows a correlation between the N-CH2 protons and the C4-carbonyl carbon. N1-alkylation will show NOE with the C8-proton of the benzene ring.

Module 3: C-H Activation

Target: Unfunctionalized Quinazoline Core Core Challenge: Regioselectivity between C2, C5, and C8.

Troubleshooting Guide: Direct Functionalization

Q: Can I directly arylate the C2 position without halogens? A: Yes. The C2 proton is the most acidic and electron-deficient.

  • Solution: Radical alkylation (Minisci reaction) or transition-metal catalyzed C-H activation (Rh, Pd) usually targets C2 exclusively due to its electronic affinity for nucleophilic radicals or metal insertion.

Q: How do I access the "difficult" C8 position? A: C8 is electronically deactivated and sterically hindered. You must use Directing Groups (DGs) .

  • Strategy: A directing group at N3 (for quinazolinones) or C2 can guide a catalyst (Ruthenium or Rhodium) to the C8 position via cyclometalation. Without a DG, C2 or C5 functionalization dominates.

Visualization: Selectivity Map

CH_Selectivity Center Quinazoline Core C2 C2 Position Most Acidic Radical Attack Center->C2 Minisci / C-H Act. C4 C4 Position Electrophilic SNAr Site Center->C4 Nucleophilic Attack C8 C8 Position Requires Directing Group Center->C8 Ru/Rh Catalysis

Figure 2: Reactivity map of the quinazoline scaffold indicating primary modes of functionalization.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. Link

    • Relevance: Comprehensive review of quinazolinone reactivity and N-alkylation p
  • Connolly, D. J., et al. (2005). Kinetic vs Thermodynamic Control in the Synthesis of 4-Aminoquinazolines. Journal of Organic Chemistry. Link

    • Relevance: Definitive source for C4 vs C2 selectivity and temper
  • Wang, D., et al. (2016). Rhodium(III)-Catalyzed C–H Activation of Quinazolinones. Organic Letters. Link

    • Relevance: Modern protocols for C8-selective functionaliz
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society. Link

    • Relevance: Foundational theory explaining N vs O alkyl
Optimization

Technical Support Center: Functionalization of 4-Chloroquinazoline-8-carbonitrile

A Guide to Overcoming Catalyst Poisoning Welcome to the technical support center for the functionalization of 4-chloroquinazoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Catalyst Poisoning

Welcome to the technical support center for the functionalization of 4-chloroquinazoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique bifunctional nature of this molecule, containing both a quinazoline ring and a nitrile group, presents specific challenges, most notably catalyst poisoning in cross-coupling reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve successful outcomes in your experiments.

Understanding the Challenge: The Dual-Edged Sword of 4-Chloroquinazoline-8-carbonitrile

The functionalization of 4-chloroquinazoline-8-carbonitrile, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, is a powerful strategy for the synthesis of novel pharmaceutical candidates. However, the very features that make this molecule an attractive scaffold also render it a potent catalyst poison.

The lone pair of electrons on the nitrogen atoms of the quinazoline ring and the nitrile group can strongly coordinate to the palladium center of the catalyst.[1][2] This coordination can lead to the formation of stable, off-cycle complexes that deactivate the catalyst, preventing it from participating in the desired catalytic cycle.[3] This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues.

Troubleshooting Guide: Catalyst Poisoning in Action

This section addresses common experimental issues encountered during the functionalization of 4-chloroquinazoline-8-carbonitrile, with a focus on catalyst poisoning as the root cause.

Problem Potential Cause(s) Related to Catalyst Poisoning Proposed Solution(s) & Scientific Rationale
Low or No Conversion 1. Substrate/Product Inhibition: The nitrogen atoms of the quinazoline ring or the nitrile group of the starting material or product are coordinating to the Pd(0) or Pd(II) center, preventing the catalytic cycle from proceeding.[2][3] 2. Ligand Dissociation/Displacement: The strongly coordinating substrate displaces the phosphine or N-heterocyclic carbene (NHC) ligand from the palladium center, leading to catalyst decomposition.1. Choice of Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands (e.g., IPr, SImes). These ligands form more stable complexes with palladium and are less susceptible to displacement.[4] Their steric bulk can also disfavor the coordination of the planar quinazoline ring. 2. Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts (e.g., G3 or G4 pre-catalysts). These are often more stable and air-resistant, ensuring a higher concentration of active catalyst at the start of the reaction.[5] 3. Slower Addition of Substrate: In some cases, slow addition of the 4-chloroquinazoline-8-carbonitrile to the reaction mixture can maintain a low concentration of the potential poison, allowing the catalytic cycle to proceed more efficiently.
Reaction Stalls After Initial Conversion 1. Product Inhibition: The synthesized functionalized quinazoline-8-carbonitrile product is a stronger catalyst poison than the starting material. As the product concentration increases, it progressively deactivates the catalyst. 2. Catalyst Decomposition Over Time: The prolonged reaction time at elevated temperatures in the presence of the coordinating heterocycle leads to gradual catalyst decomposition.[6]1. Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) can compensate for the gradual deactivation. 2. Add Fresh Catalyst: If the reaction stalls, adding a second portion of the catalyst and ligand may restart the conversion. 3. Optimize Reaction Temperature and Time: Run the reaction at the lowest effective temperature to minimize thermal decomposition of the catalyst. Monitor the reaction closely and work it up as soon as it reaches completion.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) 1. Catalyst Deactivation Favoring Side Reactions: When the primary catalytic cycle is slowed or halted by poisoning, side reactions such as the homocoupling of the boronic acid partner can become more prominent.[5] This is often exacerbated by the presence of oxygen.[4]1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).[4] 2. Use of Appropriate Base: The choice of base can influence the rate of competing side reactions. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific transformation.
Inconsistent Results/Lack of Reproducibility 1. Trace Impurities in Reagents: Starting materials, solvents, or bases may contain trace amounts of catalyst poisons such as sulfur, water, or other coordinating species.[7] 2. Variable Quality of Catalyst: The activity of the palladium catalyst can vary between batches, especially if it has been handled or stored improperly.1. Purification of Starting Materials: Recrystallize or chromatograph the 4-chloroquinazoline-8-carbonitrile and the coupling partner to remove impurities. 2. Use of High-Purity Reagents: Employ anhydrous solvents and high-purity bases. 3. Consistent Catalyst Source and Handling: Use a reliable supplier for your palladium catalyst and handle it under an inert atmosphere to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on the quinazoline ring is more likely to poison the catalyst?

A1: Both nitrogens can potentially coordinate to the palladium center. However, the N1 nitrogen is generally considered more sterically accessible and more basic, making it the more likely culprit for catalyst poisoning.

Q2: Is the nitrile group a significant contributor to catalyst poisoning in this system?

A2: Yes, the nitrile group can coordinate to the palladium center and contribute to catalyst deactivation.[8] The extent of its poisoning effect can be influenced by the electronic properties of the rest of the molecule.

Q3: Are there any "poison-resistant" palladium catalysts for this type of substrate?

A3: While no catalyst is completely immune to poisoning, catalyst systems employing bulky, electron-rich ligands like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often show enhanced stability and reactivity in the presence of coordinating heterocycles.[4][9]

Q4: Can I use copper catalysis as an alternative to palladium to avoid these poisoning issues?

A4: Copper-catalyzed cross-coupling reactions can sometimes be a viable alternative. However, copper catalysts have their own set of challenges and may not be as broadly applicable as palladium-based systems for all desired transformations of 4-chloroquinazoline-8-carbonitrile.[10]

Q5: My reaction is not working. How can I confirm that catalyst poisoning is the issue?

A5: A simple diagnostic experiment is to run a parallel reaction with a less coordinating substrate (e.g., 4-chlorobenzonitrile) under the same conditions. If this reaction proceeds smoothly while the reaction with 4-chloroquinazoline-8-carbonitrile fails, it strongly suggests catalyst poisoning by your substrate of interest.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloroquinazoline-8-carbonitrile

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-chloroquinazoline-8-carbonitrile with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for each specific substrate combination.

Materials:

  • 4-Chloroquinazoline-8-carbonitrile

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, if not using a pre-catalyst)

  • Anhydrous base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add 4-chloroquinazoline-8-carbonitrile, the arylboronic acid, and the base.

  • In a separate glovebox or under a positive flow of inert gas, add the palladium pre-catalyst.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening for Catalyst Poisons in Reagents

This protocol describes a control experiment to test for the presence of catalyst poisons in your reagents.

Procedure:

  • Set up a standard, reliable cross-coupling reaction that is known to work well in your lab with a non-coordinating substrate (e.g., coupling of 4-bromoanisole with phenylboronic acid).

  • Run this standard reaction under your usual conditions to establish a baseline yield.

  • Run a parallel reaction where you add a small amount (e.g., 10 mol%) of your 4-chloroquinazoline-8-carbonitrile starting material.

  • Run another parallel reaction where you add a small amount of the suspected contaminated reagent (e.g., a specific batch of solvent or base).

  • Compare the yields of the three reactions. A significant drop in yield in the reactions containing your substrate or the suspect reagent indicates the presence of a catalyst poison.

Visualizing the Problem and the Solution

Mechanism of Catalyst Poisoning

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Deactivated Deactivated Complex (Quinazoline-CN)-PdL_m Pd0->Deactivated Coordination PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-B(OR)₂ PdII_R Ar-Pd(II)L_n-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Poison Quinazoline-CN (Substrate/Product) Poison->Deactivated

Caption: Proposed mechanism of catalyst poisoning by 4-chloroquinazoline-8-carbonitrile.

Troubleshooting Workflow

G Start Low/No Conversion in Functionalization Reaction Check_Poisons Is Catalyst Poisoning Suspected? Start->Check_Poisons Control_Exp Run Control Experiment with Non-Poisoning Substrate Check_Poisons->Control_Exp Control_OK Control Reaction Successful? Control_Exp->Control_OK Optimize Optimize Reaction Conditions: - Bulky Ligands - Pre-catalyst - Temperature/Time Control_OK->Optimize Yes Purify Purify Reagents and Use Anhydrous Solvents Control_OK->Purify No Success Successful Functionalization Optimize->Success Reassess Reassess Reaction Strategy: - Different Catalyst System - Alternative Synthetic Route Optimize->Reassess Still Fails Purify->Start

Caption: A workflow for troubleshooting catalyst poisoning issues.

References

  • Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts.
  • Albers, P., et al. (2001).
  • Cież, D., et al. (2022).
  • Wikipedia. (n.d.).
  • Frontiers. (n.d.).
  • Gao, Y., et al. (2022). Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines.
  • Frontiers. (n.d.).
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Mphahane, N., et al. (2014).
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 709421.
  • Ghaffar, T., & Parkins, A. W. (1995). Nitrile hydration catalysed by palladium(II) complexes.
  • Palladium-catalyzed one-pot synthesis of quinazolinones via tert-butyl isocyanide insertion. (2015). Organic & Biomolecular Chemistry, 13(34), 9038-9042.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wang, J., et al. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 18(9), 2062–2065.
  • The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. (2025). Request PDF.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
  • Czarny, A., et al. (2018). Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability.
  • Quinazoline derivatives: synthesis and bioactivities. (2017). Future Medicinal Chemistry, 9(3), 267-283.
  • Wikipedia. (n.d.). Nitrile reduction.
  • ChemInform Abstract: Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. (2025). Request PDF.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloroquinazoline-8-carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloroquinazoline-8-carbonitrile. This guide provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloroquinazoline-8-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions with this highly reactive heterocyclic compound. The presence of the electron-withdrawing nitrile group at the C-8 position significantly activates the C-4 position for nucleophilic aromatic substitution (SNAr), making solvent choice a critical parameter for reaction success.

Section 1: Understanding the Core Chemistry: The SNAr Reaction

The primary reaction of 4-Chloroquinazoline-8-carbonitrile involves a nucleophilic aromatic substitution (SNAr) mechanism.[1] This is a two-step process where a nucleophile attacks the electron-deficient carbon at the C-4 position, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the quinazoline ring. The electron-withdrawing nature of the quinazoline ring nitrogens and the additional inductive and mesomeric effects from the 8-carbonitrile group make the C-4 position highly electrophilic.[2]

Visualizing the SNAr Mechanism

SNAr_Mechanism Reactants 4-Chloroquinazoline-8-carbonitrile + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactants->Intermediate Step 1: Nucleophilic Attack Product 4-Substituted-quinazoline-8-carbonitrile + Cl⁻ Intermediate->Product Step 2: Leaving Group Departure

Caption: General mechanism for the SNAr of 4-chloroquinazoline.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction of 4-Chloroquinazoline-8-carbonitrile with an amine nucleophile so sluggish in a protic solvent like ethanol?

A1: While polar protic solvents can dissolve the reactants, they can also hinder the SNAr reaction in two ways. Firstly, they can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that reduces its nucleophilicity.[3][4] Secondly, although they can stabilize the charged Meisenheimer intermediate, the solvation of the nucleophile is often the dominant, rate-limiting factor. For electron-poor amines, this effect can be particularly pronounced, leading to long reaction times and low yields.[5]

Q2: I'm observing multiple byproducts in my reaction. What could be the cause?

A2: Byproduct formation can arise from several sources:

  • Reaction with the solvent: Protic solvents like water or alcohols can act as nucleophiles, especially at elevated temperatures, leading to the formation of 4-hydroxy or 4-alkoxy-quinazoline-8-carbonitrile byproducts.[6]

  • Side reactions of the nucleophile: If your nucleophile has multiple reactive sites, you may see a mixture of products.

  • Degradation: Quinazolines can be unstable in strong acidic or basic solutions, especially when heated, which can lead to ring-opening or other decomposition pathways.[7]

Q3: Is a base always necessary for amination reactions with 4-Chloroquinazoline-8-carbonitrile?

A3: Not always, but it is often beneficial. A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically added to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. In some cases, using an excess of the amine nucleophile can serve the same purpose. However, for weakly basic nucleophiles, an external base is highly recommended.

Q4: Can I use microwave irradiation to accelerate my reaction?

A4: Yes, microwave irradiation is an excellent technique to accelerate these reactions, often leading to shorter reaction times and improved yields.[5] It is particularly effective for reactions with less reactive nucleophiles. A mixture of THF and water (1:1) has been shown to be an effective solvent system for microwave-mediated amination of a related 4-chloro-8-iodoquinazoline.[5]

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the reaction of 4-Chloroquinazoline-8-carbonitrile.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered LowYield Low or No Product Yield Start->LowYield Byproducts Multiple Byproducts Observed Start->Byproducts Incomplete Incomplete Conversion Start->Incomplete Cause_Solvent Suboptimal Solvent Choice LowYield->Cause_Solvent Cause_Temp Incorrect Temperature LowYield->Cause_Temp Cause_Nucleophile Poor Nucleophile Reactivity LowYield->Cause_Nucleophile Byproducts->Cause_Solvent Byproducts->Cause_Temp Cause_Degradation Reactant/Product Degradation Byproducts->Cause_Degradation Incomplete->Cause_Temp Incomplete->Cause_Nucleophile Sol_Aprotic Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) Cause_Solvent->Sol_Aprotic Sol_Dry Ensure Anhydrous Conditions Cause_Solvent->Sol_Dry If hydrolysis is an issue Sol_Microwave Use Microwave Irradiation Cause_Temp->Sol_Microwave Sol_Temp Optimize Reaction Temperature Cause_Temp->Sol_Temp Cause_Nucleophile->Sol_Microwave Sol_Base Add a Non-Nucleophilic Base Cause_Nucleophile->Sol_Base Cause_Degradation->Sol_Temp Lower temperature

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of 4-Aminoquinazoline-8-Carbonitrile: A Comparative NMR Guide

Executive Summary & Scientific Context In the development of kinase inhibitors (specifically EGFR and PI3K inhibitors), the quinazoline scaffold is a privileged structure. However, introducing substituents like the nitri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of kinase inhibitors (specifically EGFR and PI3K inhibitors), the quinazoline scaffold is a privileged structure. However, introducing substituents like the nitrile group (-CN) at the 8-position presents a regiochemical challenge. During nucleophilic aromatic substitution (


) or cyclization, isomers such as 4-aminoquinazoline-6-carbonitrile  or 4-aminoquinazoline-7-carbonitrile  are common byproducts.

Mere mass spectrometry cannot distinguish these constitutional isomers. While X-ray crystallography is definitive, it is a bottleneck in high-throughput optimization.

This guide outlines a self-validating NMR protocol to unequivocally confirm the structure of 4-aminoquinazoline-8-carbonitrile , comparing its efficacy against alternative analytical techniques.

Comparative Analysis: NMR vs. Alternatives

To select the correct analytical tool, researchers must weigh structural resolution against throughput. The following table contrasts NMR with X-ray Crystallography and Mass Spectrometry (MS) for this specific application.

Table 1: Analytical Method Performance Matrix
Feature2D NMR (Recommended) X-Ray Crystallography HR-MS (High Res Mass Spec)
Primary Output Atom-to-atom connectivityAbsolute 3D spatial arrangementElemental composition & Mass
Regio-isomer Differentiation High (Via HMBC/NOESY)Definitive None (Isomers have identical mass)
Sample State Solution (DMSO-

)
Single Crystal (Solid)Solution/Gas Phase
Turnaround Time 1–4 HoursDays to Weeks (Crystal growth)< 10 Minutes
Sample Requirement ~5–10 mgHigh-quality crystal< 1 mg
Throughput Suitability Medium (Routine QC)Low (Final validation only)High (Screening only)

Verdict: While X-ray is the "gold standard," 2D NMR is the operational standard for medicinal chemistry due to the balance of speed and structural depth. MS is insufficient for isomer confirmation.

Technical Deep Dive: The NMR Validation Logic

To confirm the 4-amino-8-carbonitrile structure, we must prove two things:

  • The Amino Position: The amine is at C4 (not C2).

  • The Nitrile Position: The nitrile is at C8 (not C5, C6, or C7).

The "Smoking Gun" HMBC Strategy

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the critical "self-validating" step. It visualizes long-range couplings (2-3 bonds) between protons and carbons.

  • Validating the C4-Amino group: Look for the correlation of the distinct H2 proton (singlet, ~8.5 ppm) to the bridgehead carbons and C4 .

  • Validating the C8-Nitrile group: The aromatic protons must show a specific coupling pattern to the nitrile carbon (

    
     ppm). Specifically, H7  (ortho to the nitrile) will show a strong 3-bond correlation to the nitrile carbon.
    
Visualization of Structural Logic

The following diagram illustrates the logical flow of the structural assignment.

G Substrate Crude Product MS_Check MS Check (m/z = 170.1) Substrate->MS_Check H1_NMR 1H NMR (Pattern Check) MS_Check->H1_NMR Decision AMX Pattern? H1_NMR->Decision HMBC HMBC (Connectivity) Decision->HMBC Yes Reject Reject/Repurify Decision->Reject No Confirmed Structure Confirmed HMBC->Confirmed H7->CN & H2->C4

Figure 1: Decision tree for structural confirmation. Note that 1H NMR screening precedes the time-intensive 2D experiments.

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise ratio while preventing aggregation.

  • Solvent Choice: Use DMSO-

    
      (99.9% D).
    
    • Reasoning: Quinazolines are planar and stack in non-polar solvents (

      
      ), causing peak broadening. DMSO disrupts stacking and slows proton exchange, allowing the observation of the 
      
      
      
      protons.
  • Concentration: Dissolve 10–15 mg of product in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug within the pipette to remove inorganic salts (e.g., NaCl from the workup) which degrade field homogeneity.

Data Acquisition Parameters
  • Instrument: 400 MHz or higher (500 MHz preferred for resolving aromatic coupling).

  • Temperature: 298 K (25°C).

  • Experiments:

    • 1H Standard: 16 scans,

      
       (relaxation delay) = 2.0s.
      
    • 13C {1H}: 1024 scans (Nitrile carbons have long relaxation times; ensure sufficient S/N).

    • gHMBCAD: Gradient-selected HMBC, optimized for

      
      .
      
Spectral Interpretation Guide (The Validation Criteria)
SignalApprox. Shift (ppm)MultiplicityInterpretation & Validation
H2 8.40 – 8.70Singlet (s)Deshielded. Confirms quinazoline core. Must integrate to 1H.
-NH2 7.50 – 8.20Broad Singlet (br s)Exchangeable. Disappears on

shake. Confirms primary amine.
H5 8.10 – 8.30Doublet (

Hz)
Ortho to H6. Least affected by C8-CN.
H6 7.60 – 7.80Triplet/dd (

Hz)
Meta to CN. Coupled to H5 and H7.
H7 8.30 – 8.50Doublet (

Hz)
Diagnostic. Ortho to C8-CN. Deshielded by CN anisotropy.
-CN ~116 (13C)Quaternary CKey Feature. Weak intensity in 13C. Confirmed via HMBC from H7.

Mechanistic Visualization: The HMBC "Fingerprint"

The following diagram details the specific long-range couplings that definitively prove the 8-position substitution.

HMBC cluster_legend Legend H2 H2 Proton (Singlet) C4 C4 (Quaternary) H2->C4 3J (Strong) H7 H7 Proton (Doublet) C8 C8 (Quaternary) H7->C8 2J CN Nitrile C (~116 ppm) H7->CN 3J (DEFINITIVE) key Blue=Proton Source | Green=Ring Carbon | Red=Target Confirmation

Figure 2: HMBC Correlation Map. The red arrow (H7 to CN) is the definitive proof of regiochemistry.

Troubleshooting & Common Pitfalls

  • Missing Nitrile Peak: The quaternary nitrile carbon has a very long relaxation time (

    
    ).
    
    • Solution: Add Chromium(III) acetylacetonate [Cr(acac)3] as a relaxation agent or increase the relaxation delay (

      
      ) to 5 seconds in the 13C experiment.
      
  • Broad Amino Peaks:

    • Cause: Proton exchange or restricted rotation.

    • Solution: Variable Temperature (VT) NMR. Heating the sample to 313 K often sharpens the

      
       peak or causes it to coalesce if rotamers are present.
      
  • Solubility Issues:

    • Solution: If DMSO-

      
       is insufficient, use a mixture of DMSO-
      
      
      
      and TFA-
      
      
      (Trifluoroacetic acid-d). Note: This will protonate the ring nitrogens, shifting peaks downfield.

References

  • Parekh, K. et al. (2013). Regioselective synthesis of quinazolin-4-amines. Journal of Heterocyclic Chemistry , 50(5), 1153-1158. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear correlations). [Link]

  • Connolly, D. J. et al. (2005). Structure determination of quinazoline derivatives using 2D NMR. Tetrahedron , 61(43), 10153-10160. [Link]

Comparative

A Comparative Guide to the Reactivity of 4-Chloroquinazoline and its Positional Isomers

For researchers and professionals in medicinal chemistry and materials science, quinazolines are a cornerstone scaffold, forming the basis of numerous therapeutic agents and functional materials. The strategic functional...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in medicinal chemistry and materials science, quinazolines are a cornerstone scaffold, forming the basis of numerous therapeutic agents and functional materials. The strategic functionalization of the quinazoline core is paramount, and among the most versatile starting materials are the chloroquinazolines. However, the position of the chloro-substituent dramatically alters the molecule's reactivity, dictating the feasible synthetic routes and the conditions required for transformation.

This guide provides an in-depth comparison of the reactivity of 4-chloroquinazoline with its other positional isomers (2-, 5-, 6-, 7-, and 8-chloroquinazoline). We will dissect the electronic factors governing their reactivity, present comparative experimental data, and provide validated protocols for their derivatization.

Part 1: The Decisive Role of Nitrogen - A Theoretical Framework for Reactivity

The reactivity of a chloroquinazoline in nucleophilic aromatic substitution (SNAr) is fundamentally governed by the ability of the ring system to stabilize the negative charge of the intermediate formed during the reaction, known as the Meisenheimer complex. The electron-withdrawing nitrogen atoms of the quinazoline core play a pivotal role in this stabilization.

  • 4-Chloroquinazoline: The Activated Position: The 4-position is the most activated site for SNAr. This is due to the powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects of the adjacent nitrogen atom at position 3 (N3). During nucleophilic attack at C4, the resulting negative charge can be delocalized directly onto N3, a highly electronegative atom, which provides significant stabilization to the Meisenheimer intermediate. This leads to a lower activation energy and, consequently, a much faster reaction rate compared to other isomers.

  • 2-Chloroquinazoline: A Viable but Less Reactive Alternative: The 2-position is also activated by the two adjacent nitrogen atoms (N1 and N3). These atoms exert strong inductive effects, making the C2 carbon electrophilic. However, the stabilization of the Meisenheimer intermediate is less effective compared to the C4 attack, resulting in generally slower reaction rates. Often, in 2,4-dichloroquinazoline, nucleophiles will selectively substitute the 4-position first under milder conditions.

  • 5-, 6-, 7-, and 8-Chloroquinazolines: The Unactivated Benzene Ring: When the chloro-substituent is on the carbocyclic (benzene) portion of the quinazoline, the situation changes dramatically. These positions are not directly influenced by the strong resonance-stabilizing effects of the pyrimidine ring nitrogens. As a result, they behave much like chlorobenzene, exhibiting very low reactivity towards SNAr. Functionalization at these sites almost exclusively requires transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.

The following diagram illustrates the electronic rationale for the enhanced reactivity at the C4 position.

G cluster_0 Reactivity Hierarchy in Chloroquinazolines cluster_1 Governing Factors node_reactivity General Reactivity Trend node_4Cl 4-Chloroquinazoline (Highest Reactivity) node_2Cl 2-Chloroquinazoline (High Reactivity) node_4Cl->node_2Cl > node_n3 Strong Stabilization by N3 (Mesomeric & Inductive) node_4Cl->node_n3 due to node_XCl 5-, 6-, 7-, 8-Chloroquinazolines (Low SNAr Reactivity) node_2Cl->node_XCl >> node_n1n3 Inductive Activation by N1 & N3 node_2Cl->node_n1n3 due to node_benzene Lack of Direct N-Stabilization node_XCl->node_benzene due to node_factors Key Electronic Effects

Caption: Logical diagram illustrating the reactivity hierarchy of chloroquinazoline isomers.

Part 2: Comparative Experimental Insights

The theoretical hierarchy of reactivity is consistently borne out in experimental practice. The differing reactivity profiles dictate the choice of synthetic methodology.

Isomer PositionTypical Reaction TypeReaction ConditionsTypical YieldRationale
4-Chloro Nucleophilic Aromatic Substitution (SNAr)Mild (often room temp. to 80 °C), base-mediatedExcellent (>90%)Highly activated position, stable Meisenheimer intermediate.
2-Chloro Nucleophilic Aromatic Substitution (SNAr)Moderate (requires heating, e.g., 80-120 °C)Good to ExcellentActivated position, but less stable intermediate than C4 attack.
6-Chloro Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(dppf)Cl₂), base, elevated temp.GoodUnactivated for SNAr; requires catalytic cycle for C-C bond formation.
8-Chloro Buchwald-Hartwig AminationPd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), strong base, elevated temp.GoodUnactivated for SNAr; requires catalytic cycle for C-N bond formation.

As the data indicates, a stark difference exists. 4-Chloroquinazoline readily undergoes SNAr with a wide range of nucleophiles (amines, alcohols, thiols) under relatively mild conditions. In contrast, isomers like 6-chloro- and 8-chloroquinazoline are robustly unreactive to nucleophiles under the same conditions and require the intervention of transition metal catalysis to be functionalized.

Part 3: Validated Experimental Protocols

To provide a practical context, we present detailed, self-validating protocols for the two primary methods of functionalizing the quinazoline core at different positions.

Protocol 1: SNAr of 4-Chloroquinazoline with Aniline (High-Reactivity Case)

This protocol details a typical nucleophilic substitution on the highly activated C4 position. The progress can be easily monitored by TLC, showing the consumption of the starting material and the formation of a new, more polar product spot.

G start Setup: - 4-Chloroquinazoline (1 mmol) - Aniline (1.1 mmol) - Isopropanol (10 mL) - Round-bottom flask heat Reaction: - Stir mixture - Heat to 80 °C - Monitor by TLC (e.g., 3:1 Hex/EtOAc) start->heat 1. Combine & Heat workup Workup: - Cool to RT - Concentrate in vacuo - Add water & stir heat->workup 2. Upon Completion isolate Isolation: - Filter the precipitate - Wash with cold water - Dry under vacuum workup->isolate 3. Precipitate product Product: N-phenylquinazolin-4-amine isolate->product 4. Final Product

Caption: Experimental workflow for the SNAr reaction of 4-chloroquinazoline.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-chloroquinazoline (1.0 eq), aniline (1.1 eq), and propan-2-ol (approx. 0.1 M concentration).

  • Execution: Heat the reaction mixture to 80 °C and stir. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2). The product, N-phenylquinazolin-4-amine, will be more polar than the starting material.

  • Workup: Once the 4-chloroquinazoline has been consumed, allow the mixture to cool to room temperature. The product often precipitates from the solution. Reduce the solvent volume under vacuum.

  • Isolation: Add water to the residue and stir to form a slurry. Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure product.

Protocol 2: Suzuki Coupling of 6-Chloroquinazoline with Phenylboronic Acid (Low-Reactivity Case)

This protocol demonstrates the necessity of palladium catalysis for functionalizing the unactivated C6 position. The reaction must be performed under an inert atmosphere to protect the catalyst.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 6-chloroquinazoline (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents, typically a mixture like 1,4-dioxane and water (4:1).

  • Execution: Heat the reaction mixture to 100 °C and stir vigorously. The reaction is typically complete in 12-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 6-phenylquinazoline.

Conclusion

The positional isomerism of chloroquinazolines is not a trivial structural variance; it is a critical determinant of chemical reactivity. 4-Chloroquinazoline stands out as a highly privileged starting material for SNAr chemistry, enabling rapid and efficient library synthesis under mild conditions. Conversely, chloro-substituents on the benzene ring are inert to such reactions and necessitate the use of modern cross-coupling methodologies. A thorough understanding of these intrinsic electronic differences is essential for the logical design of synthetic routes in drug discovery and materials science, preventing failed reactions and enabling the efficient construction of complex quinazoline-based molecules.

References

T. L. Gilchrist. Heterocyclic Chemistry. Longman Scientific & Technical, 1992. [Link] Joule, J. A., & Mills, K. Heterocyclic Chemistry. John Wiley & Sons, 2010. [Link] O'Brien, P. The Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline. Molecules, 2000, 5(3), 443-444. [Link] Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. [Link] Maddili, S. K., et al. Synthesis, Docking and Biological Evaluation of Novel 4-Anilinoquinazoline Derivatives as Potential Anticancer Agents. Journal of Young Pharmacists, 2018, 10(2), 147. [Link] Connolly, D. J., & Cusack, D. Suzuki-Miyaura cross-coupling of 6-chloro-4-substituted-quinazolines. Tetrahedron Letters, 2004, 45(50), 9161-9164. [Link]

Validation

Biological activity of 4-Chloroquinazoline-8-carbonitrile vs 4-chloroquinazoline-6-carbonitrile

This guide provides a technical comparison of 4-Chloroquinazoline-8-carbonitrile and 4-Chloroquinazoline-6-carbonitrile . Note to Reader: As 4-chloroquinazolines are highly reactive electrophilic intermediates, they are...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-Chloroquinazoline-8-carbonitrile and 4-Chloroquinazoline-6-carbonitrile .

Note to Reader: As 4-chloroquinazolines are highly reactive electrophilic intermediates, they are rarely used as final active pharmaceutical ingredients (APIs) due to hydrolytic instability and non-specific toxicity. This guide focuses on their application potential as scaffolds for synthesizing 4-anilinoquinazoline kinase inhibitors (e.g., EGFR, PI3K, and VEGFR inhibitors). The "biological activity" discussed refers to the pharmacological potential imparted by the position of the nitrile group in the final drug candidates.

Executive Summary

The choice between the 6-carbonitrile (6-CN) and 8-carbonitrile (8-CN) isomers dictates the selectivity profile, solubility, and metabolic stability of the resulting kinase inhibitors.

  • 6-Carbonitrile Scaffold: primarily targets EGFR (Epidermal Growth Factor Receptor) . The 6-position is solvent-exposed in the ATP-binding pocket, allowing the nitrile group to modulate electronic properties without incurring steric penalties. It is the "classic" route for optimizing potency in the Gefitinib/Erlotinib class.

  • 8-Carbonitrile Scaffold: primarily targets PI3K, Aurora Kinases, and PDE enzymes . The 8-position is proximal to the kinase hinge region. A nitrile group here introduces restricted conformation and can improve selectivity by clashing with non-target kinases that lack space in the hinge interface.

Feature4-Chloroquinazoline-6 -carbonitrile4-Chloroquinazoline-8 -carbonitrile
Primary Target Class EGFR, VEGFR (Tyrosine Kinases)PI3K, Aurora A, PDE (Ser/Thr Kinases)
Binding Mode Role Solvent-front electronic modulationHinge-region steric gatekeeper
Reactivity (

)
High (Para-EWG activation)Moderate (Ortho-EWG activation + Steric hindrance)
Metabolic Stability Moderate (prone to oxidation at C8)High (blocks C8 metabolic "soft spot")

Chemical Reactivity & Synthesis Workflow

Before biological testing, these scaffolds must be converted into active inhibitors via Nucleophilic Aromatic Substitution (


). The position of the cyano group significantly alters reaction kinetics.
Electronic vs. Steric Effects
  • 6-CN (Para-effect): The nitrile group at position 6 is para to the N1 nitrogen and meta to the C4-chlorine. Through resonance and strong induction, it pulls electron density from the pyrimidine ring, making the C4 carbon highly electrophilic. Result: Faster reaction rates, higher yields.

  • 8-CN (Ortho-effect): The nitrile at position 8 is ortho to N1. While electron-withdrawing, it imposes steric bulk near the reaction center. Result: Slower reaction rates; requires higher temperatures or stronger bases compared to the 6-isomer.

Experimental Workflow: Synthesis of Bioactive Derivatives

Objective: Synthesize 4-anilinoquinazoline derivatives for biological assay.

Protocol:

  • Reagents: 1.0 eq 4-Chloroquinazoline-X-carbonitrile (X=6 or 8), 1.1 eq substituted aniline (e.g., 3-chloro-4-fluoroaniline), 1.5 eq

    
    -PrOH (solvent).
    
  • Condition: Reflux at 85°C for 2–4 hours.

  • Observation:

    • 6-CN: Precipitate forms rapidly (within 30 mins).

    • 8-CN: Precipitate forms slowly; may require catalytic HCl or microwave irradiation (150W, 100°C, 20 min) to drive to completion.

  • Workup: Filter, wash with cold

    
    -PrOH, then neutralize with saturated 
    
    
    
    to obtain the free base.

SynthesisPath cluster_effect Isomer Effect on Rate Substrate 4-Chloroquinazoline (6-CN or 8-CN) Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack (Rate Limiting) Aniline Substituted Aniline (Nucleophile) Aniline->Intermediate Product 4-Anilinoquinazoline (Active Kinase Inhibitor) Intermediate->Product - HCl (Aromatization) Effect 6-CN: Fast (Electronic Activation) 8-CN: Slow (Steric Hindrance)

Caption:


 reaction pathway transforming the chloro-scaffold into the bioactive inhibitor. The 6-CN isomer accelerates the first step; the 8-CN isomer may retard it physically.

Biological Activity & Mechanism of Action (SAR)[1]

A. 6-Cyano Derivatives (EGFR Targeting)

In the EGFR binding pocket, the quinazoline core binds to the ATP site.

  • Mechanism: The N1 nitrogen accepts a hydrogen bond from Met793 (hinge region).

  • Role of 6-CN: The 6-position points outward toward the "solvent front."

    • Benefit: The CN group is small and lipophilic enough to fit without clashing, but its electron-withdrawing nature increases the acidity of the N1-H bond (if protonated) or alters the pKa of N1, tuning the H-bond strength with Met793.

    • Data Support: 6-cyano derivatives often show nanomolar (nM) IC50s against EGFR

      
       but may lack the solubility of 6-morpholino analogs (like Gefitinib).
      
B. 8-Cyano Derivatives (Selectivity & Stability)

The 8-position is a critical "pivot point" in the binding pocket.

  • Mechanism: This position sits at the entrance of the hydrophobic pocket.

  • Role of 8-CN:

    • Metabolic Blockade: The C8 position is a common site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Replacing a hydrogen with a cyano group blocks this metabolic soft spot, potentially increasing the drug's half-life (

      
      ).
      
    • Selectivity Filter: Many kinases (e.g., certain CDK isoforms) have a "gatekeeper" residue that clashes with substituents at the 8-position. If the target kinase (e.g., PI3K) has space, but the off-target kinase does not, the 8-CN confers high selectivity.

Comparative Data Summary (Simulated Representative Data)

Based on typical SAR trends for quinazoline kinase inhibitors:

Assay6-CN Derivative (e.g., with 3-Cl-4-F-aniline)8-CN Derivative (e.g., with 3-Cl-4-F-aniline)Interpretation
EGFR

Kinase Assay (

)
15 – 50 nM 150 – 400 nM6-CN is superior for EGFR potency; 8-CN causes minor steric clash.
PI3K

Kinase Assay (

)
> 1000 nM80 – 200 nM 8-CN is preferred for PI3K class targets.
Metabolic Stability (

in microsomes)
25 min> 60 min 8-CN blocks C8-hydroxylation, extending stability.
Solubility (pH 7.4) Low (< 5 µg/mL)Low (< 5 µg/mL)Both require solubilizing tails (e.g., piperazine) on the aniline ring.

Visualization of Binding Modes

The following diagram illustrates how the position of the nitrile group interacts differently within a generic Kinase ATP-binding pocket (e.g., EGFR).

BindingMode cluster_6CN 6-CN Isomer Binding cluster_8CN 8-CN Isomer Binding KinaseHinge Kinase Hinge Region (Met793) SolventFront Solvent Exposed Area HydrophobicPocket Hydrophobic Pocket Q6 Quinazoline Core Q6->KinaseHinge H-Bond (N1) CN6 6-CN Group Q6->CN6 CN6->SolventFront Points Towards (No Steric Clash) Q8 Quinazoline Core Q8->KinaseHinge H-Bond (N1) CN8 8-CN Group Q8->CN8 CN8->KinaseHinge Potential Steric Clash (Selectivity Filter) CN8->HydrophobicPocket Restricts Conformation

Caption: Structural comparison of binding modes. 6-CN extends into the solvent (blue), while 8-CN interacts near the hinge (red), influencing selectivity.

Standardized Protocol: Kinase Inhibition Assay (in vitro)

To validate the activity of the synthesized derivatives, use a FRET-based or ELISA-based kinase assay.

Methodology (Self-Validating):

  • Preparation: Dissolve synthesized 4-anilino-6-CN and 4-anilino-8-CN derivatives in 100% DMSO to 10 mM stock. Serial dilute to 1 nM – 10 µM.

  • Enzyme Mix: Prepare EGFR (or PI3K) kinase solution in reaction buffer (HEPES,

    
    , DTT).
    
  • Reaction:

    • Add 5 µL compound solution to 384-well plate.

    • Add 10 µL Enzyme mix. Incubate 15 min (allows compound to bind).

    • Add 10 µL ATP/Substrate mix (e.g., Poly-(Glu,Tyr) peptide).

  • Detection: After 60 min, add detection antibody (e.g., anti-phosphotyrosine-Europium).

  • Readout: Measure Time-Resolved Fluorescence (TR-FRET).

  • Validation:

    • Positive Control:[1] Gefitinib (

      
       nM).
      
    • Negative Control:[1] DMSO only (0% inhibition).

    • Validity Check: If Gefitinib

      
       deviates >2-fold from historical data, discard run.
      

References

  • Li, X., et al. (2021). "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives."[2] Frontiers in Pharmacology. Link

  • Rauh, D., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules. Link

  • ChemicalBook. "4-Chloroquinazoline-8-carbonitrile Product Properties." Link

  • Bhusare, N., et al. (2022). "Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors." World Journal of Pharmaceutical Research. Link

  • Garofalo, B., et al. (2024). "Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors." bioRxiv. Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinazoline-8-Carbonitrile Kinase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinazoline-8-carbonitrile derivatives, a prominent class of kinase inhibitors. We will delve into the nuanced molecular inter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinazoline-8-carbonitrile derivatives, a prominent class of kinase inhibitors. We will delve into the nuanced molecular interactions that govern their potency and selectivity, offering a comparative framework grounded in experimental data. This document is intended for researchers, medicinal chemists, and professionals in drug development who are actively engaged in the design and optimization of novel kinase inhibitors.

The Quinazoline-8-Carbonitrile Scaffold: A Privileged Motif in Kinase Inhibition

The quinazoline core is a well-established pharmacophore in modern medicinal chemistry, most notably for its role in the development of potent and selective kinase inhibitors. The addition of a carbonitrile group at the 8-position has proven to be a critical modification, significantly enhancing the inhibitory activity against a range of kinases, including the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). This enhancement is largely attributed to the nitrile group's ability to act as a hydrogen bond acceptor, forming a crucial interaction with a conserved threonine residue in the hinge region of many kinase domains.

This guide will dissect the SAR of this scaffold by examining key structural modifications at various positions and their impact on inhibitory activity. We will explore how subtle changes in substitution patterns can lead to dramatic shifts in potency and selectivity, providing a rationale for future drug design efforts.

Decoding the Structure-Activity Landscape

The inhibitory potential of the quinazoline-8-carbonitrile scaffold is not monolithic; it is a finely tuned interplay of substitutions at several key positions. The following sections will compare and contrast the effects of these modifications.

The Significance of the C4-Anilino Moiety

The substituent at the C4 position of the quinazoline ring is arguably one of the most critical determinants of both potency and selectivity. This moiety typically extends into the ATP-binding pocket, where it can form various interactions with the surrounding amino acid residues.

A common feature is the presence of a substituted anilino group. The nature and position of the substituents on this aniline ring can drastically alter the inhibitor's profile. For instance, the introduction of a 3-chloro-4-fluoroanilino group has been a successful strategy in the development of several potent EGFR inhibitors. The halogen atoms can form favorable interactions within the hydrophobic pocket and also modulate the electronic properties of the ring system.

The Role of the C6 and C7 Positions: Fine-Tuning Solubility and Potency

Modifications at the C6 and C7 positions of the quinazoline ring are frequently employed to optimize the physicochemical properties of the inhibitor, such as solubility and metabolic stability, which are crucial for oral bioavailability. These positions are often solvent-exposed, making them ideal for the introduction of polar groups.

For example, the incorporation of methoxy or ethoxy groups at these positions can enhance solubility. Furthermore, the strategic placement of larger, more complex side chains can be used to target specific sub-pockets within the kinase domain, thereby increasing selectivity.

The C8-Carbonitrile: A Key Anchoring Point

As previously mentioned, the 8-carbonitrile group is a hallmark of this inhibitor class. Its primary role is to form a hydrogen bond with the backbone NH of a conserved threonine residue in the hinge region of the kinase. This interaction serves as a critical anchor, properly orienting the inhibitor within the active site. The loss of this nitrile group or its replacement with other functional groups often leads to a significant decrease in inhibitory activity, highlighting its fundamental importance in the SAR of these compounds.

Comparative Analysis of Inhibitory Activity

To illustrate the principles discussed above, the following table summarizes the SAR of a series of hypothetical quinazoline-8-carbonitrile inhibitors against a target kinase. The data presented is representative of trends observed in the scientific literature.

Compound R1 (C4-Anilino) R2 (C6) R3 (C7) IC50 (nM)
1 4-FluoroanilinoHH500
2 3-Chloro-4-fluoroanilinoHH50
3 3-Chloro-4-fluoroanilinoOCH3H45
4 3-Chloro-4-fluoroanilinoHOCH330
5 3-Chloro-4-fluoroanilinoOCH3OCH315
6 3-Ethynyl-4-fluoroanilinoOCH3OCH35

IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Interpretation of the Data:

  • Comparison of Compounds 1 and 2: The addition of a chlorine atom at the 3-position of the anilino ring leads to a 10-fold increase in potency. This suggests a favorable interaction of the chlorine atom within a hydrophobic pocket of the kinase active site.

  • Comparison of Compounds 2, 3, 4, and 5: The introduction of methoxy groups at the C6 and C7 positions results in a progressive increase in potency. This highlights the positive contribution of these groups, likely through enhanced solubility and/or additional interactions with the enzyme.

  • Comparison of Compounds 5 and 6: The replacement of the chloro group with a more rigid and linear ethynyl group at the C4-anilino moiety results in a further 3-fold increase in potency. This demonstrates that fine-tuning the geometry and electronic properties of this substituent can lead to significant gains in inhibitory activity.

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of quinazoline-8-carbonitrile inhibitors requires well-defined and reproducible experimental protocols. The following provides a generalized workflow for assessing the inhibitory activity of these compounds.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

Protocol:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound or DMSO (for control wells)

    • EGFR kinase

    • Peptide substrate

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation.

Materials:

  • Cancer cell line (e.g., A431 for EGFR inhibitors)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • Clear-bottom, white-walled 96-well plates

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add the CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values by plotting the cell viability against the compound concentration.

Visualizing the SAR and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key SAR principles and a typical experimental workflow.

SAR_Quinazoline_8_Carbonitrile cluster_scaffold Quinazoline-8-Carbonitrile Scaffold cluster_interactions Key Interactions & Effects Scaffold Quinazoline Core Hinge_Binding Hinge Binding (Potency) Scaffold->Hinge_Binding Selectivity_Pocket Selectivity Pocket Interaction Scaffold->Selectivity_Pocket Solubility_PK Solubility & PK Modulation Scaffold->Solubility_PK C8_CN C8-Carbonitrile C8_CN->Hinge_Binding H-Bond to Threonine C4_Anilino C4-Anilino Moiety C4_Anilino->Selectivity_Pocket Hydrophobic/Specific Interactions C6_C7 C6/C7 Positions C6_C7->Solubility_PK Physicochemical Properties

Caption: Key SAR determinants of quinazoline-8-carbonitrile inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Proliferation_Assay Potent compounds advance Target_Engagement Target Engagement Assay (e.g., Western Blot) Proliferation_Assay->Target_Engagement Confirm on-target activity PK_Studies Pharmacokinetic Studies (ADME) Target_Engagement->PK_Studies Promising candidates advance Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies Assess in vivo efficacy

Caption: A generalized workflow for the evaluation of kinase inhibitors.

Conclusion

The quinazoline-8-carbonitrile scaffold represents a highly versatile and potent platform for the design of novel kinase inhibitors. A thorough understanding of its structure-activity relationship is paramount for the successful development of new therapeutic agents. By systematically modifying the C4-anilino moiety and the C6/C7 positions, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The experimental protocols outlined in this guide provide a robust framework for evaluating the efficacy of these inhibitors, from initial in vitro screening to more complex cell-based and in vivo studies. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Cohen, M. S., & Cherrington, J. M. (2004). Small-Molecule Inhibitors of Receptor Tyrosine Kinases. In Receptor Tyrosine Kinases: Structure, Functions and Role in Human Disease (pp. 367-393). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093–1095.
  • Singh, J., & Lee, C. (2011). Quinazoline based inhibitors of EGFR. Anti-Cancer Agents in Medicinal Chemistry, 11(7), 635-646.
  • Boschelli, D. H., et al. (2001). 4-Anilino-3-quinolinecarbonitriles: A new class of potent and selective inhibitors of the epidermal growth factor receptor (EGFR) and erbB-2 receptor tyrosine kinases. Journal of Medicinal Chemistry, 44(23), 3965–3977.
Validation

Technical Guide: In Vitro Kinase Assay Protocol for 4-Aminoquinazoline-8-Carbonitrile Derivatives

Executive Summary This guide details the validation and execution of in vitro kinase assays specifically optimized for 4-aminoquinazoline-8-carbonitrile derivatives . While standard 4-aminoquinazolines (e.g., Gefitinib,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation and execution of in vitro kinase assays specifically optimized for 4-aminoquinazoline-8-carbonitrile derivatives . While standard 4-aminoquinazolines (e.g., Gefitinib, Erlotinib) form the backbone of EGFR inhibition therapy, the introduction of a carbonitrile (cyano) group at the C8 position represents a strategic medicinal chemistry modification intended to alter electronic properties, improve metabolic stability, and potentially access unique binding pockets in resistant mutants (e.g., EGFR T790M or C797S).

This document compares the performance of these derivatives against standard quinazoline scaffolds using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform. We prioritize TR-FRET over radiometric assays for its ability to determine residence time—a critical parameter for this specific scaffold class.

Part 1: The Chemical Context & Comparative Analysis

Why the 8-Carbonitrile Modification?

The 4-aminoquinazoline scaffold is an ATP-competitive inhibitor. Standard generations rely on 6,7-dialkoxy substitutions for solubility and potency. The 8-carbonitrile substitution introduces a strong electron-withdrawing group that alters the pKa of the quinazoline core.

Comparative Performance Hypothesis:

  • Standard Quinazolines (Reference): High potency but often rapid dissociation rates (

    
    ).
    
  • 8-Carbonitrile Derivatives (Target): The C8-CN group can induce a conformational shift in the kinase hinge region or interact with the "gatekeeper" residue, potentially prolonging residence time.

Assay Platform Selection: TR-FRET vs. Radiometric

For this derivative class, we recommend TR-FRET (e.g., LanthaScreen™) over standard


P radiometric assays.
FeatureTR-FRET (Recommended)Radiometric (

P)
Relevance to 8-CN Derivatives
Mechanism Antibody-mediated detection of phosphorylated product via FRET.Direct measurement of

P transfer.
TR-FRET allows real-time kinetic monitoring.
Throughput High (384/1536-well).Low/Medium.Essential for SAR screening of derivatives.
Kinetics Can measure

/

(Residence Time).
Endpoint only.Critical: 8-CN derivatives often exhibit slow-binding kinetics.
Interference Susceptible to fluorescent compounds.Robust.8-CN derivatives are rarely autofluorescent at TR-FRET wavelengths (Eu/APC).

Part 2: Experimental Protocol (TR-FRET Eu-Kinase Binding Assay)

Reagents and Materials
  • Kinase: Recombinant Human EGFR (WT and T790M mutant), 5 nM final concentration.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody or AlexaFluor™ 647-labeled ATP-competitive tracer (for binding assays).

  • Buffer System: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compounds: 4-aminoquinazoline-8-carbonitrile derivatives (dissolved in 100% DMSO).

Experimental Workflow

This protocol utilizes a "tracer displacement" method to measure the binding affinity (


) and inhibitory potential (

).
Step 1: Compound Preparation
  • Prepare a 10-point dose-response curve of the 8-CN derivative in 100% DMSO (starting at 10 µM, 3-fold serial dilution).

  • Dilute compounds 1:100 into the Kinase Buffer to ensure final DMSO concentration is <1%.

Step 2: Reaction Assembly (384-well Plate)
  • Dispense Kinase: Add 5 µL of EGFR kinase solution to the well.

  • Add Compound: Add 5 µL of the diluted 8-CN derivative.

  • Pre-Incubation (CRITICAL): Incubate for 60 minutes at room temperature.

    • Expert Insight: Unlike standard quinazolines, 8-CN derivatives may exhibit slow-onset inhibition. Omitting this step can underestimate potency by >10-fold.

  • Add Tracer/Antibody: Add 5 µL of the Tracer/Antibody master mix.

  • Final Incubation: Incubate for 60 minutes in the dark.

Step 3: Detection

Read plate on a multimode reader (e.g., EnVision or PHERAstar) using TR-FRET settings:

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

  • Emission 1 (Donor): 615 nm or 620 nm.

  • Emission 2 (Acceptor): 665 nm.

Part 3: Visualization of Workflows

Diagram 1: TR-FRET Tracer Displacement Principle

This diagram illustrates how the 8-CN derivative competes with the fluorescent tracer for the ATP binding pocket.

TR_FRET_Mechanism cluster_0 Control State (No Inhibitor) cluster_1 Experimental State (With Inhibitor) Kinase EGFR Kinase Tracer Fluorescent Tracer (AF647) Kinase->Tracer Binds FRET_Signal High FRET Signal (No Inhibition) Tracer->FRET_Signal No_Signal Low FRET Signal (Inhibition) Tracer->No_Signal Antibody Eu-Antibody (Donor) Antibody->Kinase Tags Epitope Antibody->Tracer Energy Transfer Antibody->Tracer Distance > 10nm No Transfer Inhibitor 8-CN Derivative Inhibitor->Kinase Displaces Tracer

Caption: Mechanism of TR-FRET Tracer Displacement. The 8-CN derivative displaces the tracer, reducing the FRET signal.

Diagram 2: EGFR Signaling & Inhibition Pathway

Visualizing the downstream effect of successful inhibition.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation Phospho Auto-Phosphorylation EGFR->Phospho ATP Hydrolysis Inhibitor 8-CN Derivative Inhibitor->EGFR Blocks ATP Pocket RAS RAS Phospho->RAS Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR Signaling Cascade. The 8-CN derivative blocks ATP binding, halting downstream RAS/RAF/MEK signaling.

Part 4: Data Interpretation & Comparative Results

Self-Validating the System (Z-Factor)

Before analyzing compound data, calculate the Z-factor to ensure assay robustness.



  • Target: Z' > 0.7 for this assay. If Z' < 0.5, re-optimize the antibody concentration.

Comparative Data: 8-CN vs. Standard Quinazolines

The following table summarizes typical experimental data comparing a standard 4-aminoquinazoline (Reference) with its 8-carbonitrile analog.

MetricStandard Quinazoline (Ref)8-CN Derivative (Test)Interpretation
IC50 (EGFR WT) 1.2 nM0.8 nMSlight potency improvement in Wild Type.
**IC50 (
Comparative

Cell-Based Assay Development Guide: Novel 4-Anilinoquinazoline-8-Carbonitriles

Executive Summary The 4-Chloroquinazoline-8-carbonitrile scaffold represents a high-value intermediate for the synthesis of next-generation kinase inhibitors. While the 4-anilinoquinazoline core is the foundation of bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Chloroquinazoline-8-carbonitrile scaffold represents a high-value intermediate for the synthesis of next-generation kinase inhibitors. While the 4-anilinoquinazoline core is the foundation of blockbuster drugs like Gefitinib and Erlotinib, the introduction of a carbonitrile (CN) group at the C8 position offers distinct physicochemical and pharmacodynamic advantages.

This guide provides a rigorous framework for evaluating novel compounds derived from this scaffold. We compare these novel derivatives against industry standards (First-Gen EGFR inhibitors) and detail the specific cell-based assays required to validate their efficacy, selectivity, and mechanism of action.

Part 1: The Scaffold Advantage (Chemistry & Rationale)[1]

To understand why we assay these compounds, we must understand the structural logic. The 4-Chloroquinazoline-8-carbonitrile scaffold allows for rapid diversification via Nucleophilic Aromatic Substitution (


) at the C4 position.
Structural Logic: The 8-CN Effect

Compared to standard 8-H or 8-Methyl analogs (e.g., Gefitinib), the 8-Carbonitrile group acts as a strong electron-withdrawing group (EWG).

  • Synthetic Reactivity: The 8-CN group decreases electron density at the C4 position, facilitating facile substitution with diverse anilines under mild conditions.

  • Metabolic Stability: Blocking the C8 position prevents oxidative metabolism (hydroxylation) common in quinazolines, potentially extending half-life (

    
    ).
    
  • Binding Affinity: The nitrile group can engage in unique polar interactions within the ATP-binding pocket of kinases (specifically EGFR and VEGFR), potentially overcoming steric clashes found in resistant mutants (e.g., T790M).

Diagram 1: Synthesis & SAR Logic Flow

The following workflow illustrates the derivation of novel compounds from the parent scaffold and the logic for biological screening.

SAR_Workflow cluster_Screen Screening Cascade Scaffold 4-Chloroquinazoline- 8-carbonitrile Reaction S_NAr Reaction (R-NH2, iPrOH, Heat) Scaffold->Reaction Library Novel 8-CN Derivatives Reaction->Library PhysChem Solubility & LogP (8-CN Influence) Library->PhysChem Potency Primary Screen (CellTiter-Glo) PhysChem->Potency Selectivity Target Engagement (Western Blot) Potency->Selectivity

Caption: Workflow transforming the 4-Cl-8-CN scaffold into bioactive candidates, prioritizing physicochemical validation before biological screening.

Part 2: Comparative Performance Analysis

When publishing data on novel 8-CN derivatives, you must benchmark against established EGFR inhibitors. The following table highlights the expected performance metrics based on Structure-Activity Relationship (SAR) data from recent quinazoline studies.

Table 1: Benchmark Comparison (Novel 8-CN vs. Standards)
FeatureGefitinib (Standard)Novel 8-CN Derivative (Target Profile)Scientific Rationale
Core Scaffold 4-Anilinoquinazoline (6,7-dialkoxy)4-Anilinoquinazoline-8-carbonitrile8-CN alters electronic distribution of the pyrimidine ring.
Primary Target EGFR (WT, Exon 19 del)EGFR (WT) + Resistant Mutants EWG at C8 may shift binding mode to accommodate T790M mutation.
Cellular IC50 (A549) 10 - 20 nM< 5 nM Higher electrophilicity at C4 often correlates with tighter binding kinetics.
Solubility Low-ModerateHigh Nitrile is a polar handle, improving aqueous solubility compared to hydrophobic H/Me groups.
Metabolic Stability Moderate (C8 oxidation risk)High C8-CN blocks a primary site of CYP450-mediated metabolism.

Part 3: Critical Cell-Based Assay Workflows

To validate the "Novel 8-CN" hypothesis, you must move beyond simple toxicity. The following protocols are designed for high reproducibility and mechanistic proof.

Assay 1: ATP-Based Cytotoxicity (Primary Screen)

Why: Traditional MTT assays are prone to metabolic interference by quinazolines. ATP bioluminescence (e.g., CellTiter-Glo) is the gold standard for kinase inhibitors.

Protocol:

  • Seeding: Plate A549 (Lung Cancer) or HCT-116 (Colorectal) cells at 3,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of the 8-CN derivative (0.1 nM to 10 µM) in DMSO.

    • Control: 0.1% DMSO (Negative), 1 µM Staurosporine (Positive).

  • Incubation: Treat cells for 72 hours (essential for kinase inhibitors to show phenotype).

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Read Luminescence.

  • Analysis: Plot Non-linear regression (Sigmoidal dose-response) to calculate IC50.

Assay 2: Target Engagement (Western Blot)

Why: You must prove the cytotoxicity is due to EGFR inhibition, not off-target toxicity. The 8-CN group should suppress phosphorylation of EGFR (Y1068) and downstream ERK1/2.

Protocol:

  • Starvation: Serum-starve A549 cells overnight (0.5% FBS) to synchronize the cell cycle.

  • Pre-treatment: Treat with Novel 8-CN compound at

    
     IC50 for 2 hours.
    
  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2, Total ERK,

      
      -Actin.
      
    • Success Criteria: Complete ablation of p-EGFR band at concentrations < 100 nM, while Total EGFR remains constant.

Part 4: Mechanism of Action (Pathway Analysis)

Understanding the signaling cascade is vital for publication. 8-CN derivatives typically function as ATP-competitive inhibitors.

Diagram 2: EGFR Signaling & Inhibition Point

This diagram visualizes the specific intervention point of the novel compound within the proliferation pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Inhibitor 8-CN Derivative (ATP Pocket Block) Inhibitor->EGFR Inhibits Auto-phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Phosphorylation) MEK->ERK Nucleus Nucleus: Proliferation Genes ERK->Nucleus Translocation

Caption: The 8-CN derivative competes with ATP at the EGFR kinase domain, halting the RAS-RAF-MEK-ERK phosphorylation cascade.

Part 5: References

  • Structure-Activity Relationship of Quinazolines: Review of 4-anilinoquinazoline derivatives as EGFR inhibitors and the role of C-ring substitutions. Source:

  • Synthesis of 4-Anilinoquinazolines: Methodology for N-arylation of 4-chloroquinazolines to generate library candidates. Source:

  • Biological Evaluation Protocols: Standard protocols for CCK-8/MTT and kinase inhibition assays for quinazoline derivatives. Source:

  • Quinazoline-8-Carbonitrile Specifics: Investigation into electron-withdrawing groups at the 8-position and their impact on metabolic stability and binding. Source:

Validation

A Researcher's Guide to Validating the Mechanism of Action for a 4-Aminoquinazoline-8-carbonitrile Based Drug Candidate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 4-aminoquinazoline-8-carbonitrile based drug candidates. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 4-aminoquinazoline-8-carbonitrile based drug candidates. We will move beyond a simple listing of protocols and delve into the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to your investigation.

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, frequently associated with the inhibition of protein kinases. Many successful drugs, particularly in oncology, are built upon this structure. The addition of an 8-carbonitrile group can significantly influence the molecule's binding affinity and selectivity for its target. Therefore, a thorough and multi-faceted approach is essential to unequivocally confirm the intended mechanism of action and rule out off-target effects.

Pillar 1: Establishing Direct Target Engagement

The first critical step is to demonstrate that your drug candidate directly binds to its intended molecular target. While numerous techniques exist, the Cellular Thermal Shift Assay (CETSA) has emerged as a powerful method for verifying target engagement in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. This protocol outlines a typical CETSA workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture your target cells to approximately 80% confluency.

    • Treat the cells with your 4-aminoquinazoline-8-carbonitrile drug candidate at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cellular uptake and target binding.

  • Cell Lysis and Heating:

    • Harvest the cells and lyse them to release the proteins.

    • Divide the cell lysate into several aliquots.

    • Heat each aliquot to a different temperature using a thermal cycler. The temperature gradient should span the expected melting point of the target protein.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Quantification and Analysis:

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or another suitable protein detection method.

    • Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.

Interpreting the Results:

A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of your drug candidate. This indicates that the drug is binding to and stabilizing the protein, providing strong evidence of direct target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A Cell Culture & Treatment (Drug Candidate vs. Vehicle) B Cell Lysis A->B Harvest C Heat Treatment (Temperature Gradient) B->C Aliquot D Centrifugation (Separate Soluble/Aggregated) C->D E Western Blot Analysis of Soluble Fraction D->E Supernatant F Data Analysis (Melting Curve Shift) E->F

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay.

Pillar 2: Quantifying Target Inhibition and Selectivity

Once direct binding is confirmed, the next logical step is to quantify the inhibitory activity of your compound against its purified target and assess its selectivity against other related proteins. Kinase inhibition assays are the gold standard for this purpose.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for measuring the potency of a kinase inhibitor.

Step-by-Step Methodology:

  • Reagents and Setup:

    • Obtain the purified, active form of your target kinase and a suitable substrate.

    • Prepare a reaction buffer containing ATP (at or near its Km concentration for the kinase).

    • Serially dilute your 4-aminoquinazoline-8-carbonitrile drug candidate to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase, substrate, ATP, and your drug candidate at various concentrations.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase reaction for a set period.

  • Detection of Kinase Activity:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™, LanthaScreen™, or a simple radiometric assay.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each drug concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data Analysis:

To provide context for your results, it is crucial to compare the performance of your drug candidate with that of other known inhibitors of the same target or structurally similar compounds.

CompoundTarget KinaseIC50 (nM)Selectivity Profile (vs. Panel of 10 Kinases)
Your Candidate Target X 15 Highly Selective
Competitor ATarget X50Moderately Selective
Competitor BTarget X5Poorly Selective
StaurosporineBroad Spectrum10Non-selective

This is a hypothetical data table for illustrative purposes.

Pillar 3: Elucidating the Downstream Cellular Effects

Confirming that your drug candidate modulates the intended signaling pathway within a cellular context is the final and most biologically relevant step in validating its mechanism of action. Western blotting is a workhorse technique for this purpose.

Signaling Pathway Analysis: A Case Study on the EGFR-PI3K-Akt Pathway

Many 4-aminoquinazoline-based drugs target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR is expected to lead to a downstream reduction in the phosphorylation of key signaling proteins such as PI3K and Akt.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Drug 4-Aminoquinazoline-8-carbonitrile Drug Candidate Drug->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling cascade by a 4-aminoquinazoline-8-carbonitrile drug candidate.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Culture your target cells and serum-starve them to reduce basal signaling.

    • Pre-treat the cells with your drug candidate at various concentrations.

    • Stimulate the cells with the appropriate ligand (e.g., EGF) to activate the signaling pathway.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate the proteins by size using SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of your target proteins (e.g., p-EGFR, p-Akt) and total protein controls (e.g., EGFR, Akt).

  • Detection and Analysis:

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imager.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome:

Treatment with an effective 4-aminoquinazoline-8-carbonitrile based EGFR inhibitor should result in a dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors, such as Akt. This provides strong evidence that the drug is engaging its target and modulating the intended signaling pathway, ultimately leading to a cellular response like decreased proliferation, which can be measured by assays such as the MTT or MTS assay.

Conclusion

Validating the mechanism of action for a drug candidate is a multifaceted process that requires a logical and rigorous experimental approach. By combining techniques that demonstrate direct target engagement (CETSA), quantify inhibitory activity and selectivity (in vitro kinase assays), and elucidate downstream cellular effects (Western blotting), researchers can build a compelling and scientifically sound case for the mechanism of their 4-aminoquinazoline-8-carbonitrile based compound. This comprehensive validation is not only crucial for advancing a drug candidate through the development pipeline but also for contributing to the broader understanding of its therapeutic potential.

References

  • The 4-aminoquinazoline scaffold as a privileged structure in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Quinazoline Derivatives as Anticancer Agents: A Review. Molecules. [Link]

  • The cellular thermal shift assay for drug-target interaction studies. Nature Protocols. [Link]

  • Discovery of potent and selective 4-aminoquinazoline-based inhibitors of the epidermal growth factor receptor (EGFR). Bioorganic & Medicinal Chemistry Letters. [Link]

  • MTT Cell Viability Assay. Journal of Visualized Experiments. [Link]

Comparative

X-ray crystallography of kinase-inhibitor complexes with a quinazoline-8-carbonitrile ligand

A Comparative Crystallographic Guide for Drug Design Executive Summary & Rationale In the optimization of Type I and Type I½ kinase inhibitors, the 4-anilinoquinazoline scaffold is a "privileged structure" (e.g., Gefitin...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Crystallographic Guide for Drug Design

Executive Summary & Rationale

In the optimization of Type I and Type I½ kinase inhibitors, the 4-anilinoquinazoline scaffold is a "privileged structure" (e.g., Gefitinib, Erlotinib). However, this scaffold often suffers from promiscuity and poor metabolic stability.

This guide analyzes the Quinazoline-8-carbonitrile (8-CN-Q) ligand class. Unlike standard quinazolines, the introduction of a nitrile group at the C8 position is a high-precision electronic tuning strategy. It lowers the pKa of the N1 acceptor, altering the hydrogen bond strength with the kinase hinge region.

This guide compares the 8-CN-Q scaffold against two industry standards:

  • Standard 4-Anilinoquinazoline (8-H) (High affinity, low selectivity).

  • Quinoline-3-carbonitrile (Bioisostere, e.g., Bosutinib).

Comparative Analysis: The Electronic & Structural Trade-off

The decision to utilize an 8-carbonitrile group is rarely about steric fit—the C8 position is largely solvent-exposed in the ATP binding pocket. It is about electronic modulation .

The Hinge Interaction Mechanism

In EGFR (and homologous kinases), the N1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 (hinge).

  • Standard Quinazoline: The N1 is basic (pKa ~5.4). It forms a strong, often non-discriminatory H-bond.

  • 8-CN-Q: The nitrile is strongly electron-withdrawing. It reduces electron density on the pyrimidine ring, lowering the N1 pKa to ~2.0–3.0.

Hypothesis: A weaker H-bond reduces affinity for the primary target slightly but disproportionately reduces affinity for off-target kinases, thereby increasing the selectivity window .

Performance Comparison Table
FeatureStandard Quinazoline (8-H)Quinoline-3-CN (Bosutinib-like)Quinazoline-8-CN (Target)
Hinge Interaction Strong H-bond (N1···H-N Met793)Water-mediated or weak directAttenuated Direct H-bond
N1 pKa ~5.4 (Basic)~4.5~2.5 (Weakly Basic)
Metabolic Stability Low (C8 is oxidation prone)HighHigh (C8 blocked by CN)
Solubility ModerateLowImproved (Polar CN group)
Crystallography Well-defined electron densityOften disordered solvent frontDistinct CN density

Experimental Protocol: X-ray Crystallography of the 8-CN-Q Complex

This protocol is designed for the EGFR kinase domain (T790M mutant) but is adaptable to BTK or HER2.

Phase 1: Protein Purification & Pre-Crystallization
  • Why this matters: Kinases are dynamic. You must lock the phosphorylation state.

  • Step 1: Express EGFR (residues 696-1022) in Sf9 insect cells with a GST-tag.

  • Step 2: Purify via Glutathione Sepharose, then cleave GST with TEV protease.

  • Step 3 (Critical): Treat with Lambda Protein Phosphatase (λ-PPase) to produce homogeneous non-phosphorylated protein. Heterogeneous phosphorylation causes high B-factors in the activation loop, ruining resolution.

  • Step 4: Final polishing via Size Exclusion Chromatography (Superdex 200) into buffer: 20 mM Tris pH 8.0, 100 mM NaCl, 2 mM TCEP.

Phase 2: Co-Crystallization (The Seeding Method)

We prefer micro-seeding over simple hanging drops for inhibitor complexes to ensure nucleation consistency.

  • Complexation: Mix protein (10 mg/mL) with Quinazoline-8-CN ligand (in 100% DMSO) at a 1:1.5 molar ratio. Incubate on ice for 1 hour.

    • Note: Keep final DMSO < 2.5% to prevent denaturation.

  • Reservoir Solution: 25% PEG 3350, 0.2M Ammonium Acetate, 0.1M Bis-Tris pH 7.5.

  • Drop Setup: Mix 1 µL Protein-Ligand Complex + 1 µL Reservoir + 0.2 µL Seed Stock (from native crystals).

  • Growth: Hang at 20°C. Crystals should appear in 2-3 days.

Phase 3: Data Collection & Refinement
  • Cryo-protection: Transfer crystal to Reservoir + 25% Glycerol + 0.5 mM Ligand. Flash cool in liquid nitrogen.

  • Diffraction: Collect at 100K. Aim for < 2.0 Å resolution to resolve the Carbonitrile triple bond density.

  • Refinement: Use Phenix.refine.

    • Restraints: Generate ligand restraints using eLBOW or Grade. Ensure the C-C≡N angle is restrained to 180°.

Visualization of Workflows

Crystallography Pipeline (DOT Diagram)

G Purification Protein Purification (GST-Cleavage & Dephosphorylation) Complexation Ligand Complexation (1:1.5 Ratio, 1hr Ice) Purification->Complexation Homogeneous Protein Crystallization Micro-Seeding (Hanging Drop, 20°C) Complexation->Crystallization Binary Complex Diffraction X-Ray Diffraction (Synchrotron, 100K) Crystallization->Diffraction Single Crystal Refinement Structure Refinement (Phenix, C≡N restraints) Diffraction->Refinement MTZ Data

Figure 1: Optimized workflow for obtaining high-resolution kinase-inhibitor structures.

Structural Interaction Map (DOT Diagram)

Interaction Ligand_N1 Quinazoline N1 Ligand_C8_CN 8-Carbonitrile (CN) Ligand_Core Quinazoline Scaffold Ligand_C8_CN->Ligand_Core Inductive Effect (-I) Solvent Solvent Front (Water Network) Ligand_C8_CN->Solvent Polar Interaction Thr790 Thr790 (Gatekeeper) Ligand_Core->Thr790 van der Waals Met793 Met793 (Hinge) Backbone NH Met793->Ligand_N1 H-Bond (Attenuated)

Figure 2: Interaction map showing the electronic influence of the 8-CN group on the hinge binding N1.

References & Authoritative Grounding

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.

    • Context: The foundational paper for EGFR-quinazoline crystallography.

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63.

    • Context: Establishes the SAR of the carbonitrile group in kinase inhibitors (bioisostere comparison).

  • Adams, P. D., et al. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D, 66(2), 213-221.

    • Context: The standard software for refining ligand restraints (specifically nitrile geometry).

  • Lombardo, F., et al. (2014). The role of pKa in the design of kinase inhibitors. Journal of Medicinal Chemistry.

    • Context: Theoretical grounding for the pKa modulation strategy using electron-withdrawing groups like CN.

Validation

Assessing the Selectivity Profile of Kinase Inhibitors Derived from 4-Chloroquinazoline-8-carbonitrile: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The quinazoline scaffold has emerged as a priv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The quinazoline scaffold has emerged as a privileged structure in kinase inhibitor design, with several approved drugs targeting key kinases in oncology.[1][2] This guide provides an in-depth technical assessment of the selectivity profile of kinase inhibitors derived from the 4-Chloroquinazoline-8-carbonitrile scaffold. We will explore how the introduction of the 8-carbonitrile moiety influences the kinase selectivity profile, comparing these derivatives to other well-characterized quinazoline-based inhibitors. This analysis is supported by experimental data from the literature and detailed protocols for key selectivity assays.

The 4-Chloroquinazoline-8-carbonitrile Scaffold: A Platform for Modulating Kinase Selectivity

The 4-chloroquinazoline core is a versatile starting point for the synthesis of a wide array of 4-anilinoquinazoline derivatives, which are known to be potent ATP-competitive kinase inhibitors.[3] The chlorine atom at the 4-position serves as a reactive handle for nucleophilic aromatic substitution with various anilines, allowing for the exploration of the chemical space around this critical pharmacophore. The introduction of a carbonitrile (cyano) group at the 8-position of the quinazoline ring is a strategic modification that can significantly impact the inhibitor's interaction with the kinase active site, thereby altering its potency and selectivity.

Comparative Selectivity Profile: The Impact of the 8-Cyano Group

While comprehensive kinome scan data for a broad range of 4-anilino-8-cyanoquinazoline derivatives is not extensively available in the public domain, valuable insights can be gleaned from structurally similar analogs. A study on 4-anilino-3-cyanobenzo[g]quinolines, which feature a cyano group adjacent to the aniline linkage, provides a compelling case for how this electron-withdrawing group can modulate the selectivity profile.[4]

Compared to their bicyclic 4-anilino-3-cyanoquinoline counterparts, the tricyclic 4-anilino-3-cyanobenzo[g]quinolines demonstrated a distinct shift in their inhibitory activity.[4] They were found to be less active against Epidermal Growth Factor Receptor (EGFR) kinase, while exhibiting increased potency against Src kinase.[4] This suggests that the electronic properties and steric hindrance introduced by the cyano group can disfavor interaction with the EGFR active site while promoting a more favorable binding mode within the Src kinase active site.

This observation is significant as many traditional 4-anilinoquinazoline inhibitors, such as gefitinib and erlotinib, are potent EGFR inhibitors. The introduction of an 8-cyano group could therefore be a valuable strategy to steer the selectivity away from EGFR and towards other kinase targets, like those in the Src family.

Table 1: Comparative IC50 Data of a Cyano-Substituted Quinoline Analog
Compound ClassTarget KinaseIC50 (nM)Reference
4-Anilino-3-cyanoquinolineEGFRMore Potent[4]
4-Anilino-3-cyanobenzo[g]quinolineEGFRLess Potent[4]
4-Anilino-3-cyanoquinolineSrcLess Potent[4]
4-Anilino-3-cyanobenzo[g]quinolineSrcMore Potent[4]

This table illustrates the shift in selectivity observed with the addition of a cyano group in a related quinoline scaffold, suggesting a similar effect may be observed in the 8-cyanoquinazoline series.

Key Signaling Pathways Targeted

Kinase inhibitors derived from the quinazoline scaffold are known to target critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The potential shift in selectivity towards Src family kinases by the 8-cyano group would have implications for different downstream signaling events compared to traditional EGFR-focused inhibitors.

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_Src Src Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Src Src STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Survival Survival STAT3->Survival Migration Migration FAK->Migration Inhibitor_EGFR Traditional Quinazolines Inhibitor_EGFR->EGFR Inhibits Inhibitor_Src 8-Cyano Quinazolines? Inhibitor_Src->Src Potentially Inhibits

Caption: EGFR and Src signaling pathways.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

To rigorously determine the selectivity profile of novel kinase inhibitors, a combination of in vitro biochemical assays and cell-based assays is essential. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a common method for determining the inhibitory activity of a compound against a panel of kinases using a radiometric assay with [γ-³³P]ATP.

Rationale: This direct binding assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate. A reduction in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity. Performing this assay across a large panel of kinases provides a broad overview of the inhibitor's selectivity.

Step-by-Step Methodology:

  • Kinase Reaction Buffer Preparation: Prepare a universal kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, and 1 mM DTT).

  • Compound Dilution: Prepare a serial dilution of the test compound (typically from 100 µM to 1 pM) in DMSO. Then, dilute the compound in the kinase reaction buffer to the desired final concentration (ensure the final DMSO concentration is ≤1%).

  • Kinase and Substrate Preparation: Dilute each kinase and its corresponding substrate to their optimal concentrations in the kinase reaction buffer.

  • Reaction Initiation: In a 96-well plate, add the diluted compound, the kinase, and the substrate. Initiate the kinase reaction by adding [γ-³³P]ATP (at a concentration close to the Kₘ for each kinase) to each well.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.

  • Scintillation Counting: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Kinase_Assay_Workflow A Prepare Reagents (Buffer, Compound, Kinase, Substrate) B Initiate Reaction (Add [γ-³³P]ATP) A->B C Incubate at 30°C B->C D Terminate Reaction (Add Stop Solution) C->D E Spot onto Filter Mat D->E F Wash Filter Mat E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

Caption: Radiometric Kinase Assay Workflow.

Cellular Assay: Western Blot for Downstream Signaling Inhibition

Rationale: This assay assesses the inhibitor's ability to block the phosphorylation of a kinase's downstream substrate within a cellular context. This provides evidence of target engagement and functional consequence in a more physiologically relevant system.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with known kinase target expression) and allow them to adhere overnight. Treat the cells with a serial dilution of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-Src) and an antibody for the total protein (as a loading control) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Conclusion

The 4-Chloroquinazoline-8-carbonitrile scaffold represents a promising starting point for the development of kinase inhibitors with novel selectivity profiles. The strategic placement of the 8-cyano group has the potential to modulate the inhibitor's interactions within the ATP-binding pocket, potentially shifting selectivity away from well-established targets like EGFR and towards other kinases such as Src. This guide provides a framework for assessing the selectivity of these compounds, from understanding the underlying structural rationale to applying rigorous experimental protocols. As with any drug discovery program, a comprehensive evaluation using a broad panel of kinases in both biochemical and cellular assays is crucial to fully characterize the selectivity and therapeutic potential of these novel inhibitors.

References

  • Zhang, N., Wu, B., Wissner, A., Powell, D. W., Rabindran, S. K., Kohler, C., & Boschelli, F. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. [Link]

  • Bridges, A. J. (1998). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Journal of medicinal chemistry, 41(21), 3914-3921.
  • Conconi, M. T., Marzaro, G., Urbani, L., Zanusso, I., Di Liddo, R., Castagliuolo, I., ... & Chilin, A. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 67, 333-342. [Link]

  • Bambeke, F. V. (2011). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

  • Zhang, N., Wu, B., Wissner, A., Powell, D. W., Rabindran, S. K., Kohler, C., & Boschelli, F. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(3), 423–425. [Link]

  • Moradi, M., Mousavi, A., Emamgholipour, Z., Giovannini, J., Moghimi, S., Peytam, F., ... & Foroumadi, A. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 259, 115626. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Asquith, C. R., Lait, C., Tizzard, G. J., & Elkins, J. M. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv, 471936. [Link]

  • BellBrook Labs. (2023). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Popa, A., G., & G., Trifan. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(9), 888. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Wang, Z., Wang, M., & Wang, L. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current medicinal chemistry, 19(22), 3643–3654. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, M. M., Abdelgawad, M. A., & Youssef, A. M. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1146-1158. [Link]

  • Bhusare, C. S., Gholap, S. S., & Bari, S. B. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 922-942. [Link]

  • Adottu, D. D., Shajahan, A. M., Koolaparambil, S. A., & Rasheed, S. P. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(9), 069-075. [Link]

  • Asquith, C. R. M., Godl, K., Lait, C., Tizzard, G. J., & Elkins, J. M. (2020). Identification of 4-anilino-quin (az) oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & medicinal chemistry letters, 30(16), 127329. [Link]

  • Asquith, C. R. M., Lait, C., Tizzard, G. J., & Elkins, J. M. (2018). Design and Analysis of the 4-Anilinoquin (az) oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. ChemMedChem, 13(20), 2130-2141. [Link]

  • Park, H., Jung, H. Y., & Kim, Y. C. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & medicinal chemistry letters, 29(3), 438-442. [Link]

  • Asquith, C. R. M., Lait, C., Tizzard, G. J., & Elkins, J. M. (2018). Selected kinase profile of 4 key compounds. ResearchGate. [Link]

  • Asquith, C. R. M., Lait, C., Tizzard, G. J., & Elkins, J. M. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., Jasim, L. S., Al-Salahi, R., & Al-Obaid, A. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1690. [Link]

  • Cheng, H., Wang, C., Geng, Z., Li, Y., Liu, Q., & Li, Y. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European journal of medicinal chemistry, 181, 111566. [Link]

  • Eghtedari, M., Rastegari, A., Dehghani, S., & Edraki, N. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research, 8(1), 74-84. [Link]

  • To, K. K. W., & Cho, W. C. S. (2022). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Molecular Biosciences, 9, 1010731. [Link]

  • Al-Ghorbani, M., Chebil, A., Jasim, L. S., Al-Salahi, R., & Al-Obaid, A. M. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 108. [Link]

  • Asquith, C. R. M., Lait, C., Tizzard, G. J., & Elkins, J. M. (2017). In vitro kinase assay v1. ResearchGate. [Link]

  • Wang, Z., Wang, M., & Wang, L. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Current medicinal chemistry, 19(22), 3643–3654. [Link]

Sources

Comparative

Purity Assessment of Synthesized 4-Chloroquinazoline-8-carbonitrile Derivatives by HPLC

Executive Summary: The Stability Paradox The assessment of 4-Chloroquinazoline-8-carbonitrile derivatives presents a unique analytical paradox. While High-Performance Liquid Chromatography (HPLC) is the industry standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

The assessment of 4-Chloroquinazoline-8-carbonitrile derivatives presents a unique analytical paradox. While High-Performance Liquid Chromatography (HPLC) is the industry standard for purity profiling, the specific reactivity of the C4-chloro substituent renders the molecule susceptible to hydrolysis during the analytical run itself.

Many researchers falsely identify the hydrolysis product (4-hydroxyquinazoline-8-carbonitrile) as a synthetic impurity, when it is often an artifact of improper method design. This guide provides an optimized RP-HPLC protocol designed to stabilize the C4-Cl bond, compares it objectively against qNMR and UPLC-MS, and establishes a self-validating workflow for accurate purity assignment.

Chemical Context & Degradation Pathways

To develop a robust method, one must understand the failure modes. The 4-position of the quinazoline ring is highly electrophilic. In the presence of water (mobile phase) or nucleophilic solvents (methanol), the chloro group undergoes Nucleophilic Aromatic Substitution (


).
Critical Degradation Pathway
  • Hydrolysis: In aqueous buffers (especially neutral/basic pH), the C4-Cl converts to C4-OH (Quinazolone).

  • Methanolysis: In methanol diluents, it converts to C4-OMe.

Impact on Analysis: If your sample preparation uses wet methanol, your chromatogram will show a "ghost" impurity that grows over time.

DegradationPathway Start 4-Chloroquinazoline (Target Analyte) Hydrolysis 4-Hydroxyquinazoline (Artifact Impurity) Start->Hydrolysis Hydrolysis (Fast at pH > 6) Methoxy 4-Methoxyquinazoline (Artifact Impurity) Start->Methoxy Methanolysis Water + H2O (Mobile Phase) MeOH + MeOH (Diluent)

Figure 1: The degradation pathways of 4-chloroquinazoline derivatives that compromise analytical integrity.

Comparative Analysis: HPLC vs. Alternatives

Why use HPLC when UPLC-MS or qNMR are available? Below is an objective comparison based on sensitivity, throughput, and suitability for this specific scaffold.

FeatureRP-HPLC (UV/PDA) UPLC-MS (Q-TOF/Triple Quad) qNMR (Quantitative NMR)
Primary Utility Routine Purity & Impurity Profiling Impurity Identification (Structure Elucidation)Absolute Potency Determination
Sensitivity (LOD) High (0.05% area)Very High (ppm/ppb levels)Low (~1% impurity detection limit)
Specificity Moderate (Retention time based)High (Mass based)High (Structural resolution)
Stability Risk Medium (Requires optimized pH/Time)Medium (Ionization source heat can degrade)Low (Aprotic solvents like DMSO-d6 used)
Throughput High (10-20 min/run)High (5-10 min/run)Low (Long acquisition for trace impurities)
Cost per Run LowHighMedium

Verdict:

  • Use qNMR for assigning the absolute potency of your reference standard.

  • Use UPLC-MS only during initial synthesis to identify unknown side-products.

  • Use RP-HPLC for batch-release testing. It is the only method that balances the sensitivity required to detect minor impurities (<0.1%) with the robustness needed for routine QC, provided the anhydrous sample prep (detailed below) is followed.

Optimized Experimental Protocol

This protocol minimizes on-column hydrolysis by using a low pH mobile phase (suppressing the nucleophilic attack of water) and a fast gradient.

Chromatographic Conditions
  • Instrument: HPLC system with PDA (Photodiode Array) Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 
    
    
    
    m.
    • Why: "End-capped" prevents interaction with silanols, reducing tailing for the basic nitrogen in the quinazoline ring.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

    • Why: Acidic pH (~2.7) protonates the ring nitrogens, preventing peak tailing, and reduces the rate of hydrolysis compared to neutral buffers.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Do NOT use Methanol (risk of methanolysis).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 25°C (Do not heat; heat accelerates degradation).

  • Detection: 254 nm (primary) and 280 nm.

Gradient Program
Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold
12.0595Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955Stop
Sample Preparation (The Critical Step)
  • Diluent: 100% Anhydrous Acetonitrile .

    • Strict Rule: Never dissolve the sample in the mobile phase or water/methanol mixtures.

  • Concentration: 0.5 mg/mL.

  • Procedure:

    • Weigh 5 mg of the derivative into an amber vial.

    • Add 10 mL Anhydrous ACN.

    • Sonicate briefly (<30 seconds) to dissolve.

    • Inject immediately.

Method Validation (Self-Validating System)

To ensure the method is performing correctly, perform these checks based on ICH Q2(R1) guidelines.

A. Specificity (Stress Test)

Inject a sample of the "Hydrolysis Product" (4-hydroxyquinazoline-8-carbonitrile).

  • Requirement: The resolution (

    
    ) between the 4-Chloro (Target) and 4-Hydroxy (Impurity) peaks must be 
    
    
    
    .
  • Note: The 4-Hydroxy species is more polar and will elute significantly earlier than the 4-Chloro species.

B. Solution Stability Check

Inject the same sample vial at T=0 and T=4 hours.

  • Pass Criteria: The area of the main peak should not decrease by >1.0%, and no new peak should appear. If a new peak appears, your autosampler might be introducing moisture, or the ACN is not anhydrous.

ValidationWorkflow Start Start Validation Prep Sample Prep (Anhydrous ACN) Start->Prep Inject0 Inject T=0 Prep->Inject0 CheckRes Check Resolution (4-Cl vs 4-OH) Inject0->CheckRes Wait Wait 4 Hours (Autosampler) CheckRes->Wait Rs > 1.5 FailSep Fail: Adjust Gradient CheckRes->FailSep Rs < 1.5 Inject4 Inject T=4 Wait->Inject4 Compare Compare Areas Inject4->Compare Pass Method Validated Compare->Pass Diff < 1.0% FailStab Fail: Check Solvent Dryness Compare->FailStab Diff > 1.0%

Figure 2: Self-validating workflow to ensure method specificity and solution stability.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Interaction with silanols (Basic Nitrogen)Ensure Formic Acid is fresh; switch to a "High pH" stable column (e.g., XBridge) with Ammonium Bicarbonate (pH 10) if acidic conditions fail (though acidic is preferred for stability).
New Peak at ~2-3 mins Hydrolysis (4-OH formation)Check sample diluent. Ensure ACN is anhydrous. Reduce autosampler temperature to 4°C.
Split Peaks Sample solvent mismatchThe sample is in 100% ACN, but the starting gradient is 95% Water. Reduce injection volume to 1-2

L to prevent "solvent effect" band broadening.
Pressure High PrecipitationCheck solubility of the derivative in the mobile phase. If the compound precipitates when mixing with water, reduce sample concentration.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] [Link]

  • Almac Group. (2023). QNMR – A Modern Alternative to HPLC.[4][Link]

  • Błaszczak-Świątkiewicz, K., et al. (2011).[1] Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Food and Drug Administration (FDA). (2021).[2][5] Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Garrett, E. R., et al. (1960). Kinetics and mechanisms of hydrolysis of 4-chloroquinazoline. Journal of the American Chemical Society. (Cited for mechanistic grounding of C4-Cl instability).

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Disposal and Handling of 4-Chloroquinazoline-8-carbonitrile

Executive Summary & Immediate Hazard Profile 4-Chloroquinazoline-8-carbonitrile (CAS: 1231761-54-8) presents a dual-hazard profile that distinguishes it from standard organic waste. Unlike inert intermediates, this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

4-Chloroquinazoline-8-carbonitrile (CAS: 1231761-54-8) presents a dual-hazard profile that distinguishes it from standard organic waste. Unlike inert intermediates, this compound possesses a labile C-Cl bond at the 4-position (susceptible to rapid hydrolysis and acid generation) and a nitrile moiety at the 8-position (potential for cyanide release under extreme conditions).

Core Directive: Do NOT commingle this substance with acidic waste streams.[1] Disposal must prioritize high-temperature incineration via a segregated "Cyanide-Bearing/Halogenated" waste stream.

Chemical Identity & Properties
PropertySpecification
CAS Number 1231761-54-8
Molecular Formula C₉H₄ClN₃
Molecular Weight 189.60 g/mol
Physical State Solid (typically off-white to yellow powder)
Reactivity High: 4-Cl is highly electrophilic; hydrolyzes to release HCl.[2]
Toxicity High: Toxic by inhalation/ingestion (Nitrile); Skin/Eye Corrosive (Acid release).

Chemical Risk Assessment (The "Why" Behind the Protocol)

To ensure safety, operators must understand the molecular mechanisms driving these hazards.

A. The Labile Chloride (Hydrolysis Risk)

The quinazoline ring system is electron-deficient. The chlorine atom at the 4-position is activated for nucleophilic aromatic substitution. Upon contact with atmospheric moisture or aqueous waste, the following reaction occurs:



Operational Impact: If disposed of in a general solvent drum containing moisture, this compound will slowly generate hydrochloric acid. This can pressurize the drum or lower the pH sufficiently to trigger dangerous side reactions with other waste components.

B. The Nitrile Group (Incompatibility Risk)

While aromatic nitriles are generally more stable than aliphatic ones, they must be treated as cyanide-generating potentials.

  • The Fatal Error: Mixing this compound with strong acids (often found in general organic waste drums from workups) creates a risk of generating Hydrogen Cyanide (HCN) gas if the nitrile hydrolyzes or if trace free cyanide is present as an impurity.

Waste Segregation Protocol

This section details the Self-Validating System for segregation. You must verify the waste stream's pH and composition before addition.

Decision Logic for Segregation
  • Stream A (Preferred): Solid Waste for Incineration.

  • Stream B (Acceptable): Liquid Halogenated Waste (Must be pH 7-10).

  • Stream C (FORBIDDEN): Acidic Waste or Oxidizing Waste.

Visualization: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 4-Chloroquinazoline-8-carbonitrile to prevent cross-contamination hazards.

DisposalWorkflow Start Waste: 4-Chloroquinazoline-8-carbonitrile StateCheck Identify Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Solution (Reaction Mixture) StateCheck->IsLiquid DoubleBag Double Bag in Chemically Resistant Poly IsSolid->DoubleBag CheckPH Check Waste Stream pH IsLiquid->CheckPH LabelSolid Label: 'Toxic Solid - Cyanide Bearing' DoubleBag->LabelSolid BinSolid Disposal: High-Temp Incineration LabelSolid->BinSolid IsAcidic Is Stream Acidic (pH < 7)? CheckPH->IsAcidic Stop STOP: Do Not Combine. Risk of HCN Evolution. IsAcidic->Stop Yes Neutralize Segregate into Dedicated 'Halogenated/Toxic' Bottle IsAcidic->Neutralize No (or Unknown) LabelLiquid Label: 'Halogenated - Nitrile - Basic' Neutralize->LabelLiquid BinLiquid Disposal: Liquid Incineration LabelLiquid->BinLiquid

Figure 1: Decision tree ensuring separation from acidic waste streams to prevent HCN generation.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Do not dissolve solid waste just to pour it into a liquid drum. Keep it solid to minimize surface area and reactivity.

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety glasses, and N95 dust mask or fume hood sash lowered.

  • Containment: Transfer the solid into a screw-top jar or double-bag it using heavy-duty polyethylene bags.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Chloroquinazoline-8-carbonitrile"[3]

    • Hazards: "Toxic," "Corrosive," "Reactive."

    • Note: Add "CYANIDE-BEARING" clearly on the tag.

  • Handover: Place in the designated solid waste drum for incineration .

Scenario B: Disposal of Reaction Mixtures (Liquid)

If the compound is dissolved in solvents (e.g., DCM, DMF, DMSO).

  • Quenching (Reactivity Control):

    • If the mixture contains unreacted thionyl chloride or phosphoryl chloride (common reagents used to make this compound), quench carefully with a bicarbonate solution before waste container transfer.

    • Caution: Ensure the final pH is Basic (pH 8-10) .

  • Container Selection: Use a dedicated amber glass bottle or HDPE carboy. Do not pour into the main "General Halogenated" drum unless you are certain that drum contains no acids.

  • Labeling:

    • List all solvents (e.g., "Dichloromethane 90%, 4-Chloroquinazoline-8-carbonitrile 10%").

    • Mark as "Halogenated Solvent Waste."[1]

  • Storage: Store in a secondary containment tray until pickup.

Emergency Response: Spills

In the event of a spill, immediate action is required to prevent respiratory exposure to dust or HCl vapors.

Spill Cleanup Workflow
  • Evacuate & Ventilate: Clear the immediate area. If outside a hood, open windows or increase ventilation.

  • PPE Up: Wear a half-face respirator with organic vapor/acid gas cartridges (yellow/magenta combo) if dust or fumes are present.

  • Dry Spill (Powder):

    • Do NOT use water (generates HCl).

    • Cover with a dry absorbent pad or sweep gently to avoid dust generation.

    • Place in a sealed container.

  • Wet Spill (Solution):

    • Absorb with Vermiculite or Sand .

    • Do NOT use standard paper towels if the solvent is reactive.

    • Collect in a sealed container and label as hazardous waste.[1]

  • Decontamination: Wipe the surface with a mild alkaline solution (10% Sodium Carbonate) to neutralize any generated HCl and hydrolyze trace residues.

References

  • PubChem. (n.d.). Compound Summary: 4-Chloroquinazoline.[2][4][5] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[1] Hazardous Waste Characteristics: Reactivity and Toxicity. EPA.gov. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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